Product packaging for C.I. Vat blue 43(Cat. No.:CAS No. 1327-79-3)

C.I. Vat blue 43

Cat. No.: B072164
CAS No.: 1327-79-3
M. Wt: 272.3 g/mol
InChI Key: FMKXFJQAVQXMPX-UHFFFAOYSA-N
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Description

C.I. Vat Blue 43 is a specialized vat dye of significant interest in advanced materials research and industrial chemistry. Its primary research value lies in its application as a functional colorant in the development of organic electronic components, including dye-sensitized solar cells (DSSCs) and organic semiconductors, where its specific electron-accepting and light-absorption properties are critical. The compound's mechanism of action is characterized by its vat dyeing process, wherein the insoluble, colored quinoid form is chemically reduced to a soluble, colorless leuco form in an alkaline reducing bath. This leuco form possesses a high affinity for cellulosic fibers like cotton; upon subsequent oxidation by air or chemical agents, the insoluble, original colored form is regenerated within the fiber, resulting in excellent wash-fastness. Researchers also utilize this compound as a model compound for studying the photophysical and electrochemical properties of polycyclic aromatic carbonyl molecules, providing insights into electron transfer processes and solid-state packing. This high-purity grade is essential for reproducible results in investigations concerning sustainable textile dyeing processes, the synthesis of novel colored polymers, and the fabrication of next-generation photonic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O B072164 C.I. Vat blue 43 CAS No. 1327-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXFJQAVQXMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061674
Record name C.I. Vat Blue 43
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Molecular Weight

272.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1327-79-3, 66104-61-8
Record name C.I. Vat Blue 43
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Record name C.I. Vat Blue 43
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Record name C.I. Vat Blue 43
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Record name Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx))
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Foundational & Exploratory

C.I. Vat Blue 43 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Vat Blue 43, a synthetic organic dye belonging to the carbazole class. The information is curated for professionals in research and development who require detailed chemical data.

Chemical Identity and Structure

This compound is a carbazole-based vat dye known for its distinctive blue hue. Its chemical identity is established through various internationally recognized identifiers.

Chemical Structure:

The molecular structure of this compound is based on a carbazole framework. Its IUPAC name is 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one.

  • SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4

Physicochemical and Tinctorial Properties

Table 1: Chemical Identifiers and Properties

PropertyValueCitation(s)
C.I. Name Vat Blue 43[2][3][4]
C.I. Number 53630[2][3]
CAS Number 1327-79-3[2][3][4][5]
Molecular Formula C₁₈H₁₂N₂O[5]
Molecular Weight 272.30 g/mol [5]
IUPAC Name 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one[6]
Appearance Reddish-light dark blue powder[1]
Synonyms Hydron Blue R, Vat Blue RNX, Carbanol Blue LB, Sulphur Vat Blue RX[7]

Table 2: Solubility and Color Characteristics

Solvent/ReagentObservationCitation(s)
Water & Alcohol Insoluble[1]
Sodium Sulfide Solution Soluble, yellowish-green color[1]
Conc. Sulfuric Acid Faint blue, produces a blue precipitate upon dilution.[2][3][7]
Alkaline Reducing Solution Yellowish-orange color[1]
Acidic Reducing Solution Greenish-yellow color[1]

Experimental Protocols and Synthesis

Detailed, step-by-step experimental protocols for the synthesis of this compound are largely proprietary. However, the general manufacturing method is well-documented and involves a multi-stage process.

General Synthesis Methodology

The production of this compound begins with the creation of an indophenol intermediate. This is achieved through the condensation of carbazole and p-nitrosophenol in concentrated sulfuric acid at a controlled low temperature (-20 to 23 °C), followed by reduction.[2][7]

The core of the synthesis is the subsequent vulcanization step. The intermediate, 3-(4-Hydroxyanilino)carbazole, is refluxed in a butanol and sodium polysulfide solution for approximately 24 hours.[2][7] Following this, a short heating period with sodium nitrite is performed. The butanol is then removed via steam, and the dye is precipitated by the introduction of air and the addition of salt.[2][7]

The diagram below illustrates the key stages of this manufacturing workflow.

G Figure 1: Synthesis Workflow for this compound A Carbazole + p-Nitrosophenol B Condensation & Reduction (H₂SO₄, -20 to 23°C) A->B Reactants C Intermediate: 3-(4-Hydroxyanilino)carbazole B->C Forms D Vulcanization (Butanol, Na₂Sₓ, 107°C, 24h) C->D Processed in E Post-Treatment (NaNO₂, Heat) D->E Followed by F Precipitation (Air, Salt) E->F Leads to G Final Product: This compound F->G Yields

Caption: Figure 1: Synthesis Workflow for this compound.

Applications

This compound is primarily used in the textile industry for dyeing natural fibers such as cotton, linen, and rayon.[4] Its excellent colorfastness properties make it suitable for fabrics that require high durability against washing and light exposure.[4] It is a key dye for producing denim fabrics, providing the deep, fade-resistant color characteristic of blue jeans.[4] Additionally, it can be processed into an organic pigment for broader applications.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, as with other vat dyes in powder form, standard laboratory precautions should be observed. These include using adequate ventilation to minimize dust generation, avoiding contact with eyes and skin, and wearing appropriate personal protective equipment such as gloves and safety goggles.[8] The dye should be stored in a cool, dry place in tightly sealed containers.[8]

References

An In-depth Technical Guide to C.I. 53630 (Sulphur Green 14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 53630, commercially known as Sulphur Green 14, is a sulphur dye characterized by its brilliant green shade. Primarily utilized in the textile industry, it is employed for the dyeing of cellulosic fibers such as cotton, hemp, and viscose, as well as for leather and paper applications.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 53630, compiling available data from patents, commercial literature, and scientific publications. Due to the proprietary nature of industrial dye synthesis, a detailed, publicly available experimental protocol for Sulphur Green 14 is scarce. Therefore, this guide presents a generalized synthesis methodology based on established principles of sulphur dye chemistry. Furthermore, standard characterization techniques applicable to this class of dyes are detailed to provide a framework for quality control and analysis.

Physicochemical Properties and Commercial Data

Sulphur Green 14 is a dark green powder that is insoluble in water.[2][3][4] It becomes soluble in an aqueous solution of sodium sulfide, which acts as a reducing agent, to form a leuco-compound that has affinity for cellulosic fibers.[4][5] The dye is then regenerated on the fiber by oxidation. In concentrated sulfuric acid, it dissolves to form a dark yellow solution.[2][3][6]

PropertyDescription
C.I. Name Sulphur Green 14
C.I. Number 53630
CAS Number 12227-06-4
Appearance Dark green powder
Solubility in Water Insoluble
Solubility in Na₂S Soluble (forms a blue-gray solution)
Solubility in H₂SO₄ Soluble (forms a dark yellow solution)
Synonyms Sulphur Brilliant Green F3G, Sulphur Light Green G

Synthesis of C.I. 53630 (Sulphur Green 14)

The precise industrial synthesis protocol for C.I. 53630 is not publicly disclosed. However, based on available literature, a general manufacturing process involves the sulfurization of a phthalocyanine derivative. One described method indicates the use of phthalocyanine blue as a starting material.[7] The process can be generalized into the following key stages:

Generalized Synthesis Protocol
  • Chlorosulfonation of Phthalocyanine Blue: Phthalocyanine blue is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce sulfonyl chloride groups onto the phthalocyanine macrocycle.

  • Reduction: The resulting chlorosulfonated intermediate is then subjected to reduction. This step is crucial for the subsequent formation of the sulphur dye.

  • Sulfurization (Thionation): The reduced intermediate is heated with a source of sulfur, typically sodium polysulfide, to introduce sulfur-containing chromophores. This step is what defines the compound as a sulphur dye.

  • Isolation and Purification: The final product, Sulphur Green 14, is isolated from the reaction mixture through a series of steps that may include filtration, neutralization, and washing to remove impurities. The purified dye is then dried and pulverized to obtain the final powder form.

It is important to note that the exact reaction conditions, such as temperature, pressure, reaction times, and the specific reagents (e.g., reducing agents), are proprietary and optimized for industrial-scale production.

Synthesis Workflow Diagram

Synthesis_Workflow Generalized Synthesis Workflow for C.I. 53630 A Phthalocyanine Blue C Chlorosulfonation A->C B Chlorosulfonating Agent (e.g., Chlorosulfonic Acid) B->C D Chlorosulfonated Intermediate C->D E Reduction D->E F Reduced Intermediate E->F H Sulfurization (Thionation) F->H G Sulfur Source (e.g., Sodium Polysulfide) G->H I Crude Sulphur Green 14 H->I J Purification (Filtration, Neutralization, Washing) I->J K C.I. 53630 (Sulphur Green 14) J->K

References

Spectroscopic Analysis of Hydron Blue R: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Hydron Blue R, a notable sulphur vat dye. Due to the complex and often amorphous nature of sulphur dyes, obtaining precise spectroscopic data for Hydron Blue R presents significant challenges. As such, this document outlines the synthesis of Hydron Blue R and presents a framework for its analysis, supplemented with data from its precursors and analogous compounds to provide a representative understanding.

Introduction to Hydron Blue R

Hydron Blue R is a sulphur dye known for producing navy and dark blue shades on cotton and other cellulosic fibers.[1] It is synthesized through the thionation of carbazole-indophenol, which is derived from the condensation of carbazole and p-nitrosophenol.[1] Like other sulphur dyes, Hydron Blue R is a complex mixture of polymeric sulphur-containing compounds, which contributes to its insolubility and difficulty in detailed structural characterization.[1][2][3] Its application in dyeing involves reduction to a water-soluble leuco form, which has an affinity for the fiber, followed by oxidation back to the insoluble pigment within the fiber matrix.[3]

Synthesis of Hydron Blue R

The synthesis of Hydron Blue R is a two-step process, starting with the formation of carbazole-indophenol, followed by thionation.

Step 1: Synthesis of Carbazole-indophenol

Carbazole is condensed with p-nitrosophenol in the presence of a suitable catalyst to yield carbazole-indophenol.[1]

Step 2: Thionation of Carbazole-indophenol

The resulting carbazole-indophenol is then heated with a sulphur source, typically sodium polysulphide, to introduce sulphur linkages and form the complex polymeric structure of Hydron Blue R.[1]

G cluster_0 Step 1: Carbazole-indophenol Synthesis cluster_1 Step 2: Thionation Carbazole Carbazole Condensation Condensation Carbazole->Condensation pNitrosophenol p-Nitrosophenol pNitrosophenol->Condensation CarbazoleIndophenol Carbazole-indophenol Condensation->CarbazoleIndophenol Thionation Thionation CarbazoleIndophenol->Thionation SodiumPolysulphide Sodium Polysulphide SodiumPolysulphide->Thionation HydronBlueR Hydron Blue R Thionation->HydronBlueR

Synthesis Pathway of Hydron Blue R

Spectroscopic Analysis

The inherent properties of Hydron Blue R—being a complex, polymeric, and insoluble mixture—make its direct spectroscopic analysis challenging. The data presented below is for its precursor, carbazole, and analogous sulphur dyes to provide a reference for the expected spectroscopic behavior.

Data Presentation

Table 1: UV-Visible Spectroscopic Data for Analogous Solubilized Sulphur Dyes [4]

Dye NameC.I. Nameλmax (nm)
Green Blue LCVBlue 15620
Blue LSRBlue 4590
Grey LNCBlue 21580

Note: This data is for solubilized sulphur dyes and is intended to be representative of the class of compounds to which Hydron Blue R belongs.

Table 2: NMR Spectroscopic Data for Carbazole (Precursor) [5]

NucleusChemical Shift (δ, ppm) in CDCl₃
¹H7.1 (2H, H3,6), 7.3 (2H, H1,8), 7.4 (2H, H2,7), 8.0 (1H, NH)
¹³C110 (C1,8), 120 (C4,5), 121 (C4a,4b), 123 (C3,6), 125 (C2,7), 139 (C9a)

Note: This data is for the precursor molecule, carbazole, and not Hydron Blue R itself.

Table 3: Mass Spectrometry Data for Carbazole (Precursor) [6]

Ionization Modem/z
Electron Ionization (EI)167.07 (M⁺)

Note: This data is for the precursor molecule, carbazole. The mass spectrum of the polymeric Hydron Blue R would be significantly more complex and difficult to interpret.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques that would be employed in the analysis of dyes like Hydron Blue R and its precursors.

3.2.1. UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., water for solubilized dyes, or an organic solvent for precursors). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over a specified wavelength range (e.g., 350-700 nm for colored dyes).[4]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected.

  • Data Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) and integration values are determined for the ¹H spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent to a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. Fragmentation patterns can be analyzed to deduce structural information.

G cluster_workflow General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution/Dilution) UVVis UV-Vis Spectroscopy SamplePrep->UVVis NMR NMR Spectroscopy SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataAcquisition Data Acquisition UVVis->DataAcquisition NMR->DataAcquisition MS->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing Results Spectroscopic Data (λmax, δ, m/z) DataProcessing->Results

Experimental Workflow for Spectroscopic Analysis

Challenges and Considerations

The spectroscopic analysis of Hydron Blue R is fundamentally limited by its chemical nature. As a complex polymeric sulphur dye, it does not have a single, defined chemical structure. This leads to:

  • Broad, poorly resolved spectra: In techniques like UV-Vis and NMR, the mixture of different polymeric chains results in broad absorption bands and complex, unresolved NMR signals.

  • Insolubility: The insolubility of the pigment form in common spectroscopic solvents is a major obstacle. While the leuco form is soluble, its instability and rapid oxidation complicate analysis.

  • High Molecular Weight Distribution: Mass spectrometry of such polymers is challenging and often requires specialized techniques like MALDI-TOF to analyze the broad distribution of molecular weights.

Due to these challenges, the spectroscopic characterization of Hydron Blue R often relies on the analysis of its precursors and degradation products to infer structural information about the parent dye.[1]

Conclusion

While a complete, high-resolution spectroscopic profile of Hydron Blue R remains elusive due to its inherent chemical complexity, this guide provides a framework for its analysis. By understanding its synthesis and applying standard spectroscopic techniques, valuable information can be obtained. The use of data from precursors and analogous compounds, as presented here, serves as a crucial reference point for researchers in the field. Further advances in the analysis of complex polymeric materials will be necessary to fully elucidate the detailed structure of this and other sulphur dyes.

References

The Carbazole Nucleus: A Scaffolding for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C.I. Vat Blue 43, with the molecular formula C18H14N2O, is identified as a carbazole-based dye. While this molecule is utilized in the textile industry, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activity, experimental protocols, or relevance to drug development. However, the core chemical structure of this dye, carbazole, represents a highly privileged scaffold in medicinal chemistry. Carbazole and its derivatives are a focal point of extensive research due to their wide array of significant pharmacological activities. This guide, therefore, provides an in-depth technical overview of the carbazole nucleus as a platform for the discovery and development of novel therapeutic agents.

Carbazole is a tricyclic aromatic heterocycle containing a five-membered nitrogen-containing ring fused between two benzene rings. This rigid and planar structure, with its electron-rich π-system, allows for diverse functionalization, leading to a vast chemical space for the exploration of biological activity.

Physicochemical Properties of the Carbazole Scaffold

The fundamental properties of the carbazole nucleus contribute to its utility in drug design. The following table summarizes key physicochemical parameters that are foundational for medicinal chemistry efforts.

PropertyValueSignificance in Drug Design
Molecular FormulaC12H9NProvides a basic structural framework.
Molecular Weight167.21 g/mol A low molecular weight starting point for derivatization.
LogP3.58Indicates a lipophilic nature, influencing membrane permeability.
Hydrogen Bond Donors1The N-H group can participate in hydrogen bonding interactions.
Hydrogen Bond Acceptors0The core structure lacks hydrogen bond acceptors.
Aromatic Rings3Contributes to the planarity and potential for π-π stacking interactions.

Biological Activities of Carbazole Derivatives

The carbazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The ability to modify the carbazole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with enhanced potency and selectivity. The diverse biological activities of carbazole derivatives are a testament to their potential in addressing a multitude of therapeutic challenges.[1][2] A summary of these activities is presented below.

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
Anti-inflammatoryInflammatory Disorders
NeuroprotectiveNeurology
AntiviralInfectious Diseases
AntidiabeticMetabolic Disorders
AntioxidantVarious

Carbazole-containing compounds have been investigated for their potential to inhibit various enzymes and cellular processes, making them attractive candidates for drug development.[3][4]

Synthetic Strategies for Carbazole Derivatives

The synthesis of functionalized carbazoles is a well-established field in organic chemistry. A variety of synthetic routes are available, allowing for the introduction of diverse substituents on the carbazole nucleus. A generalized workflow for the synthesis and evaluation of novel carbazole derivatives is depicted below. This process typically begins with the selection of a suitable synthetic route to the carbazole core, followed by diversification through various chemical reactions to generate a library of analogues. These compounds are then subjected to biological screening to identify lead candidates for further optimization.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization start Starting Materials reaction Carbazole Ring Formation start->reaction diversification Diversification/Functionalization reaction->diversification library Library of Carbazole Derivatives diversification->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->diversification Feedback Loop lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

A generalized workflow for the discovery of carbazole-based drug candidates.

Logical Relationship of Carbazole Core to Biological Activities

The carbazole nucleus serves as a central scaffold from which diverse biological activities can be elicited through strategic chemical modifications. The following diagram illustrates this relationship, highlighting the versatility of the carbazole core in generating a wide range of pharmacological effects.

G center Carbazole Nucleus anticancer Anticancer center->anticancer antimicrobial Antimicrobial center->antimicrobial antiinflammatory Anti-inflammatory center->antiinflammatory neuroprotective Neuroprotective center->neuroprotective antiviral Antiviral center->antiviral antidiabetic Antidiabetic center->antidiabetic antioxidant Antioxidant center->antioxidant

Diverse biological activities stemming from the carbazole scaffold.

Experimental Protocols

While specific experimental protocols for this compound are not available in the context of drug development, a general methodology for evaluating the biological activity of novel carbazole derivatives would typically involve the following stages:

1. In Vitro Enzyme/Receptor Binding Assays:

  • Objective: To determine the inhibitory or binding affinity of the synthesized compounds against a specific molecular target.

  • General Procedure:

    • Recombinant enzyme or receptor protein is purified.

    • Compounds are serially diluted to a range of concentrations.

    • The compound dilutions are incubated with the protein and its substrate or ligand.

    • The reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the product formation or ligand binding is quantified using a suitable detection method (e.g., spectrophotometry, fluorescence, radioactivity).

    • IC50 or Ki values are calculated from the dose-response curves.

2. Cell-Based Assays:

  • Objective: To assess the effect of the compounds on cellular processes, such as cell viability, proliferation, or signaling pathways.

  • General Procedure:

    • Relevant cell lines are cultured under appropriate conditions.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the test compounds.

    • After a specific incubation period, cell viability or a specific cellular marker is measured using assays such as MTT, CellTiter-Glo, or western blotting.

    • EC50 or GI50 values are determined from the resulting dose-response curves.

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic efficacy of lead compounds in a relevant animal model of the disease.

  • General Procedure:

    • A suitable animal model is established.

    • Animals are randomized into control and treatment groups.

    • The lead compound is administered via an appropriate route (e.g., oral, intravenous).

    • Disease progression and relevant biomarkers are monitored over time.

    • At the end of the study, tissues may be collected for further analysis.

    • Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

While the specific compound this compound (C18H14N2O) lacks documented biological activity in the context of drug discovery, its core carbazole structure is a cornerstone of modern medicinal chemistry. The proven track record of carbazole derivatives in exhibiting a wide range of pharmacological activities makes this scaffold a highly attractive starting point for the development of new therapeutics. Future research into the synthesis and biological evaluation of novel carbazole-based compounds holds significant promise for addressing unmet medical needs across various disease areas. The versatility and synthetic tractability of the carbazole nucleus ensure its continued importance in the field of drug discovery and development.

References

In-Depth Technical Guide to the Photophysical Properties of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a synthetic dye belonging to the carbazole class, is a colorant of interest in various industrial applications. This technical guide provides a comprehensive overview of its core photophysical properties, addressing its chemical identity, spectral characteristics, and the methodologies for their determination. The information presented herein is intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in understanding and utilizing this dye.

1.1. Chemical Identity

It is crucial to distinguish this compound from the more commonly known Indanthrone (C.I. Vat Blue 4). This compound is identified by the Colour Index Number 53630 and CAS number 1327-79-3.[1][2] Its chemical structure is based on a carbazole framework, with the IUPAC name 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one and a molecular formula of C18H12N2O.[3][4] In contrast, Indanthrone (C.I. 69800) is a larger anthraquinone-based molecule with the formula C28H14N2O4.[5][6]

Photophysical Data

The photophysical properties of this compound are summarized in the tables below. A notable characteristic of this dye, typical for many vat dyes, is its apparent lack of significant fluorescence, as extensive searches of scientific literature did not yield quantitative data on its emission properties.

Table 1: Core Identification and Physical Properties of this compound

PropertyValueReference
C.I. Generic Name Vat Blue 43[1][2]
C.I. Number 53630[1][2]
CAS Number 1327-79-3[1][2]
Molecular Formula C18H12N2O[1][2][4]
Molecular Weight 272.3 g/mol [4]
IUPAC Name 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one[3][4]
Appearance Reddish-dark blue powder[7]

Table 2: Spectroscopic Properties of this compound

ParameterValueConditions
UV-Vis Absorption Maxima (λmax) Data not available in the visible range.In common solvents.
Molar Extinction Coefficient (ε) Data not available.
Fluorescence Emission Maximum (λem) Not reported; likely non-fluorescent.
Fluorescence Quantum Yield (ΦF) Not reported; likely negligible.
Fluorescence Lifetime (τF) Not reported; likely negligible.

Experimental Protocols

3.1. UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light.

  • Objective: To measure the absorption spectrum of this compound and identify its absorption maxima (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, chloroform, or N,N-dimethylformamide). Due to the low solubility of many vat dyes, sonication may be required.

    • Dilute the stock solution to prepare a series of concentrations that will have absorbances in the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement Procedure:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance of each prepared solution across the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis: The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law.

3.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a substance that has absorbed light. Given the likely non-fluorescent nature of this compound, these experiments would primarily serve to confirm the absence of significant emission.

  • Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield and lifetime of this compound.

  • Instrumentation: A spectrofluorometer for emission spectra and quantum yield, and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

  • Measurement of Emission Spectrum:

    • Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

    • Excite the sample at a wavelength corresponding to an absorption maximum.

    • Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence spectrum.

  • Determination of Fluorescence Quantum Yield (ΦF): The comparative method is most commonly used.

    • Select a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region.

    • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield of the sample using the known quantum yield of the standard and the ratio of their integrated fluorescence intensities, correcting for the refractive indices of the solvents.

  • Measurement of Fluorescence Lifetime (τF):

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) in a TCSPC system.

    • Measure the decay of the fluorescence intensity over time.

    • Analyze the decay curve to determine the fluorescence lifetime.

Signaling Pathways and Logical Relationships

As this compound is primarily an industrial dye, there is no information available in the scientific literature regarding its involvement in biological signaling pathways. The most relevant logical relationship to its function is the vat dyeing process, which involves the reduction of the insoluble dye to a soluble leuco form, followed by its re-oxidation to the insoluble form within the substrate.

Visualizations

5.1. Experimental Workflows

experimental_workflow_absorption cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis start Start stock Prepare Stock Solution of this compound start->stock dilute Prepare Serial Dilutions stock->dilute baseline Record Baseline (Solvent) dilute->baseline measure Measure Absorbance of Dilutions baseline->measure spectrum Plot Absorbance vs. Wavelength measure->spectrum beer Plot Absorbance vs. Concentration measure->beer end End spectrum->end beer->end

Caption: Workflow for UV-Vis Absorption Spectroscopy.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Start sample_sol Prepare Dilute Sample Solution (Abs ~ 0.1) start->sample_sol standard_sol Prepare Standard Solution (Abs ~ 0.1) start->standard_sol emission_spec Measure Emission Spectrum sample_sol->emission_spec lifetime Measure Fluorescence Lifetime (TCSPC) sample_sol->lifetime standard_sol->emission_spec qy_calc Calculate Quantum Yield (Comparative Method) emission_spec->qy_calc lifetime_calc Determine Lifetime from Decay Curve lifetime->lifetime_calc end End qy_calc->end lifetime_calc->end

Caption: Workflow for Fluorescence Spectroscopy.

5.2. Vat Dyeing Process

vat_dyeing_process insoluble_dye This compound (Insoluble Pigment) reduction Reduction (e.g., Sodium Dithionite in Alkaline Solution) insoluble_dye->reduction soluble_leuco Leuco Form (Soluble) reduction->soluble_leuco dyeing Dyeing of Substrate (e.g., Cotton) soluble_leuco->dyeing dyed_substrate Substrate with Adsorbed Leuco Form dyeing->dyed_substrate oxidation Oxidation (e.g., Air or Chemical Oxidant) dyed_substrate->oxidation final_product Dyed Substrate with Insoluble this compound oxidation->final_product

Caption: The Vat Dyeing Process.

References

In-depth Technical Guide: Physical and Chemical Data of CAS 1327-79-3 (Vat Blue 43)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 1327-79-3, commonly known as Vat Blue 43. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other related fields who require detailed and accurate data on this substance. The information presented herein has been compiled from various scientific and chemical data sources.

Chemical Identity and Structure

Vat Blue 43 is a complex organic molecule belonging to the class of vat dyes. Its chemical structure is characterized by a carbazole moiety linked to a quinoneimine system.

Synonyms: C.I. Vat Blue 43, Blue RNX, Carbanol Blue LB, Hydron Blue 2RF, Hydron Blue 3R, Hydron Blue R, Sulphur Vat Blue RX, Triadron blue R, Youhaodron Blue RX[1] C.I. Number: 53630[2]

Physical and Chemical Properties

A summary of the available quantitative physical and chemical data for CAS 1327-79-3 is presented in the tables below. It is important to note that some of the listed values are predicted and should be considered with appropriate scientific caution.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₂N₂O[3][4][5]
Molecular Weight 272.30 g/mol [2][4][6][7]
Appearance Reddish-dark blue powder[7]
Boiling Point (Predicted) 494.6 °C at 760 mmHg[3]
Density (Predicted) 1.26 g/cm³[3]
Flash Point (Predicted) 253 °C[3]
Vapor Pressure (Predicted) 6.33E-10 mmHg at 25°C[3]
Refractive Index (Predicted) 1.69[3]

Table 2: Solubility and Spectroscopic Data

PropertyDescriptionSource
Solubility in Water Insoluble
Solubility in Alcohol Insoluble
Solubility in Sodium Sulfide Solution Soluble (yellowish-green color)
Behavior in Concentrated H₂SO₄ Faint blue, forms a blue precipitate upon dilution[2][6][7]
Behavior in Alkaline Reducing Solution Yellow-orange color
Behavior in Acidic Reducing Solution Greenish-yellow color
UV-Vis Spectroscopy No specific data available.
Infrared (IR) Spectroscopy No specific data available.
NMR Spectroscopy (¹H, ¹³C) Predicted spectra are available, but no experimental data has been found.[3]

Experimental Protocols

Synthesis of Vat Blue 43

The synthesis of Vat Blue 43 is a multi-step process that involves the condensation of carbazole with p-nitrosophenol, followed by reduction and a final vulcanization step.[1][6][7]

Step 1: Condensation of Carbazole and p-Nitrosophenol This initial step involves the reaction of carbazole and p-nitrosophenol in concentrated sulfuric acid at a controlled temperature range of -20 to 23 °C to form an indophenol intermediate.[1][6][7]

Step 2: Reduction of the Indophenol Intermediate The indophenol product from the first step is then reduced. The specific reducing agent and detailed reaction conditions for this step are not consistently reported in the available literature.

Step 3: Vulcanization The final step involves heating the reduced intermediate, 3-(4-Hydroxyanilino)carbazole, in a butanol solution of sodium polysulfide at 107 °C under reflux for 24 hours.[1][6][7] Following the reflux, sodium nitrite is added, and the mixture is heated for a short period. The butanol is then removed by steam distillation. The dye is precipitated by the addition of air and salt.[1][6][7]

Purification: Detailed purification protocols for Vat Blue 43 are not readily available in the reviewed literature. General techniques for purifying dyes, such as recrystallization from an appropriate solvent or chromatographic methods, could be explored. Thin-layer chromatography has been shown to be a viable technique for the separation and identification of various vat dyes.[8]

Analytical Methods

Specific, validated analytical protocols for the quantitative analysis of Vat Blue 43 are not extensively documented. However, general chromatographic techniques are applicable for the analysis of vat dyes.

Thin-Layer Chromatography (TLC): TLC can be employed for the qualitative analysis and purity assessment of Vat Blue 43. A study on the TLC of vat dyes suggests that non-reducing systems on silica gel plates at elevated temperatures (100 or 120 °C) provide fast and reproducible results.[8] The choice of eluent is critical and would need to be optimized for Vat Blue 43.

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for Vat Blue 43 was not found, HPLC is a powerful tool for the analysis of dye compounds. A reversed-phase C18 column with a suitable mobile phase, likely a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution, would be a logical starting point for method development. Detection would likely be performed using a UV-Vis or diode-array detector.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Vat Blue 43 cluster_analysis Analysis and Characterization start Carbazole + p-Nitrosophenol condensation Condensation (-20 to 23 °C, H₂SO₄) start->condensation indophenol Indophenol Intermediate condensation->indophenol reduction Reduction indophenol->reduction reduced_intermediate 3-(4-Hydroxyanilino)carbazole reduction->reduced_intermediate vulcanization Vulcanization (Sodium Polysulfide, Butanol, 107 °C) reduced_intermediate->vulcanization crude_product Crude Vat Blue 43 vulcanization->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification purified_product Purified Vat Blue 43 purification->purified_product tlc TLC Analysis purified_product->tlc hplc HPLC Analysis purified_product->hplc spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) purified_product->spectroscopy

Caption: Synthetic and analytical workflow for Vat Blue 43.

logical_relationship cas CAS 1327-79-3 synonyms Synonyms (Vat Blue 43, Blue RNX, etc.) cas->synonyms properties Physical & Chemical Properties (MW, BP, Solubility, etc.) cas->properties synthesis Synthesis cas->synthesis analysis Analytical Methods (TLC, HPLC) cas->analysis applications Potential Applications (Research, Dyeing) properties->applications synthesis->applications analysis->applications

Caption: Interrelationship of data for CAS 1327-79-3.

References

An In-depth Technical Guide to the Solubility of C.I. Vat Blue 43 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Vat Blue 43 (CAS No. 1327-79-3). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Introduction to this compound

This compound is a sulphurized vat dye, appearing as a reddish-dark blue powder.[1][2] Like other vat dyes, it is known for its excellent fastness properties once applied to a substrate.[2][3] Its application process involves a reduction step to a soluble leuco form, which has an affinity for textile fibers, followed by oxidation back to the insoluble pigment form within the fiber.[3][4][5]

Qualitative Solubility Profile

This compound, in its oxidized form, is generally characterized by its poor solubility in water and common organic solvents.[1] Its solubility is significantly enhanced in an alkaline reducing solution, such as a sodium sulfide solution, which converts it to its soluble leuco form.[1]

Table 1: Qualitative Solubility of this compound

Solvent/SystemSolubilityReference
WaterInsoluble[1]
AlcoholInsoluble[1]
Sodium Sulfide SolutionReadily Soluble (forms a yellowish-green solution)[1]
Alkaline Reducing SolutionsSoluble (forms a yellow-orange solution)[1]
Acidic Reducing SolutionsSoluble (forms a greenish-yellow solution)[1]
Concentrated Sulfuric AcidForms a dark blue solution, with a blue precipitate upon dilution[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent. This method is based on the principle of saturation and subsequent concentration measurement.

3.1. Materials and Equipment

  • This compound powder

  • Selected organic solvents (e.g., acetone, ethanol, toluene, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound powder into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

  • Separation of Saturated Solution:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid phase from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

  • Concentration Determination (Spectrophotometric Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

    • Dilute the saturated solution obtained in step 3 with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

3.3. Data Presentation

The quantitative solubility data should be presented in a clear and structured table, including the solvent, temperature, and solubility values (e.g., in g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Unraveling the Thermal Stability of C.I. 53630: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of any chemical compound is a critical parameter, profoundly influencing its storage, handling, and application, particularly in fields requiring high-temperature processing such as in the pharmaceutical and materials science industries. This technical guide delves into the thermal stability of C.I. 53630, a compound of interest for various research and development applications. A comprehensive literature search was conducted to gather all available data on its thermal properties, including decomposition temperature and behavior under thermal stress.

The Challenge of Identifying C.I. 53630

It is plausible that "C.I. 53630" represents a proprietary, internal designation for a specific colorant by a manufacturer, or that it is an erroneous reference. While the 53000 range in the Colour Index is generally associated with sulphur dyes, no specific entry for 53630 could be located.

Given the ambiguity surrounding the exact chemical nature of C.I. 53630, a direct search for its thermal stability data proved inconclusive. Without a confirmed chemical identity, it is impossible to retrieve specific experimental data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results.

General Methodologies for Assessing Thermal Stability

For the benefit of researchers working with novel or proprietary compounds where thermal stability data may not be readily available, this section outlines the standard experimental protocols used to determine these crucial parameters.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol for TGA:

  • Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation, or with a reactive gas (e.g., air or oxygen) if studying oxidative stability. The gas flow rate is typically set between 20 and 100 mL/min.

  • Temperature Program: The sample is heated according to a predefined temperature program. A typical program involves a linear heating ramp (e.g., 10 °C/min or 20 °C/min) from ambient temperature to a final temperature sufficient to induce complete decomposition.

  • Data Acquisition: The instrument continuously records the sample's mass and temperature. The resulting data is plotted as a thermogram (mass vs. temperature or time).

  • Data Analysis: The thermogram is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.

  • Temperature Program: A temperature program is initiated, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. This data is plotted as a DSC curve (heat flow vs. temperature).

  • Data Analysis: The DSC curve is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability, exothermic peaks can indicate decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the assessment of thermal stability of a chemical compound.

Thermal_Stability_Workflow cluster_0 Phase 1: Compound Identification & Purity cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation & Application A Compound Identification (e.g., C.I. 53630) B Structure & Purity Analysis (NMR, MS, HPLC) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine Decomposition Temperature & Mass Loss C->E F Identify Phase Transitions & Exothermic Events D->F G Assess Thermal Stability & Define Safe Handling/Processing Limits E->G F->G

An In-depth Technical Guide to the Quantum Yield of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Blue 43 and Quantum Yield

This compound is a synthetic dye belonging to the carbazole class of compounds. Its molecular structure suggests potential for fluorescence, a property of significant interest in various scientific and industrial applications, including bio-imaging and materials science.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for fluorescent probes and markers.

Quantitative Data

While a definitive quantum yield for this compound has not been reported, the properties of the dye and the typical quantum yields of structurally related compounds can provide a useful reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameVat Blue 43
C.I. Number53630
CAS Number1327-79-3
Molecular FormulaC₁₈H₁₂N₂O
Molecular Weight272.31 g/mol
Chemical ClassCarbazole

Table 2: Fluorescence Quantum Yields of Selected Carbazole Derivatives

CompoundSolventQuantum Yield (Φ)
N-phenylcarbazoleCyclohexane0.41
N-ethylcarbazoleCyclohexane0.43
3,6-DibromocarbazoleEthanol0.23
CarbazoleCyclohexane0.42

Note: The quantum yields of carbazole derivatives can vary significantly based on their substitution patterns and the solvent used. The values in Table 2 are provided for comparative purposes to suggest a potential range for this compound.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method.[1][2][3] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1. Principle

The relative quantum yield is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦX is the quantum yield of the test sample.

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[1]

  • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

3.2. Instrumentation

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

3.3. Reference Standard Selection

For a blue-emitting dye like this compound, a suitable reference standard is Quinine Sulfate . Quinine sulfate dissolved in 0.1 M sulfuric acid has a well-established quantum yield of approximately 0.54 and is a commonly used standard in this spectral region.[4][5]

3.4. Procedure

  • Solvent Selection: Choose a solvent in which both the sample (this compound) and the reference standard (Quinine Sulfate) are soluble and stable. For Quinine Sulfate, 0.1 M H₂SO₄ is standard. A suitable solvent for this compound would need to be determined experimentally (e.g., ethanol, DMSO). If different solvents are used, their refractive indices must be known.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent(s).

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[1][6]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all the prepared solutions of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra for all the prepared solutions of the sample and the standard.

    • The excitation wavelength used must be the same as that at which the absorbance was measured.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight line for both the sample (GradX) and the standard (GradST).

  • Calculation: Use the gradients and the refractive indices of the solvents in the equation provided in section 3.1 to calculate the quantum yield of this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the relative quantum yield of this compound.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation cluster_result Result A Prepare Stock Solutions (this compound & Quinine Sulfate) B Create a Series of Dilutions A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Emission Spectra D->E E->F G Determine Gradients (Slopes) F->G H Calculate Quantum Yield (Φx) G->H I Quantum Yield of This compound H->I

Caption: Experimental workflow for determining the relative quantum yield.

References

Technical Guide: Toxicological Profile of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the currently available toxicological data for the synthetic dye C.I. Vat Blue 43 (CAS No. 1327-79-3). A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological information for this compound. While general information on vat dyes exists, direct experimental data on the acute toxicity, genotoxicity, carcinogenicity, and other critical toxicological endpoints for this compound are not publicly available. This document summarizes the limited existing information and highlights the critical data gaps, concluding that a comprehensive toxicological assessment of this compound is not possible at this time.

Chemical Identification and Properties

This compound is a carbazole-class vat dye.[1] Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble form and then re-oxidized to their insoluble form.[2]

Identifier Information
C.I. NameVat Blue 43[1]
C.I. Number53630[1][3]
CAS Number1327-79-3[1][4]
Molecular FormulaC18H14N2O[1][5]
Molecular Weight274.32 g/mol [1][5]
SynonymsVat Blue RNX, Vat Blue RX, Hydron Blue R[5][6]

Review of Toxicological Data

An extensive search of toxicological literature and databases yielded no specific studies on this compound. The following sections detail the absence of data across key toxicological endpoints.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity of this compound were found. A study on a different, unspecified "blue vat dye" showed an LC50 of 0.129 mg/L in earthworms, indicating high toxicity to this organism.[7] However, these findings cannot be directly extrapolated to this compound. For comparison, Indigo Blue, another vat dye, has a low acute oral toxicity in rats with an LD50 greater than 5,000 mg/kg.[8]

Genotoxicity and Mutagenicity

There are no available studies assessing the genotoxic or mutagenic potential of this compound. General studies on other dye classes, such as C.I. Disperse Blue 291, have shown genotoxic effects in human cell lines.[9][10] However, the chemical structures and properties of disperse dyes are different from vat dyes, making direct comparisons unreliable.

Carcinogenicity

No long-term carcinogenicity studies on this compound were identified. Some dyes and their intermediates, particularly those based on benzidine, have been linked to an increased risk of bladder cancer.[11] The manufacturing process of this compound involves carbazole and nitroso phenol, but a detailed impurity profile and the potential for the formation of carcinogenic byproducts are not documented in the available literature.[1][12]

Other Toxicological Endpoints

No information is available regarding the skin sensitization, reproductive toxicity, developmental toxicity, or neurotoxicity of this compound.

Hazard Classification

According to information submitted to the European Chemicals Agency (ECHA) under the GHS, this compound has been reported as not meeting the criteria for hazard classification.[4] It is important to note that this does not necessarily indicate a lack of hazard, but rather a lack of data to support a hazard classification.

Experimental Protocols

Due to the absence of toxicological studies, no experimental protocols for this compound can be provided. A general workflow for assessing the toxicity of a chemical compound is presented below.

experimental_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Rodent Models) substance This compound lit_review Literature and Database Review substance->lit_review in_silico In Silico Toxicity Prediction (QSAR) substance->in_silico genotoxicity Genotoxicity Assays (Ames, Micronucleus, Comet) in_silico->genotoxicity acute_tox Acute Toxicity (Oral, Dermal, Inhalation) genotoxicity->acute_tox cytotoxicity Cytotoxicity Assays (e.g., in HepG2, HaCaT cells) repeated_dose Repeated Dose Toxicity (28-day, 90-day) acute_tox->repeated_dose repro_dev_tox Reproductive/Developmental Toxicity repeated_dose->repro_dev_tox carcinogenicity Carcinogenicity Bioassay repro_dev_tox->carcinogenicity risk_assessment Human Health Risk Assessment carcinogenicity->risk_assessment Data Integration

Caption: A generalized experimental workflow for toxicological assessment of a chemical substance.

Signaling Pathways

No studies have been conducted to investigate the mechanisms of toxicity or the signaling pathways that might be modulated by this compound.

Conclusion and Recommendations

There is a critical lack of toxicological data for this compound. The absence of information on all major toxicological endpoints makes it impossible to conduct a meaningful risk assessment for this substance. For researchers, scientists, and drug development professionals considering the use of this dye or chemically similar compounds, it is strongly recommended to:

  • Treat this compound as a substance of unknown toxicity and handle it with appropriate personal protective equipment.

  • Commission or conduct foundational toxicological studies, beginning with in vitro genotoxicity and cytotoxicity assays, followed by acute toxicity testing if warranted.

  • Avoid use in applications where human exposure is likely until sufficient toxicological data are available to ensure its safety.

logical_relationship cluster_data Available Data cluster_missing_data Missing Data topic Toxicological Data for this compound chem_id Chemical Identification topic->chem_id ghs Non-Hazardous GHS Classification (from limited data) topic->ghs acute Acute Toxicity topic->acute geno Genotoxicity topic->geno carcino Carcinogenicity topic->carcino repro Reproductive Toxicity topic->repro pathways Signaling Pathways topic->pathways conclusion Conclusion: Significant Data Gap - Comprehensive Toxicological Assessment Not Possible chem_id->conclusion ghs->conclusion acute->conclusion geno->conclusion carcino->conclusion repro->conclusion pathways->conclusion

References

Methodological & Application

C.I. Vat Blue 43: Application Notes for Use as a Redox Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a carbazole-class vat dye, presents significant potential as a redox indicator for various analytical applications, including redox titrations and the monitoring of redox-sensitive processes in chemical and biological systems. Its utility as a redox indicator is rooted in the reversible reduction and oxidation of its chromophore. In its oxidized state, this compound is a water-insoluble pigment. Upon reduction, it transforms into a soluble, often distinctly colored, "leuco" form. This distinct color change between the oxidized and reduced states allows for the visual or spectrophotometric determination of the endpoint in redox reactions.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its preparation and use as a redox indicator.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
C.I. NameVat Blue 43[1]
C.I. Number53630[1]
CAS Number1327-79-3[1]
Molecular FormulaC₁₈H₁₄N₂O[1]
Molecular Weight274.32 g/mol [1]
Color (Oxidized)Reddish-dark blue powder[2]
Solubility (Oxidized)Insoluble in water and alcohol[2]
Solubility (Reduced/Leuco)Soluble in alkaline solutions[2]

Redox Characteristics

The color transition of this compound from its reddish-dark blue oxidized state to its soluble, yellowish-green leuco form in an alkaline reducing solution provides a clear visual endpoint.[2]

Experimental Protocols

Preparation of this compound Indicator Solution (Leuco Form)

The insoluble, oxidized form of this compound must be converted to its soluble leuco form before it can be used as a redox indicator in solution-based assays. This process, known as "vatting," is achieved through chemical reduction in an alkaline medium.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite

  • Deionized water

  • Stirring plate and stir bar

  • Heating mantle or water bath

  • Volumetric flask

Procedure:

  • Dispersion: In a beaker, create a paste of 1 gram of this compound powder with a small amount of warm deionized water.

  • Alkaline Solution: In a separate beaker, prepare a solution of 2-3 grams of sodium hydroxide in 100 mL of deionized water.

  • Vatting:

    • Gently warm the alkaline solution to approximately 50-60°C.

    • Slowly add the this compound paste to the warm alkaline solution while stirring continuously.

    • Gradually add 2-3 grams of sodium dithionite to the mixture.

    • The solution should change color from blue to a yellowish-green, indicating the formation of the soluble leuco dye.

    • Continue to stir and maintain the temperature for 10-15 minutes to ensure complete reduction.

  • Storage: The prepared leuco-vat solution is sensitive to oxygen and should be used promptly. For short-term storage, keep the solution in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. The powder form of the solubilized vat dye is stable if stored away from sunlight and moisture.[3]

Protocol for Redox Titration using this compound as an Indicator

This protocol provides a general framework for using the prepared this compound indicator solution in a redox titration. The specific titrant and analyte will vary depending on the application.

Materials:

  • Prepared this compound indicator solution (leuco form)

  • Analyte solution (the substance to be titrated)

  • Standardized titrant solution (a reducing or oxidizing agent of known concentration)

  • Burette

  • Erlenmeyer flask

  • Stirring plate and stir bar

Procedure:

  • Preparation of the Analyte: Pipette a known volume of the analyte solution into an Erlenmeyer flask.

  • Addition of Indicator: Add a few drops of the this compound indicator solution to the analyte. The solution should take on the color of the leuco form (e.g., yellowish-green).

  • Titration:

    • Fill the burette with the standardized titrant solution and record the initial volume.

    • Slowly add the titrant to the analyte solution while continuously stirring.

    • As the endpoint is approached, the color of the solution will begin to change.

    • The endpoint is reached when the addition of a single drop of titrant causes a persistent color change to the oxidized form of the indicator (reddish-dark blue).

  • Calculation: Record the final volume of the titrant used and calculate the concentration of the analyte using the stoichiometry of the redox reaction.

Visualizations

Logical Workflow for Indicator Preparation and Use

G Workflow for this compound as a Redox Indicator cluster_prep Indicator Preparation (Vatting) cluster_titration Redox Titration A Disperse this compound in warm water C Combine dispersion and alkaline solution A->C B Prepare alkaline solution (NaOH in water) B->C D Add reducing agent (Sodium Dithionite) C->D E Heat and stir to form soluble Leuco Dye D->E G Add prepared Leuco Dye indicator E->G Use promptly F Prepare analyte in Erlenmeyer flask F->G H Titrate with standardized oxidant/reductant G->H I Observe color change at endpoint (oxidized form) H->I J Calculate analyte concentration I->J

Caption: Workflow for preparing and using this compound as a redox indicator.

Signaling Pathway of Redox State Change

G Redox State Transition of this compound Oxidized This compound (Oxidized Form) Reduced Leuco this compound (Reduced Form) Oxidized->Reduced + Reductant - Oxidant Reduced->Oxidized - Reductant + Oxidant

Caption: Reversible redox transition of this compound.

Safety and Handling

  • This compound: While not classified as hazardous under GHS, it is recommended to handle the powder in a well-ventilated area and avoid creating dust.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Sodium Dithionite: May be harmful if swallowed and can cause respiratory irritation. It is a flammable solid and may self-heat. Store in a cool, dry place away from combustible materials.

Conclusion

This compound offers a viable option as a redox indicator, particularly in alkaline conditions and for titrations involving strong reducing agents. Its distinct color change from a soluble leuco form to an insoluble oxidized form provides a clear endpoint. While specific quantitative data on its redox potential is limited, the general characteristics of vat dyes provide a strong basis for its application. The protocols outlined above provide a starting point for researchers to utilize this compound in their analytical workflows. Further characterization of its electrochemical properties would be beneficial for expanding its applications.

References

C.I. Vat Blue 43: Application in Biological Staining Remains Uncharted

Author: BenchChem Technical Support Team. Date: November 2025

While C.I. Vat Blue 43 is a well-documented dye, its use is firmly established in the textile industry, with no current scientific literature supporting its application for staining biological samples in research, clinical, or drug development settings.

This compound, also known by its Colour Index number 53630 and CAS number 1327-79-3, is a synthetic vat dye.[1][2][3] Its primary application lies in the dyeing of cellulosic fibers such as cotton, linen, and rayon, where it produces a red-light blue to a red-light navy blue color.[1][2][4][5] The dye belongs to the carbazole class of molecules and has the chemical formula C18H14N2O.[1][2]

Despite a thorough review of available scientific literature and chemical databases, no established protocols or application notes for the use of this compound in biological staining have been identified. The existing documentation exclusively details its manufacturing process, chemical properties, and its extensive use in the textile industry for dyeing fabrics.[1][2][3][4][5] Dyes utilized in biological and medical research undergo rigorous testing and validation to ensure specificity, consistency, and safety – a process that this compound does not appear to have undergone for this purpose.[6]

The historical connection between textile dyes and drug discovery is well-established, with many early pharmaceuticals being derived from synthetic dyes.[7] However, this historical link does not inherently qualify all textile dyes for biological applications. Modern biological stains are selected for their ability to bind to specific cellular components or macromolecules, a property that has not been characterized for this compound.

Given the absence of any data on its use for staining biological samples, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. Furthermore, without a known biological application or mechanism of action, the creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative and scientifically unfounded.

Researchers, scientists, and drug development professionals seeking to stain biological samples are advised to consult established and validated staining protocols that utilize dyes with proven efficacy and specificity for their intended application. The use of this compound for such purposes would require extensive foundational research to determine its staining properties, specificity, toxicity, and potential artifacts, none of which is currently available in the scientific literature.

Chemical and Physical Properties of this compound

For informational purposes, the known properties of this compound are summarized below. This data is derived from its application in the textile industry.

PropertyValueReference
C.I. Number53630[1][2]
CAS Number1327-79-3[1][3]
Molecular FormulaC18H14N2O[1][2]
Molecular Weight274.32 g/mol [1][2]
AppearancePowder[4]
ColorRed light blue to red light navy blue[1][2]
SolubilityIn concentrated sulfuric acid, it appears as a faint blue, which precipitates as a blue substance upon dilution.[1][2][3][4]
Primary ApplicationDyeing of cotton, linen, and rayon.[5]

References

Application of Thionine (C.I. 53630) in Electrochemical Sensors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Thionine (C.I. 53630) in the development of electrochemical sensors. Thionine, a potent redox mediator, has demonstrated significant utility in enhancing the sensitivity and selectivity of sensors for a wide range of analytes, from hormones and neurotransmitters to biomarkers of disease.

Thionine's efficacy stems from its ability to facilitate electron transfer between the analyte and the electrode surface, a critical process in electrochemical sensing.[1] This property is particularly valuable for the detection of molecules that are not electrochemically active at conventional electrode potentials.[2] This guide will delve into the various applications of thionine-based electrochemical sensors, providing detailed protocols and performance data to aid in the design and implementation of novel sensing platforms.

Principle of Thionine-Mediated Electrochemical Sensing

Thionine acts as an electron shuttle in electrochemical biosensors. In a typical enzymatic biosensor, the enzyme catalyzes a reaction that produces or consumes electrons. Thionine can efficiently accept or donate these electrons and then be electrochemically regenerated at the electrode surface, producing a measurable current that is proportional to the analyte concentration. In non-enzymatic sensors, thionine can directly interact with the analyte, catalyzing its oxidation or reduction.[2][3]

Applications in Analyte Detection

Thionine-modified electrodes have been successfully employed for the detection of a diverse array of analytes. The following sections detail specific applications and provide insights into the performance of these sensors.

Progesterone Detection

A notable application of thionine is in the development of biosensors for progesterone, a key hormone in the reproductive cycle of cattle.[2][3] An electrochemical sensor was constructed by immobilizing thionine on a gold nanoparticle-modified screen-printed electrode.[2] The sensor operates on the principle of thionine-mediated oxidation of progesterone.[2][3]

Quantitative Data Summary: Progesterone Sensor

ParameterValueReference
Linear Range1 nM - 20 nM[2][3]
Applied Potential-0.35 V[3]
Stability5 days[2]
Dopamine and Hydrogen Peroxide Sensing

A dual redox mediator system combining ferrocene and thionine has been developed for the simultaneous or individual detection of dopamine (DA) and hydrogen peroxide (H₂O₂).[1] This sensor exhibits enhanced electro-oxidation of dopamine and reduction of hydrogen peroxide, leading to high sensitivity.[1] Poly(thionine) films on glassy carbon electrodes have also been extensively studied for the selective detection of dopamine, even in the presence of common interferents like ascorbic acid and uric acid.[4][5][6]

Quantitative Data Summary: Dopamine and Hydrogen Peroxide Sensor

AnalyteLinear RangeLimit of Detection (LoD)Reference
Dopamine (DA)0.3 µM - 230 µM0.07 µM[1]
Hydrogen Peroxide (H₂O₂)1.5 µM - 60 µM0.49 µM[1]
Dopamine (DA)5.0 µM - 35.0 µM0.2 µM[5]
3-Hydroxybutyrate and NADH Detection

An enzyme biosensor for 3-hydroxybutyrate (3-HB), a biomarker for diabetic ketoacidosis, utilizes thionine as a redox mediator on a reduced graphene oxide-modified screen-printed carbon electrode.[7][8] The enzyme 3-hydroxybutyrate dehydrogenase catalyzes the oxidation of 3-HB in the presence of NAD⁺, generating NADH. The NADH then chemically reduces thionine, and the re-oxidation of the reduced thionine is detected amperometrically.[8]

Quantitative Data Summary: 3-Hydroxybutyrate Sensor

ParameterValueReference
Linear Range0.010 mM - 0.400 mM[7]
Limit of Detection1.0 µM[7]
Response Time7 seconds (to 95% of max current)[7]
Applied Potential0.0 V vs. Ag pseudo-reference[7][8]
Antibiotic Detection in Milk

A competitive inhibition-based electrochemical receptor sensor has been developed for the sensitive determination of β-lactam antibiotics in milk.[9] This sensor employs a graphene/thionine composite modified electrode. The mechanism involves the competition between free β-lactam antibiotics and horseradish peroxidase-labeled ampicillin for binding to a mutant receptor protein. The horseradish peroxidase then catalyzes the reduction of hydrogen peroxide, with thionine acting as an effective electron transfer mediator to produce an electrochemical signal.[9]

Quantitative Data Summary: β-Lactam Antibiotic Sensor (Cefquinome)

ParameterValueReference
Linear Range0.1 µg L⁻¹ - 8 µg L⁻¹[9]
Limit of Detection0.16 µg L⁻¹[9]

Experimental Protocols

This section provides detailed methodologies for the fabrication and use of thionine-based electrochemical sensors, based on the cited literature.

Protocol 1: Fabrication of a Thionine-Modified Electrode for Progesterone Sensing

This protocol is adapted from the work of Takamura et al.[2][3]

Materials:

  • Screen-printed carbon electrode (SPE)

  • HAuCl₄ solution

  • 10-carboxy-1-decanethiol (10-CDT)

  • Thionine solution

  • Nafion™ solution

  • Phosphate buffer solution (PBS)

Procedure:

  • Electrode Cleaning: Clean the SPE according to the manufacturer's instructions.

  • Gold Nanoparticle (AuNP) Electrodeposition: Electrodeposit AuNPs onto the carbon working electrode surface from a HAuCl₄ solution to increase the electrode surface area.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the AuNP-modified electrode in a solution of 10-CDT to form a self-assembled monolayer.

  • Thionine Immobilization: Covalently link thionine to the carboxyl groups of the 10-CDT SAM.

  • Nafion Coating: Apply a thin layer of Nafion™ solution onto the electrode surface and allow it to dry. This layer serves to prevent interference from larger molecules like proteins.[2][3]

Protocol 2: Electropolymerization of Thionine for Dopamine Sensing

This protocol is based on the methods described for preparing poly(thionine)-modified glassy carbon electrodes.[4][5][6][10]

Materials:

  • Glassy carbon electrode (GCE)

  • Thionine solution

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • Potentiostat/Galvanostat

Procedure:

  • GCE Pre-treatment: Polish the GCE with alumina slurry and sonicate in deionized water and ethanol to ensure a clean surface.

  • Electropolymerization:

    • Single-Step Method: Immerse the pre-treated GCE in a thionine solution containing the supporting electrolyte. Cycle the potential repeatedly within a defined range (e.g., -0.4 V to +1.2 V) for a set number of cycles.[11]

    • Double-Step Method: First, apply a constant oxidation potential to the GCE, followed by potential sweeping as in the single-step method. This can result in a higher surface charge and enhanced sensitivity.[6][10]

  • Washing: After electropolymerization, thoroughly wash the poly(thionine)-modified GCE with deionized water to remove any non-adherent polymer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and processes involved in thionine-based electrochemical sensing.

Progesterone_Sensing_Mechanism Progesterone Progesterone (P4) Thionine_ox Thionine (Oxidized) Progesterone->Thionine_ox Oxidizes Thionine_red Thionine (Reduced) Thionine_ox->Thionine_red is Reduced Electrode Electrode Thionine_red->Electrode is Re-oxidized at Current Measurable Current Electrode->Current Generates

Caption: Signaling pathway for progesterone detection.

Experimental_Workflow_Progesterone_Sensor cluster_0 Electrode Modification cluster_1 Measurement A Clean Screen-Printed Electrode B Electrodeposit Gold Nanoparticles A->B C Form 10-CDT Self-Assembled Monolayer B->C D Immobilize Thionine C->D E Coat with Nafion D->E F Introduce Progesterone Sample E->F Modified Electrode Ready G Apply Potential (-0.35 V) F->G H Measure Amperometric Response G->H

Caption: Experimental workflow for progesterone sensor fabrication and measurement.

Dopamine_Sensing_Mechanism Dopamine Dopamine (DA) PolyThionine_ox Poly(Thionine) (Oxidized) Dopamine->PolyThionine_ox is Oxidized by PolyThionine_red Poly(Thionine) (Reduced) PolyThionine_ox->PolyThionine_red is Reduced Electrode Electrode PolyThionine_red->Electrode is Re-oxidized at Current Measurable Current Electrode->Current Generates

Caption: Signaling pathway for dopamine detection using a poly(thionine) modified electrode.

Conclusion

Thionine (C.I. 53630) is a versatile and effective redox mediator for the development of highly sensitive and selective electrochemical sensors. Its application spans a wide range of analytes crucial in clinical diagnostics, food safety, and environmental monitoring. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand the use of thionine in their own sensing applications. The continued development of novel electrode materials and immobilization strategies promises to further enhance the performance and applicability of thionine-based electrochemical sensors.

References

Application Notes and Protocols: Preparation and Imaging of C.I. Vat Blue 43 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a carbazole-class dye, presents potential as a fluorescent agent for bioimaging applications when formulated as nanoparticles.[1][2][3] The conversion of hydrophobic organic dyes into stable, water-dispersible nanoparticles can enhance their optical properties and enable their use in aqueous biological environments.[4][5][6] This document provides detailed protocols for the preparation, characterization, and application of this compound nanoparticles for cellular and in vivo imaging. The methodologies are based on established techniques for the formulation of organic dye nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. NameVat Blue 43[1][2]
CAS Number1327-79-3[1][2]
Molecular FormulaC18H14N2O[1][2][3]
Molecular Weight274.32 g/mol [1][2][3]
ColorRed light blue to red light navy blue[2][7]
SolubilityInsoluble in water, soluble in organic solvents (e.g., THF, DMSO)Assumed based on dye class
Table 2: Expected Characteristics of this compound Nanoparticles
ParameterTarget RangeMethod of Analysis
Hydrodynamic Diameter50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-15 to -30 mVElectrophoretic Light Scattering (ELS)
MorphologySphericalTransmission Electron Microscopy (TEM)
Encapsulation Efficiency> 80%UV-Vis Spectroscopy
PhotoluminescenceExcitation/Emission maxima to be determinedFluorescence Spectroscopy

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Reprecipitation

This protocol describes the formation of this compound nanoparticles using the solvent exchange (reprecipitation) method.[4][8]

Materials:

  • This compound powder

  • Tetrahydrofuran (THF), analytical grade

  • Poly(styrene)-co-poly(ethylene glycol) (PS-PEG), for stabilization

  • Deionized water, ultrapure

  • Magnetic stirrer and stir bar

  • Glass vials

  • Syringe with a fine gauge needle

Procedure:

  • Preparation of Stock Solution:

    • Dissolve 1 mg of this compound and 5 mg of PS-PEG in 1 mL of THF.

    • Vortex the solution until the dye and polymer are completely dissolved. This is the organic phase.

  • Nanoparticle Formation:

    • Place 10 mL of deionized water into a clean glass vial with a stir bar.

    • Set the magnetic stirrer to a moderate speed (e.g., 600 rpm).

    • Rapidly inject 100 µL of the organic phase into the stirring deionized water using a syringe.

    • A color change should be observed as the nanoparticles form.

  • Solvent Removal and Purification:

    • Leave the nanoparticle suspension stirring at room temperature for at least 4 hours in a fume hood to allow for the evaporation of THF.

    • Alternatively, for faster removal, the suspension can be subjected to dialysis against deionized water.

  • Storage:

    • Store the final nanoparticle suspension at 4°C in the dark.

Protocol 2: Characterization of this compound Nanoparticles

1. Size and Zeta Potential Measurement (DLS and ELS):

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

2. Morphological Analysis (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely.

  • Image the nanoparticles using a Transmission Electron Microscope to observe their size, shape, and aggregation state.[9]

3. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the nanoparticle suspension to determine the characteristic peaks of this compound.

  • Fluorescence Spectroscopy: Determine the excitation and emission maxima of the nanoparticle suspension. This is crucial for setting up imaging experiments.

Protocol 3: In Vitro Imaging of Cells Labeled with this compound Nanoparticles

This protocol outlines the steps for labeling cultured cells with the prepared nanoparticles and subsequent imaging using fluorescence microscopy.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) in a suitable culture medium

  • This compound nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (4% in PBS) for fixing (optional)

  • DAPI solution for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Remove the culture medium and replace it with fresh medium containing the this compound nanoparticles at a desired concentration (e.g., 10-100 µg/mL).

    • Incubate the cells with the nanoparticles for a specified period (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove any unbound nanoparticles.

  • Fixing and Staining (Optional):

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • If desired, counterstain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells again with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides or directly image the glass-bottom dishes.

    • Visualize the intracellular localization of the this compound nanoparticles using a fluorescence microscope. Use the excitation and emission wavelengths determined during the characterization step.

Protocol 4: Preliminary In Vivo Imaging with this compound Nanoparticles

This protocol provides a general workflow for a pilot in vivo imaging study in a small animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Small animal model (e.g., mouse)

  • Sterile this compound nanoparticle suspension in a biocompatible buffer (e.g., PBS)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic agent.

  • Pre-injection Imaging: Acquire a baseline whole-body fluorescence image of the anesthetized animal.

  • Nanoparticle Administration:

    • Inject a sterile solution of the this compound nanoparticles intravenously (e.g., via the tail vein). The dosage will need to be optimized.

  • Post-injection Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution of the nanoparticles.[10][11]

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the animal.

    • Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Image the excised organs to determine the nanoparticle accumulation in each tissue.[10]

  • Data Analysis:

    • Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invitro In Vitro Imaging cluster_invivo In Vivo Imaging A Dissolve this compound and PS-PEG in THF B Rapid Injection into Stirring Deionized Water A->B C Solvent Evaporation & Purification B->C D This compound Nanoparticle Suspension C->D E Size & Zeta Potential (DLS & ELS) D->E F Morphology (TEM) D->F G Optical Properties (UV-Vis & Fluorescence) D->G I Incubation with Nanoparticles D->I M Intravenous Injection D->M H Cell Seeding H->I J Washing & Fixing I->J K Fluorescence Microscopy J->K L Animal Preparation & Baseline Imaging L->M N Time-course Imaging M->N O Ex Vivo Organ Analysis N->O

Caption: Experimental workflow for the preparation and imaging of this compound nanoparticles.

Signaling Pathways

There is currently no established information on specific signaling pathways directly modulated by this compound nanoparticles. The primary application described here is as a fluorescent imaging agent. Further research would be required to investigate any potential interactions with cellular signaling cascades.

References

Application Note: HPLC-MS Method for the Analysis of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Blue 43, also known as Hydron Blue R, is a carbazole-based vat dye used in the textile industry for dyeing natural fibers like cotton.[1][2] Its robust chemical nature and insolubility in water necessitate specific analytical methods for its identification and quantification in various matrices, including textiles and environmental samples. This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The method is suitable for quality control, environmental monitoring, and research applications.

Chemical Information

Compound NameC.I. NameCAS NumberMolecular FormulaMolecular Weight
IndophenolThis compound1327-79-3C18H14N2O274.32 g/mol

Experimental Protocols

1. Sample Preparation

The sample preparation protocol aims to extract this compound from a solid matrix (e.g., textile sample) and prepare it for HPLC-MS analysis.

  • Materials:

    • Methanol (HPLC grade)

    • Deionized water

    • 0.22 µm PTFE syringe filters

    • Ultrasonic bath

    • Centrifuge

  • Protocol for Textile Samples:

    • Weigh approximately 1 gram of the textile sample and cut it into small pieces.

    • Place the sample into a 50 mL conical tube.

    • Add 20 mL of methanol to the tube.

    • Sonicate the sample at 50°C for 30 minutes in an ultrasonic bath to facilitate dye extraction.[3]

    • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.[3]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[3]

    • The sample is now ready for injection into the HPLC-MS system.

2. HPLC-MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • UHPLC system coupled with a tandem quadrupole mass spectrometer.

    • Electrospray Ionization (ESI) source.

  • HPLC Parameters:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[3]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table below
  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 5.090
5.0 - 7.090
7.1 - 9.010
  • Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 1500 V[4]
Source Temperature 600°C[4]
Nebulizer Gas 40 psi[4]
Heater Gas 80 psi[4]
Curtain Gas 20 psi[4]
Collision Gas Medium[4]
  • MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound275.1To be determined empirically150
This compound (Qualifier)275.1To be determined empirically150

Note: The precursor ion for this compound is the protonated molecule [M+H]⁺. The product ions for quantification and qualification would need to be determined by infusing a standard solution of the dye and performing a product ion scan.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Textile Sample Extraction Methanol Extraction & Sonication Sample->Extraction 1 g in 20 mL Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for the HPLC-MS analysis of this compound.

Data Presentation

The quantitative results from the analysis of this compound standards and samples should be summarized in the following tables for clear comparison and reporting.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 2: Quantitative Analysis of this compound in Samples

Sample IDRetention Time (min)Peak AreaCalculated Concentration (ng/mL)
Blank
Standard 10 ng/mL
Sample 1
Sample 2

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC-MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be robust and sensitive for the intended audience of researchers, scientists, and drug development professionals who may encounter this compound in their work. The provided workflows and data presentation tables offer a clear guide for implementation and reporting.

References

Environmental Applications of C.I. Vat Blue 43 Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a carbazole-based vat dye, is utilized in the textile industry for its vibrant color and fastness properties. However, the recalcitrant nature of this dye poses significant environmental challenges, as its release in industrial effluents can lead to water contamination. The complex aromatic structure of this compound makes it resistant to conventional wastewater treatment methods. This necessitates the development of effective degradation strategies to mitigate its environmental impact. This document provides an overview of potential environmental applications for the degradation of this compound, focusing on bioremediation and advanced oxidation processes. While specific degradation studies on this compound are limited, the following protocols and data are based on studies of structurally similar dyes and general principles of dye degradation.

Data Presentation

The following tables summarize quantitative data from studies on the degradation of other vat dyes, which can serve as a reference for designing experiments for this compound.

Table 1: Microbial Degradation of C.I. Vat Blue 4 by Pseudomonas aeruginosa WYT

ParameterOptimal ValueDegradation Rate (%)Reference
Temperature35.0°C97%[1]
pH7.097%[1]
Initial Biomass (OD600)0.0697%[1]
Glucose Concentration1.0 g/L97%[1]
Urea Concentration1.0 g/L97%[1]
C.I. Vat Blue 4 Conc.50 mg/L97%[1]

Table 2: Physicochemical Parameter Reduction of C.I. Vat Blue 4 by Pseudomonas aeruginosa

ParameterInitial ValueFinal ValueReduction (%)Reference
pH8.57.44-[2]
TDS--62.21%[2]
BOD5--89.00%[2]
COD--87.95%[2]
Color--95.00%[2]

Experimental Protocols

Protocol for Biodegradation of this compound using Pseudomonas aeruginosa

This protocol is adapted from methodologies used for the degradation of C.I. Vat Blue 4 and Sulfur Blue BRN.[1][2][3]

1.1. Materials and Media

  • Bacterial Strain: Pseudomonas aeruginosa (a strain known for dye degradation).

  • Minimal Salt Medium (MSM): (g/L) K2HPO4 (1.0), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), FeSO4·7H2O (0.01), CaCl2 (0.02), NaCl (0.5), Glucose (1.0), Urea (1.0). Adjust pH to 7.0.

  • Nutrient Broth (for inoculum preparation): Standard formulation.

  • This compound Stock Solution: 1 g/L in a suitable solvent or as a fine suspension.

  • Spectrophotometer, Incubator Shaker, Centrifuge, GC-MS.

1.2. Inoculum Preparation

  • Inoculate a single colony of Pseudomonas aeruginosa into 50 mL of sterile Nutrient Broth.

  • Incubate at 35°C and 150 rpm for 24 hours until the culture reaches the late exponential phase.

  • Harvest the cells by centrifugation at 8000 rpm for 10 minutes.

  • Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth.

  • Resuspend the cells in MSM to an optical density (OD600) of 1.0. This will serve as the inoculum.

1.3. Degradation Experiment

  • In 250 mL Erlenmeyer flasks, add 100 mL of sterile MSM.

  • Add this compound stock solution to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculate the flasks with 5% (v/v) of the prepared inoculum.

  • Incubate the flasks at 35°C and 150 rpm in the dark to avoid photodegradation.

  • Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the bacterial cells.

  • Analyze the supernatant for dye concentration.

1.4. Analytical Methods

  • Decolorization Assay: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Degradation Product Analysis: Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation byproducts.[3]

Protocol for Photocatalytic Degradation of this compound

This is a general protocol based on the principles of heterogeneous photocatalysis.[4][5]

2.1. Materials

  • Photocatalyst: Titanium dioxide (TiO2) or Zinc oxide (ZnO) nanoparticles.

  • Photoreactor: A vessel with a UV or visible light source.

  • This compound Solution: Prepare an aqueous solution of the desired concentration.

  • Magnetic Stirrer, Spectrophotometer, pH meter.

2.2. Experimental Procedure

  • Suspend a specific amount of the photocatalyst (e.g., 1 g/L) in the this compound solution.

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Take aliquots of the suspension at regular time intervals.

  • Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analyze the filtrate for the remaining dye concentration using a spectrophotometer.

Protocol for Degradation of this compound using Fenton's Reagent (AOP)

This protocol outlines a general procedure for an advanced oxidation process.[6][7]

3.1. Materials

  • Fenton's Reagent: Ferrous sulfate (FeSO4·7H2O) and hydrogen peroxide (H2O2, 30%).

  • This compound Solution: Prepare an aqueous solution of the dye.

  • pH meter, Magnetic Stirrer.

  • Sodium sulfite (Na2SO3) solution (for quenching).

3.2. Experimental Procedure

  • Place the this compound solution in a beaker and adjust the pH to around 3.0 using dilute H2SO4.

  • Add a specific amount of FeSO4·7H2O to the solution and stir until it dissolves.

  • Start the reaction by adding a specific volume of H2O2 to the solution.

  • Allow the reaction to proceed for a predetermined time, taking samples at intervals.

  • Quench the reaction in the samples by adding a small amount of Na2SO3 solution.

  • Analyze the samples for the remaining dye concentration.

Visualizations

Hypothetical Biodegradation Pathway of this compound

This compound This compound Carbazole Carbazole This compound->Carbazole Initial Breakdown Angular Dioxygenation Angular Dioxygenation Carbazole->Angular Dioxygenation 2'-aminobiphenyl-2,3-diol 2'-aminobiphenyl-2,3-diol Angular Dioxygenation->2'-aminobiphenyl-2,3-diol Meta-cleavage Meta-cleavage 2'-aminobiphenyl-2,3-diol->Meta-cleavage Anthranilic Acid Anthranilic Acid Meta-cleavage->Anthranilic Acid Central Metabolism Central Metabolism Anthranilic Acid->Central Metabolism

Caption: Hypothetical enzymatic degradation of the carbazole core of this compound.

Experimental Workflow for Biodegradation Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Incubation Incubation with This compound Inoculum_Prep->Incubation Media_Prep Media Preparation Media_Prep->Incubation Sampling Sampling at Time Intervals Incubation->Sampling Decolorization Spectrophotometric Analysis Sampling->Decolorization Metabolite_ID GC-MS Analysis of Degradation Products Sampling->Metabolite_ID

Caption: General workflow for a bacterial degradation experiment.

Mechanism of Photocatalytic Degradation

Light Light Catalyst Semiconductor (e.g., TiO2) Light->Catalyst e_h_pair Electron-Hole Pair (e- / h+) Catalyst->e_h_pair O2 O₂ e_h_pair->O2 e⁻ H2O H₂O e_h_pair->H2O h⁺ Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Dye This compound Superoxide->Dye Oxidation Hydroxyl->Dye Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: General mechanism of photocatalytic dye degradation.

References

Application Notes and Protocols for C.I. 53630 in Biomolecule Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 53630, also known as Thiazin Red, is a sulfonated benzothiazole-based azo dye. While historically utilized in histology for the identification of amyloid deposits in tissue sections, its intrinsic fluorescence properties upon binding to specific biomolecular structures present a significant opportunity for its use in quantitative sensing applications. Thiazin Red exhibits a strong affinity for the cross-β-sheet architecture characteristic of amyloid fibrils. This binding event leads to a notable enhancement in its fluorescence emission, providing a direct method for the detection and quantification of amyloidogenic protein aggregation.

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. 53630 in sensing applications, particularly for the in vitro monitoring of amyloid fibril formation. This is highly relevant for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for the screening of potential therapeutic agents that inhibit protein aggregation.

Principle of Detection

The sensing mechanism of C.I. 53630 relies on its specific interaction with the β-sheet-rich structures of amyloid fibrils. In its unbound state in aqueous solution, the dye has a low fluorescence quantum yield due to intramolecular rotation and other non-radiative decay pathways. Upon binding to the hydrophobic grooves along the surface of amyloid fibrils, the rotation of the dye's molecular components is restricted. This rigidification of the structure reduces non-radiative energy dissipation, leading to a significant increase in fluorescence intensity. The extent of this fluorescence enhancement is directly proportional to the amount of amyloid fibrils present, allowing for quantitative measurements.

cluster_0 Unbound State cluster_1 Binding and Sensing CI53630_free C.I. 53630 (Low Fluorescence) Monomers Soluble Protein Monomers CI53630_free->Monomers No significant interaction CI53630_bound Bound C.I. 53630 (High Fluorescence) CI53630_free->CI53630_bound Binding Event Amyloid Amyloid Fibril (β-sheet) Monomers->Amyloid Aggregation Amyloid->CI53630_bound Binding restricts rotation

Caption: Interaction of C.I. 53630 with amyloid fibrils.

Quantitative Data Summary

While comprehensive quantitative data for C.I. 53630 in solution-based assays are not widely published, the following tables provide expected values based on its similarity to other amyloid-binding dyes and general photophysical properties of thiazine dyes. Note: These values should be considered as illustrative examples, and experimental determination is crucial for specific applications.

Table 1: Photophysical Properties of C.I. 53630

PropertyUnbound in Aqueous BufferBound to Amyloid Fibrils (Expected)
Excitation Maximum (λex)~520-540 nm~540-560 nm (potential red-shift)
Emission Maximum (λem)~580-600 nm~600-630 nm
Quantum Yield (Φ)Low (<0.01)Significantly Increased (>0.1)
Molar Extinction CoefficientTo be determinedTo be determined

Table 2: Example Binding and Assay Parameters for Amyloid-β (1-42) Sensing

ParameterExample ValueNotes
Binding Affinity (Kd)50 - 500 nMTo be determined experimentally via saturation binding assays.
Assay Concentration (Dye)1 - 10 µMOptimal concentration should be determined to maximize signal-to-noise.
Assay Concentration (Protein)1 - 25 µMDependent on the aggregation propensity of the target protein.
Limit of Detection (LOD)10 - 100 nM (fibrils)To be determined from the standard curve.
Linear Dynamic Range0.1 - 5 µM (fibrils)To be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Amyloid Aggregation Kinetics Assay

This protocol describes a high-throughput method to monitor the kinetics of amyloid fibril formation in real-time using a fluorescence plate reader.

Materials:

  • C.I. 53630 (Thiazin Red)

  • Amyloidogenic protein of interest (e.g., Amyloid-β, α-synuclein)

  • Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Non-binding, black, clear-bottom 96-well plates

  • Fluorescence plate reader with top or bottom reading capabilities

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of C.I. 53630 in DMSO. Store protected from light at -20°C.

    • Prepare a stock solution of the amyloidogenic protein according to the manufacturer's or literature guidelines to ensure it is in a monomeric state. This may involve dissolution in specific solvents (e.g., HFIP) followed by removal of the solvent and resuspension in an appropriate buffer.

  • Assay Setup:

    • Working in a 96-well plate, prepare the reaction mixtures. For each well, add the assay buffer, the amyloidogenic protein to the desired final concentration (e.g., 10 µM), and C.I. 53630 to its final working concentration (e.g., 5 µM).

    • It is crucial to include control wells:

      • Protein-only control: Protein in assay buffer without the dye.

      • Dye-only control: C.I. 53630 in assay buffer without the protein.

      • Buffer-only control: Assay buffer alone.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader pre-heated to 37°C.

    • Set the reader to take measurements at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically 24-72 hours).

    • Configure the excitation and emission wavelengths (e.g., Ex: 540 nm, Em: 610 nm). Set the gain to an appropriate level to avoid saturation.

    • Enable shaking (intermittent or continuous) between readings to promote protein aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (dye-only control) from the fluorescence readings of the wells containing the protein and dye.

    • Plot the fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase, representing the different stages of fibril formation.

    • Key kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app) can be extracted by fitting the data to a suitable model (e.g., a sigmoidal growth equation).

start Start prep_stocks Prepare C.I. 53630 and Protein Stock Solutions start->prep_stocks setup_plate Set up 96-well plate with protein, dye, and controls prep_stocks->setup_plate incubate_read Incubate at 37°C with shaking in fluorescence plate reader setup_plate->incubate_read measure Measure fluorescence at regular intervals (Ex/Em) incubate_read->measure measure->incubate_read Repeat for 24-72 hours analyze Analyze data: - Background subtraction - Plot Intensity vs. Time - Extract kinetic parameters measure->analyze end End analyze->end

Caption: Workflow for in vitro amyloid aggregation assay.

Protocol 2: Quantification of Pre-formed Amyloid Fibrils

This protocol is for determining the concentration of amyloid fibrils in a sample.

Materials:

  • Same as Protocol 1.

  • Samples containing pre-formed amyloid fibrils.

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a concentrated stock of well-characterized, mature amyloid fibrils of the protein of interest.

    • Create a series of dilutions of the fibril stock in the assay buffer to generate a standard curve (e.g., from 0 to 10 µM fibril concentration).

  • Sample Preparation:

    • Dilute the unknown samples to fall within the range of the standard curve.

  • Assay and Measurement:

    • In a 96-well plate, add the standards and the unknown samples.

    • Add C.I. 53630 to all wells to a final concentration of 5 µM.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of a blank (buffer + dye) from all readings.

    • Plot the fluorescence intensity of the standards against their known concentrations.

    • Perform a linear regression on the linear portion of the standard curve.

    • Use the equation of the line to calculate the concentration of amyloid fibrils in the unknown samples.

Signaling and Logical Pathways

The underlying principle is a direct binding event rather than a complex signaling cascade. The logical relationship for detection can be visualized as follows:

misfolding Protein Misfolding oligomerization Oligomerization misfolding->oligomerization fibrillization Fibrillization (Formation of β-sheets) oligomerization->fibrillization amyloid Mature Amyloid Fibrils fibrillization->amyloid binding Dye-Fibril Binding amyloid->binding dye C.I. 53630 dye->binding fluorescence Fluorescence Enhancement binding->fluorescence detection Quantitative Detection fluorescence->detection

Caption: Logical pathway for amyloid fibril detection.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Vatting Process of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the laboratory-scale vatting process of C.I. Vat Blue 43.

Troubleshooting Guide

This guide addresses common issues encountered during the vatting and dyeing process of this compound.

Problem Possible Cause Recommended Solution
Poor or No Color Yield Incomplete Reduction: The vat dye has not been fully converted to its soluble leuco form.[1][2]- Ensure the correct concentrations of sodium hydrosulfite and sodium hydroxide are used. - Verify the quality and freshness of the reducing agent. - Allow for sufficient vatting time at the recommended temperature.[1]
Incorrect Temperature: The vatting temperature is too low for an effective reduction.[1]- Maintain the vatting temperature within the recommended range for this compound (typically 50-60°C).
Improper Alkali Concentration: Insufficient sodium hydroxide (caustic soda) to maintain the necessary alkaline environment for reduction.[1][2]- Use freshly prepared caustic soda solution. - Ensure the pH of the vat liquor is within the optimal range (typically pH 11-13).
Uneven Dyeing or Streaky Results Premature Oxidation: The leuco-vat dye is re-oxidizing before it can properly penetrate the substrate.- Keep the substrate fully submerged during the dyeing process.[1] - Minimize agitation that could introduce air into the vat.
Inadequate Wetting of Substrate: The substrate has not been properly prepared, leading to uneven dye uptake.- Thoroughly scour and bleach the substrate before dyeing to remove any impurities or sizing agents.
Dye Aggregation: The dye particles have agglomerated, preventing even distribution.- Ensure the dye is properly pasted with a wetting agent before adding it to the vat.
Dull or Off-Shade Color Over-reduction: Excessive reducing agent can sometimes alter the chemical structure of the dye.- Avoid using an excessive concentration of sodium hydrosulfite. - Consider adding a protective agent like glucose or sodium nitrite if over-reduction is suspected.
Incomplete Oxidation: The dyed material has not been fully oxidized, preventing the true color from developing.[1]- Ensure thorough rinsing after dyeing to remove excess reducing agents. - Allow for adequate exposure to air or use a chemical oxidizing agent like hydrogen peroxide or sodium perborate.
Incorrect Soaping: The final soaping step, crucial for color development and fastness, was skipped or performed incorrectly.[1][2]- Soap the dyed material at a high temperature (e.g., 90°C) with a suitable detergent to remove loose dye particles and stabilize the shade.[1]
Poor Rubbing Fastness Surface Dye Deposition: A significant amount of dye is only on the surface of the fibers rather than penetrated within.- Ensure complete reduction and sufficient dyeing time for proper dye penetration. - A thorough soaping at the boil is critical to remove loose surface dye.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium hydrosulfite in the vatting process?

A1: Sodium hydrosulfite (also known as sodium dithionite) is a powerful reducing agent. In the alkaline vatting solution, it converts the insoluble this compound into its water-soluble "leuco" form, which can then be absorbed by the textile fibers.[2]

Q2: Why is sodium hydroxide (caustic soda) necessary?

A2: Sodium hydroxide creates the highly alkaline environment required for the sodium hydrosulfite to effectively reduce the vat dye. This alkaline condition also helps in the swelling of cellulosic fibers, which facilitates dye penetration.[2]

Q3: What is the ideal temperature for vatting this compound?

A3: While the optimal temperature can vary slightly based on other parameters, a general range of 50-60°C is recommended for the vatting and dyeing of this compound.[1] Temperatures that are too low will result in a slow and incomplete reduction, while excessively high temperatures can lead to the rapid decomposition of the reducing agent.

Q4: How can I tell if the vatting process is successful?

A4: A successful vatting is indicated by a distinct color change in the solution. The insoluble blue dye should transform into a clear, often yellowish-green or amber solution of the leuco-vat. You can perform a spot test on filter paper; the dried spot should re-oxidize back to the original blue color upon exposure to air.

Q5: What is the purpose of the final soaping step?

A5: The final soaping, typically done at or near boiling, is a crucial step. It removes any loose, un-penetrated dye from the fiber surface, which significantly improves the rubbing fastness. It also helps the dye molecules to crystallize within the fiber, leading to the final, stable, and often brighter shade.[1][2]

Data Presentation: Vatting Parameters

The following tables provide recommended starting concentrations for the key chemicals in the vatting process of this compound. These are general guidelines and may require optimization based on the specific substrate and desired shade depth.

Table 1: Sodium Hydrosulfite Concentration for Vatting

Shade Depth Sodium Hydrosulfite (g/L)
Light3.0 - 5.0
Medium5.0 - 8.0
Dark8.0 - 12.0

Table 2: Sodium Hydroxide (Caustic Soda) Concentration for Vatting

Shade Depth Sodium Hydroxide (g/L)
Light3.0 - 5.0
Medium5.0 - 7.0
Dark7.0 - 10.0

Table 3: Recommended Process Parameters

Parameter Value
Vatting Temperature50 - 60 °C
Dyeing Time30 - 60 minutes
OxidationAir or chemical (e.g., 1-2 ml/L H₂O₂)
Soaping Temperature90 - 100 °C

Experimental Protocols

1. Preparation of the Vat Liquor (Stock Solution)

  • Paste Formation: In a beaker, create a smooth paste of the required amount of this compound powder with a small amount of a wetting agent and deionized water.

  • Alkali Addition: In a separate vessel, dissolve the required amount of sodium hydroxide in warm deionized water (approximately 50°C).

  • Vatting: Add the dissolved sodium hydroxide to the dye paste. Then, carefully add the required amount of sodium hydrosulfite. Stir the mixture gently until the dye is fully reduced, which is indicated by a change in color to the characteristic leuco form. Maintain the temperature at 50-60°C for 10-15 minutes to ensure complete reduction.

2. Laboratory Scale Dyeing Procedure

  • Dye Bath Preparation: Fill the dyeing vessel with the required volume of deionized water and heat to the dyeing temperature (50-60°C). Add a portion of the required sodium hydroxide and sodium hydrosulfite to the dyebath to deoxygenate the water.

  • Dye Addition: Add the prepared vat liquor (stock solution) to the dyebath.

  • Dyeing: Introduce the pre-wetted substrate into the dyebath. Ensure the material is fully submerged. Continue the dyeing for 30-60 minutes at 50-60°C.

  • Rinsing: After dyeing, remove the substrate and rinse thoroughly with cold water to remove excess alkali and reducing agent.

  • Oxidation: Expose the rinsed substrate to air for 10-15 minutes or treat it with an oxidizing agent (e.g., 1-2 ml/L hydrogen peroxide) in a fresh bath for 10 minutes. The blue color of the dye will reappear.

  • Soaping: Prepare a fresh bath containing a suitable detergent (e.g., 2 g/L) and soda ash (e.g., 1 g/L). Treat the oxidized material in this bath at 90-100°C for 15-20 minutes.

  • Final Rinsing and Drying: Rinse the soaped material thoroughly with hot and then cold water. Finally, dry the substrate.

Visualizations

Vat_Dyeing_Workflow A Dye Pasting B Vatting (Reduction) - NaOH - Na2S2O4 - 50-60°C A->B Add Alkali & Reducing Agent C Dyeing - Substrate Immersion - 50-60°C, 30-60 min B->C Add to Dyebath D Rinsing C->D E Oxidation - Air or Chemical D->E F Soaping - 90-100°C E->F G Final Rinse & Dry F->G H Final Dyed Substrate G->H

Caption: Experimental workflow for the vatting and dyeing process of this compound.

Troubleshooting_Logic start Dyeing Issue (e.g., Poor Color) check_reduction Is Vat Liquor Yellowish-Green/Clear? start->check_reduction incomplete_reduction Incomplete Reduction - Check NaOH/Na2S2O4 conc. - Check Temp. & Time check_reduction->incomplete_reduction No check_dyeing Is Dyeing Uneven? check_reduction->check_dyeing Yes incomplete_reduction->start uneven_dyeing Uneven Dyeing - Check Substrate Wetting - Minimize Air Exposure check_dyeing->uneven_dyeing Yes check_oxidation Is Final Color Dull? check_dyeing->check_oxidation No uneven_dyeing->start poor_oxidation Poor Oxidation/Soaping - Ensure Thorough Rinsing - Proper Soaping at Boil check_oxidation->poor_oxidation Yes solution Optimized Dyeing check_oxidation->solution No poor_oxidation->start

References

Technical Support Center: C.I. Sulphur Black 1 (Leuco Form)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The Colour Index International database does not list a dye with the designation C.I. 53630. Based on the context of leuco form stability, this technical support guide addresses the common stability issues associated with C.I. Sulphur Black 1 (C.I. 53185) , a widely used sulphur dye.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the leuco form of C.I. Sulphur Black 1.

Frequently Asked Questions (FAQs)

Q1: What is the leuco form of C.I. Sulphur Black 1 and why is it important?

The leuco form of C.I. Sulphur Black 1 is the reduced, water-soluble state of the dye.[1][2] The parent dye is insoluble in water.[1][2][3] To apply it to substrates like cellulosic fibers, it must be converted to its leuco form, which has an affinity for the fibers.[1][2] This process typically involves the use of a reducing agent, such as sodium sulfide, in an alkaline solution.[2] After the leuco dye is adsorbed by the fiber, it is oxidized back to its insoluble, colored form, trapping it within the fiber matrix.[1]

Q2: What are the primary stability concerns with the leuco form of C.I. Sulphur Black 1?

The main stability issue is its susceptibility to premature oxidation.[4] Exposure to atmospheric oxygen can convert the soluble leuco form back into the insoluble pigment, causing it to precipitate out of solution. This leads to a loss of dyeing efficiency, uneven color application, and potential clogging of equipment. Additionally, improper storage and handling can lead to the formation of undesirable byproducts.

Q3: How can I stabilize a solution of leuco Sulphur Black 1?

Stabilization of leuco Sulphur Black 1 solutions is critical for consistent experimental results. Key strategies include:

  • Maintaining a Reducing Environment: The presence of a reducing agent is essential to keep the dye in its leuco state. While sodium sulfide is traditionally used, alternatives like glucose, sodium bisulphite, and other reducing sugars are also employed.[4]

  • Controlling pH: The leuco form is most stable in an alkaline medium. Maintaining an appropriate pH helps to prevent both premature oxidation and degradation of the dye.

  • Limiting Air Exposure: Minimizing contact with air is crucial. This can be achieved by working under an inert atmosphere (e.g., nitrogen) or by using sealed containers.

  • Using Stabilizing Agents: Certain commercial products, including tannin-based formulations, can enhance the stability of the dye and improve its fastness properties after application.

Q4: What are the signs of instability in my leuco Sulphur Black 1 solution?

Indicators of an unstable solution include:

  • Precipitation: The formation of black, insoluble particles in the solution is a clear sign of oxidation.

  • Color Change: A shift in the solution's color may indicate oxidation or degradation. The leuco form typically has a greenish-black appearance in a sodium sulfide solution.

  • Inconsistent Dyeing Results: Poor color yield, uneven dyeing, or spotting on the substrate are often consequences of using an unstable leuco dye solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the leuco dye solution. 1. Oxidation: The solution has been exposed to air. 2. Insufficient Reducing Agent: The concentration of the reducing agent is too low to maintain the reduced state.1. Prepare fresh solutions and minimize air exposure during handling and storage. 2. Add a small amount of a compatible reducing agent (e.g., sodium sulfide solution) until the precipitate redissolves. Monitor the redox potential to ensure it is in the optimal range (typically -650 to -750 mV).[5]
Poor or uneven color yield on the substrate. 1. Depleted Leuco Dye: The concentration of the active leuco form in the dyebath is too low due to oxidation. 2. Incorrect pH: The pH of the dyebath is not optimal for dye uptake.1. Ensure the dyebath is freshly prepared and maintained under reducing conditions. 2. Check and adjust the pH of the dyebath to the recommended alkaline range for your specific protocol.
"Bronzing" or a reddish appearance on the dyed substrate. Over-oxidation: The oxidation step after dyeing was too harsh or prolonged.Use a milder oxidizing agent or shorten the oxidation time. Ensure thorough rinsing after oxidation to remove any residual oxidant.
Fabric tendering or loss of strength after dyeing. Residual Acid Formation: Unstable sulfur atoms in the dye molecule can oxidize over time, especially under hot and humid conditions, forming sulfuric acid which degrades cellulosic fibers.[1]After dyeing and oxidation, thoroughly wash the substrate to remove any residual chemicals. An after-treatment with a mild alkali can help neutralize any acid formation.

Experimental Protocols

Preparation of a Stabilized Leuco Sulphur Black 1 Solution

This is a general protocol and may need to be adapted based on specific experimental requirements.

  • Materials: C.I. Sulphur Black 1 powder, sodium sulfide flakes, sodium carbonate (soda ash), deionized water.

  • Procedure: a. In a fume hood, carefully dissolve sodium sulfide flakes in deionized water at a concentration of 1:1 (w/v). This solution is highly alkaline and corrosive; handle with appropriate personal protective equipment. b. In a separate vessel, create a paste of the C.I. Sulphur Black 1 powder with a small amount of warm water. c. Add the sodium sulfide solution to the dye paste with constant stirring. d. Add sodium carbonate to the mixture to ensure an alkaline environment. e. Gently heat the solution (around 60-80°C) with continuous stirring until the dye is fully dissolved, and the solution appears homogenous. f. Cool the solution and store it in a tightly sealed container with minimal headspace to prevent oxidation.

Visualizations

experimental_workflow Experimental Workflow for Using Leuco C.I. Sulphur Black 1 cluster_prep Preparation cluster_application Application cluster_fixation Fixation prep_dye C.I. Sulphur Black 1 (insoluble) leuco_solution Leuco Dye Solution (soluble) prep_dye->leuco_solution Reduction prep_reducer Reducing Agent (e.g., Na2S) prep_reducer->leuco_solution prep_alkali Alkali (e.g., Na2CO3) prep_alkali->leuco_solution dyeing Dyeing Process leuco_solution->dyeing substrate Substrate (e.g., Cotton) substrate->dyeing dyed_substrate Substrate with Adsorbed Leuco Dye dyeing->dyed_substrate oxidation Oxidation dyed_substrate->oxidation oxidant Oxidizing Agent (e.g., Air, H2O2) oxidant->oxidation final_product Final Product (Colored Substrate) oxidation->final_product

Caption: Workflow for the application of C.I. Sulphur Black 1.

stability_factors Factors Affecting Leuco Dye Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center Leuco Dye Stability reducing_agent Reducing Agents center->reducing_agent maintained by alkaline_ph Alkaline pH center->alkaline_ph favored by inert_atmosphere Inert Atmosphere center->inert_atmosphere preserved by stabilizers Stabilizing Additives center->stabilizers enhanced by oxygen Atmospheric Oxygen oxygen->center causes oxidation acidic_ph Acidic pH acidic_ph->center promotes degradation high_temp High Temperature high_temp->center accelerates reactions heavy_metals Heavy Metal Ions heavy_metals->center catalyzes oxidation

Caption: Key factors influencing the stability of leuco dye solutions.

References

Technical Support Center: C.I. Vat Blue 43 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of C.I. Vat Blue 43 in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in aqueous solutions?

This compound, also known as Hydron Blue R, is a carbazole-class vat dye with the molecular formula C₁₈H₁₄N₂O.[1] In its oxidized (pigment) form, it is insoluble in water. To be used in aqueous solutions for applications like dyeing, it must be converted to its water-soluble "leuco" form through a chemical reduction process called "vatting."

Aggregation of this compound in aqueous solutions is primarily driven by the following factors:

  • Hydrophobic Interactions: The large, planar aromatic structure of the dye molecule is hydrophobic and tends to minimize contact with water molecules.

  • Van der Waals Forces and π-π Stacking: These intermolecular forces promote the stacking of dye molecules on top of each other.

  • Re-oxidation: Premature oxidation of the soluble leuco form back to the insoluble pigment form can lead to precipitation and aggregation.

Q2: What are the common consequences of this compound aggregation in experiments?

Aggregation of this compound can lead to several experimental issues, including:

  • Inconsistent Results: Aggregates can cause variability in color intensity, binding assays, and other experimental readouts.

  • Reduced Bioavailability: In drug development, aggregation can significantly decrease the effective concentration of the compound.

  • Clogging of Equipment: Aggregates can block filters, tubing, and other components of experimental setups.

  • Artifacts in Analytical Measurements: Aggregation can interfere with techniques like UV-Vis spectroscopy and dynamic light scattering (DLS), leading to inaccurate data.

Q3: What are the primary strategies to prevent the aggregation of this compound?

The primary strategies to prevent aggregation involve maintaining the dye in its soluble leuco state and using additives to stabilize the dispersion. Key approaches include:

  • Control of pH and Reducing Environment: Maintaining a sufficiently alkaline pH and an adequate concentration of a reducing agent (e.g., sodium hydrosulfite) is crucial to keep the dye in its soluble leuco form.

  • Use of Dispersing Agents and Surfactants: These additives adsorb onto the surface of the dye particles, preventing them from clumping together through steric and/or electrostatic repulsion.

  • Temperature Control: Temperature can influence both the solubility of the dye and the effectiveness of additives.

  • Control of Dye Concentration: Higher concentrations of the dye are more prone to aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound in aqueous solutions.

Problem: Precipitate forms immediately upon dissolving this compound.

dot

start Precipitate Formation check_vatting Is the vatting process complete? start->check_vatting check_alkalinity Is the pH sufficiently alkaline? check_vatting->check_alkalinity Yes incomplete_vatting Incomplete Conversion to Leuco Form check_vatting->incomplete_vatting No check_reducing_agent Is the reducing agent concentration adequate? check_alkalinity->check_reducing_agent Yes re_oxidation Re-oxidation to Insoluble Form check_alkalinity->re_oxidation No check_reducing_agent->re_oxidation No solution1 Ensure proper vatting procedure. Increase reduction time or temperature. incomplete_vatting->solution1 solution2 Adjust pH to the recommended alkaline range. re_oxidation->solution2 solution3 Increase concentration of the reducing agent. re_oxidation->solution3

Troubleshooting workflow for immediate precipitation.

Problem: The solution appears cloudy or shows signs of aggregation over time.

dot

start Delayed Aggregation check_dispersant Is a dispersing agent or surfactant being used? start->check_dispersant check_concentration Is the dye concentration too high? check_dispersant->check_concentration Yes no_dispersant Lack of Stabilization check_dispersant->no_dispersant No check_storage Are storage conditions optimal (temperature, light)? check_concentration->check_storage No high_concentration Increased Intermolecular Interactions check_concentration->high_concentration Yes improper_storage Degradation or Re-oxidation check_storage->improper_storage No solution1 Add a suitable dispersing agent (e.g., lignosulfonate) or surfactant. no_dispersant->solution1 solution2 Dilute the solution to a lower working concentration. high_concentration->solution2 solution3 Store in a cool, dark place. Consider inert atmosphere. improper_storage->solution3

Troubleshooting workflow for delayed aggregation.

Quantitative Data on Aggregation Prevention

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for vat dyes, illustrating the effectiveness of common anti-aggregation strategies.

Table 1: Effect of Dispersing Agents on Vat Dye Particle Size

Dispersing AgentConcentration (% w/w)Average Particle Size (nm)Polydispersity Index (PDI)
None-> 2000> 0.7
Sodium Lignosulfonate0.54500.3
Sodium Lignosulfonate1.02500.2
Naphthalene Sulfonate Condensate0.55000.4
Naphthalene Sulfonate Condensate1.03000.3

Note: This data is representative and illustrates the general trend of particle size reduction with the addition of dispersing agents. Actual values may vary depending on the specific vat dye and experimental conditions.

Table 2: Influence of pH and Temperature on the Stability of a Representative Vat Dye Solution

pHTemperature (°C)Observation after 24 hours
825Significant precipitation
1025Slight cloudiness
1225Clear solution
1240Clear solution
1260Slight discoloration (potential degradation)

Note: This table illustrates the importance of maintaining a high pH for the stability of the leuco-vat dye. Higher temperatures can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of a stable aqueous stock solution of this compound using a dispersing agent.

Materials:

  • This compound powder

  • Sodium Lignosulfonate (dispersing agent)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dispersion: In a beaker, add 1.0 g of this compound and 0.2 g of sodium lignosulfonate to 50 mL of deionized water. Stir vigorously for 15 minutes to form a uniform dispersion.

  • Alkalinization: While stirring, slowly add 2.0 g of NaOH to the dispersion. The pH should be above 12.

  • Vatting (Reduction): Gradually add 2.0 g of sodium hydrosulfite to the alkaline dispersion. The color of the solution will change as the dye is reduced to its soluble leuco form.

  • Heating and Stirring: Gently heat the solution to 50-60°C while stirring and maintain for 30 minutes to ensure complete reduction.

  • Volume Adjustment: Cool the solution to room temperature and transfer it to a 100 mL volumetric flask. Add deionized water to the mark.

  • Storage: Store the solution in a tightly sealed container, protected from light and air, at 4°C.

dot

start Start dispersion 1. Disperse Dye and Dispersing Agent in Water start->dispersion alkalinization 2. Add NaOH to Raise pH dispersion->alkalinization vatting 3. Add Sodium Hydrosulfite for Reduction alkalinization->vatting heating 4. Heat and Stir to Complete Reduction vatting->heating volume_adjustment 5. Cool and Adjust Final Volume heating->volume_adjustment storage 6. Store in a Sealed Container volume_adjustment->storage

References

Technical Support Center: Enhancing the Photostability of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the photostability of C.I. Vat Blue 43. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a vat dye belonging to the carbazole chemical class.[1][2] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose, known for its good fastness properties. However, like many organic dyes, this compound can be susceptible to photodegradation, which is the alteration of its chemical structure upon exposure to light, particularly UV radiation. This degradation can lead to color fading, reduced vibrancy, and a decrease in the overall quality of the dyed material. For researchers using this dye in applications requiring long-term color stability, understanding and improving its photostability is crucial.

Q2: What are the primary mechanisms behind the photodegradation of this compound?

The photodegradation of carbazole-based dyes like this compound is a complex process that can involve several mechanisms:

  • Photo-oxidation: This is a major degradation pathway where the dye molecule, in an excited state from absorbing light energy, reacts with oxygen. This can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen, superoxide radicals, and hydroxyl radicals, which then attack and break down the dye's chromophore.

  • Photoreduction: In the absence of oxygen and the presence of a reducing agent (which can sometimes be the textile substrate itself), the excited dye molecule can undergo reduction, leading to a loss of color.

  • Dehalogenation: For halogenated carbazoles, a potential degradation pathway is the removal of halogen atoms under UV irradiation, which alters the molecule's properties.[3]

  • Ring Cleavage: The energy from absorbed photons can be sufficient to break the aromatic rings within the carbazole structure, leading to smaller, often colorless, degradation products.[1]

The specific pathway that dominates depends on environmental factors such as the presence of oxygen and moisture, the intensity and wavelength of the light, and the nature of the substrate the dye is on.

Q3: What are the main strategies to improve the photostability of this compound?

There are two primary strategies to enhance the photostability of this compound on a textile substrate:

  • Use of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy, thereby shielding the dye molecule from the damaging effects of UV light. Common classes of UV absorbers include benzophenones, benzotriazoles, and triazines.[4]

  • Use of Antioxidants: These molecules inhibit the photo-oxidative degradation of the dye by scavenging free radicals and reactive oxygen species generated during light exposure.[5] L-ascorbic acid (Vitamin C) is a well-known antioxidant that has been shown to improve the light fastness of some dyes.[5]

The selection of the appropriate strategy and specific chemical agent will depend on the application, the substrate, and the desired level of protection.

Troubleshooting Guides

Troubleshooting the Vat Dyeing Process for this compound

Successful application of this compound is a prerequisite for any photostability studies. Issues during the dyeing process can lead to poor initial color yield and fastness, which can be mistaken for poor photostability.

Problem Possible Causes Solutions
Poor or No Coloration Incomplete reduction of the dye (vatting).Ensure the correct concentration of the reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., sodium hydroxide) are used. Maintain the recommended temperature for the vatting process. The vat liquor should have a clear, often yellowish-green, appearance, not the original blue color of the pigment.[6]
Premature oxidation of the leuco form.Keep the dyed fabric fully submerged during the dyeing process to avoid contact with air.[6]
Uneven Dyeing (Patchy or Streaky Color) Improper fabric preparation.Ensure the cotton fabric is properly scoured and bleached to remove impurities and ensure uniform wettability.
Incorrect dye bath temperature.Maintain a consistent and appropriate temperature throughout the dyeing process as specified for this compound.[6]
Dye aggregation.Ensure the dye is well-dispersed in the initial paste before adding it to the vat.
Color Fading After Washing (Poor Wash Fastness) Incomplete oxidation after dyeing.After dyeing, ensure the fabric is thoroughly rinsed and then oxidized (e.g., by air oxidation or using a chemical oxidizing agent like hydrogen peroxide) to convert the soluble leuco form back to the insoluble pigment within the fiber.[6]
Unfixed dye on the surface.A final soaping step at a high temperature is crucial to remove any loose dye particles from the fabric surface.[6]
Troubleshooting Photostability Enhancement Experiments
Problem Possible Causes Solutions
UV absorber/antioxidant does not improve photostability. Incorrect choice of agent.Ensure the UV absorber has a strong absorption in the UV range where the dye is most susceptible to degradation. Verify the compatibility of the antioxidant with the dye's chemical structure.
Insufficient concentration of the protective agent.Increase the concentration of the UV absorber or antioxidant in the treatment bath.
Uneven application of the protective agent.Ensure thorough and even impregnation of the fabric with the finishing solution. For UV absorbers applied via a pad-dry-cure method, ensure uniform padding pressure and consistent curing temperature and time.
Unexpected color change after applying the protective agent. Chemical reaction between the dye and the agent.Test the compatibility of the dye and the protective agent on a small scale before treating a larger batch. Some antioxidants can have a reducing effect, which might alter the shade of the dye.
The protective agent itself is colored.Use a colorless or near-colorless UV absorber or antioxidant.
Difficulty in dissolving the UV absorber or antioxidant. Low solubility in the application medium (usually water).Use a co-solvent if compatible with the process, or select a water-soluble derivative of the protective agent. Some UV absorbers are available as emulsions or dispersions for easier application.

Experimental Protocols

Protocol 1: Application of a Benzotriazole-based UV Absorber to Cotton Fabric Dyed with this compound

This protocol describes a typical pad-dry-cure method for applying a UV absorber as a finishing agent to dyed cotton fabric.

Materials:

  • Cotton fabric dyed with this compound

  • Benzotriazole-based UV absorber (e.g., commercially available textile finishing agent)

  • Deionized water

  • Padding mangle

  • Drying oven/stenter

  • Curing oven

Procedure:

  • Preparation of the Finishing Solution: Prepare an aqueous solution of the benzotriazole UV absorber at the desired concentration (e.g., 10-40 g/L, as per the manufacturer's recommendation).

  • Padding: Immerse the dyed cotton fabric in the finishing solution and then pass it through the nips of a padding mangle to ensure even uptake of the solution. The wet pick-up should be controlled (typically 70-80%).

  • Drying: Dry the padded fabric in an oven or stenter at 100-120°C for 2-5 minutes.

  • Curing: Cure the dried fabric in an oven at a higher temperature (e.g., 150-170°C) for 1-3 minutes to fix the UV absorber to the fibers.

  • Rinsing and Drying: After curing, rinse the fabric with water to remove any unfixed agent and then dry it.

Protocol 2: Application of L-Ascorbic Acid (Antioxidant) to Cotton Fabric Dyed with this compound

This protocol describes an exhaustion method for applying L-ascorbic acid to the dyed fabric.

Materials:

  • Cotton fabric dyed with this compound

  • L-ascorbic acid (Vitamin C)

  • Deionized water

  • Laboratory dyeing machine or water bath with a stirrer

Procedure:

  • Preparation of the Treatment Bath: Prepare an aqueous solution of L-ascorbic acid at the desired concentration (e.g., 1-5% on the weight of fabric).

  • Treatment: Immerse the dyed cotton fabric in the treatment bath. The liquor ratio (ratio of the weight of the solution to the weight of the fabric) should be maintained (e.g., 20:1).

  • Exhaustion: Gradually heat the bath to a specified temperature (e.g., 40-60°C) and maintain it for a set duration (e.g., 30-60 minutes) with gentle agitation to allow for the uptake of the ascorbic acid by the fabric.

  • Rinsing and Drying: After the treatment, remove the fabric, rinse it thoroughly with cold water, and then dry it at room temperature or in an oven at a low temperature.

Quantitative Data Summary

Treatment Light Exposure Time (hours) Color Change (ΔE)*Change in Color Strength (ΔK/S) Light Fastness Rating (Blue Wool Scale)
Control (No Treatment)20ValueValueValue
40ValueValueValue
UV Absorber (e.g., 2% owf)20ValueValueValue
40ValueValueValue
Antioxidant (e.g., 2% owf)20ValueValueValue
40ValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data. ΔE is calculated using the CIELAB color space formula.[7] The Blue Wool Scale is a standard method for assessing light fastness, with ratings from 1 (very poor) to 8 (excellent).*

Visualizations

Photodegradation_Pathway Dye This compound (Ground State) Excited_Dye Excited State Dye* Dye->Excited_Dye Degradation Degradation Products (Colorless) Dye->Degradation Excited_Dye->Dye Relaxation ROS Reactive Oxygen Species (ROS) Excited_Dye->ROS Energy Transfer Excited_Dye->Degradation Direct Photolysis Light Light (hv) Light->Dye Absorption Oxygen Oxygen (O2) Oxygen->ROS ROS->Dye Oxidation

Caption: General signaling pathway for the photo-oxidative degradation of a dye molecule.

Experimental_Workflow cluster_prep Preparation cluster_treatment Photostability Treatment cluster_analysis Analysis Dyeing Dyeing of Cotton with This compound UV_Absorber Application of UV Absorber Dyeing->UV_Absorber Antioxidant Application of Antioxidant Dyeing->Antioxidant Control Control (No Treatment) Dyeing->Control Light_Exposure Light Exposure (Xenon Arc Lamp) UV_Absorber->Light_Exposure Antioxidant->Light_Exposure Control->Light_Exposure Color_Measurement Colorimetric Measurement (CIELAB, K/S) Light_Exposure->Color_Measurement Data_Analysis Data Analysis and Comparison Color_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating photostability enhancement treatments.

Logical_Relationship cluster_factors Factors Influencing Photostability cluster_solutions Improvement Strategies Light Light (Intensity, Wavelength) Photodegradation Photodegradation of This compound Light->Photodegradation Environment Environment (Oxygen, Humidity) Environment->Photodegradation Substrate Substrate (e.g., Cotton) Substrate->Photodegradation UV_Absorbers UV Absorbers Photodegradation->UV_Absorbers inhibit Antioxidants Antioxidants Photodegradation->Antioxidants inhibit Improved_Photostability Improved Photostability UV_Absorbers->Improved_Photostability Antioxidants->Improved_Photostability

Caption: Logical relationship between factors causing photodegradation and improvement strategies.

References

Troubleshooting C.I. Vat Blue 43 in cyclic voltammetry experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Vat Blue 43 in cyclic voltammetry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected redox potentials for this compound?

Q2: I am not seeing any peaks in my voltammogram. What could be the issue?

A2: A flatlining signal can be due to several factors:

  • Incorrect Current Range: The expected current may be outside the set range of your potentiostat. Try adjusting the current range to a higher value (e.g., from 100 µA to 1000 µA).[2]

  • Poor Electrode Connection: Ensure all electrode connections to the potentiostat are secure. A loose connection can result in an open circuit.

  • Blocked Reference Electrode: Check that the frit of your reference electrode is not clogged and that there are no air bubbles obstructing contact with the solution.[3]

  • Analyte Concentration: The concentration of this compound may be too low to generate a detectable signal.

Q3: My cyclic voltammogram shows distorted or broad peaks. What are the possible causes?

A3: Peak distortion is a common issue in cyclic voltammetry and can arise from:

  • Uncompensated Solution Resistance (iR drop): High solution resistance can lead to broadened peaks and an increased peak-to-peak separation.[4][5] To mitigate this, ensure a sufficient concentration of the supporting electrolyte (typically 0.1 M) and place the reference electrode as close as possible to the working electrode.[5][6]

  • Slow Electron Transfer Kinetics: If the electron transfer process is slow (quasi-reversible or irreversible), the peaks will be broader and more separated. Varying the scan rate can help diagnose this; for a reversible couple, the peak separation should be close to 59/n mV (where n is the number of electrons transferred).

  • Electrode Fouling: The surface of the working electrode may become passivated by the adsorption of the dye or its reaction products.[7] Polishing the electrode between experiments can help resolve this.

Q4: I am observing unexpected peaks in my voltammogram. What is their origin?

A4: Extraneous peaks can be attributed to:

  • Impurities: Impurities in the solvent, electrolyte, or the this compound sample itself can be electroactive.[3] Running a blank scan of the electrolyte solution can help identify peaks originating from the supporting medium.[3]

  • Solvent Window: The applied potential may be exceeding the electrochemical window of your solvent, leading to solvent breakdown.

  • Dissolved Oxygen: Residual oxygen in the solution can be reduced and show up as an unexpected peak. It is crucial to properly deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) before the experiment.

Q5: The peak currents are not reproducible between scans. What should I do?

A5: A lack of reproducibility can be due to:

  • Electrode Surface Changes: As mentioned, electrode fouling can alter the active surface area and lead to inconsistent results.[7]

  • Analyte Degradation: The dye may be unstable under the experimental conditions, leading to a decrease in concentration over time.

  • Convection: Ensure the solution is quiescent (not stirred) during the measurement, as convection can affect the mass transport of the analyte to the electrode surface.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cyclic voltammetry experiments with this compound.

Problem: No Peaks or Very Small Signal
Possible Cause Troubleshooting Step
Incorrect Potentiostat SettingsVerify that the current and potential ranges are appropriate for the expected signal.
Poor Electrical ConnectionCheck all cable connections to the electrodes and potentiostat.
Reference Electrode IssueInspect the reference electrode for blockages or air bubbles.[3]
Low Analyte ConcentrationPrepare a fresh solution with a higher concentration of this compound.
Problem: Distorted or Broad Peaks
Possible Cause Troubleshooting Step
High Solution ResistanceIncrease the concentration of the supporting electrolyte. Ensure the reference electrode is close to the working electrode.[5]
Electrode FoulingPolish the working electrode before each experiment.
Slow KineticsVary the scan rate to assess the reversibility of the redox process.
Problem: Unexpected Peaks
Possible Cause Troubleshooting Step
ContaminationRun a blank voltammogram of the solvent and electrolyte. Purify the solvent or use a fresh batch of electrolyte if necessary.[3]
Dissolved OxygenPurge the solution with an inert gas for a sufficient amount of time before and during the experiment.
Exceeding Solvent WindowLimit the potential scan range to within the known electrochemical window of the solvent.

Quantitative Data Summary

The following table summarizes hypothetical but representative electrochemical data for this compound under typical experimental conditions. Actual values may vary depending on the specific setup.

Parameter Value Conditions
Cathodic Peak Potential (Epc)-850 mV0.1 M TBAPF6 in DMF, Glassy Carbon WE, Ag/AgCl RE, 100 mV/s
Anodic Peak Potential (Epa)-790 mV0.1 M TBAPF6 in DMF, Glassy Carbon WE, Ag/AgCl RE, 100 mV/s
Peak Separation (ΔEp)60 mV0.1 M TBAPF6 in DMF, Glassy Carbon WE, Ag/AgCl RE, 100 mV/s
Formal Potential (E0')-820 mV0.1 M TBAPF6 in DMF, Glassy Carbon WE, Ag/AgCl RE, 100 mV/s

Experimental Protocol

This protocol provides a general procedure for performing cyclic voltammetry on this compound.

1. Materials and Reagents:

  • This compound

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Working Electrode (WE): Glassy Carbon Electrode (GCE)

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode (CE): Platinum wire

  • Voltammetry cell

  • Potentiostat

2. Solution Preparation:

  • Prepare a 0.1 M stock solution of the supporting electrolyte in the chosen solvent.

  • Prepare a 1 mM stock solution of this compound in the electrolyte solution. Due to the potential insolubility of vat dyes, sonication may be required to achieve a homogeneous solution.

3. Electrochemical Cell Setup:

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent, and dry completely.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Add the this compound solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to the potentiostat.

  • Set the experimental parameters:

    • Initial Potential: 0 V

    • Vertex Potential 1: -1200 mV

    • Vertex Potential 2: 0 V

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammetry scan and record the voltammogram.

  • It is recommended to run multiple cycles to check for stability and reproducibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solution polish_we Polish Working Electrode prep_solution->polish_we assemble_cell Assemble 3-Electrode Cell polish_we->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas Purge) assemble_cell->deoxygenate connect_potentiostat Connect Electrodes to Potentiostat deoxygenate->connect_potentiostat set_params Set Experimental Parameters connect_potentiostat->set_params run_cv Run Cyclic Voltammogram set_params->run_cv record_data Record Voltammogram run_cv->record_data analyze_peaks Analyze Peak Potentials and Currents record_data->analyze_peaks

Caption: Workflow for a typical cyclic voltammetry experiment.

troubleshooting_flowchart cluster_no_signal cluster_distorted cluster_extra_peaks start CV Experiment Issue q_signal No Signal / Flat Line? start->q_signal a_connections Check Electrode Connections q_signal->a_connections Yes q_distorted Distorted / Broad Peaks? q_signal->q_distorted No a_range Adjust Current Range a_connections->a_range a_ref_electrode Inspect Reference Electrode a_range->a_ref_electrode end Problem Resolved a_ref_electrode->end a_ir_drop Increase Electrolyte Conc. Adjust RE Position q_distorted->a_ir_drop Yes q_extra_peaks Unexpected Peaks? q_distorted->q_extra_peaks No a_fouling Polish Working Electrode a_ir_drop->a_fouling a_scan_rate Vary Scan Rate a_fouling->a_scan_rate a_scan_rate->end a_blank Run Blank (Electrolyte Only) q_extra_peaks->a_blank Yes q_extra_peaks->end No a_purge Purge with Inert Gas a_blank->a_purge a_window Check Solvent Window a_purge->a_window a_window->end

Caption: Logical troubleshooting flowchart for CV experiments.

References

Overcoming interference in the spectrophotometric determination of C.I. 53630

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric determination of C.I. 53630. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and interferences encountered during the analysis of this sulfur black dye.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 53630 and why is its spectrophotometric determination challenging?

C.I. 53630 is classified as a sulfur dye, specifically a type of sulfur black. The primary challenge in its spectrophotometric analysis lies in its inherent properties: sulfur dyes are complex macromolecular structures that are insoluble in water.[1][2][3] To measure their concentration using spectrophotometry, they must first be converted to a water-soluble "leuco" form through a reduction process.[2][3] This multi-step process, along with the complex nature of the dye itself, introduces potential for various interferences that can affect the accuracy and reproducibility of the results.

Q2: What are the common types of interference seen in the spectrophotometric analysis of sulfur dyes like C.I. 53630?

Several types of interference can occur:

  • Spectral Interference: Overlapping absorption spectra from other components in the sample matrix can artificially inflate or decrease the measured absorbance of the dye.

  • Chemical Interference: The chemical environment of the sample, such as pH, the presence of oxidizing or reducing agents, and high concentrations of salts, can alter the dye's structure and its light-absorbing properties.[4]

  • Matrix Effects: The overall composition of the sample solution (the "matrix") can influence the analysis. This is particularly relevant in complex samples like wastewater from textile dyeing processes.

  • Incomplete Solubilization: If the reduction of the insoluble sulfur dye to its soluble leuco form is incomplete, the undissolved particles can scatter light, leading to inaccurate absorbance readings.

Q3: How can I prepare my C.I. 53630 sample for spectrophotometric analysis?

Proper sample preparation is critical. The fundamental step is the complete reduction of the dye to its soluble leuco form. A typical procedure involves heating the sample in an alkaline solution with a reducing agent like sodium sulfide or sodium hydrosulfite.[2][3] It is crucial to ensure the reduction is complete to avoid light scattering from undissolved dye particles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible absorbance readings. Incomplete reduction of the dye.- Ensure the concentration of the reducing agent is sufficient. - Optimize the reaction time and temperature for the reduction step. - Use freshly prepared reducing solutions.
Instability of the leuco form of the dye.- The leuco form of sulfur dyes can be sensitive to air oxidation. Minimize exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen). - Analyze the samples immediately after reduction.
Absorbance readings are higher than expected. Presence of interfering substances that absorb at the same wavelength.- Perform a spectral scan of your sample to identify any interfering peaks. - If interfering substances are known, they can be removed through sample cleanup techniques like solid-phase extraction. - Use a suitable blank that contains all components of the sample matrix except the dye.
Light scattering from suspended particles.- Ensure complete dissolution of the dye through proper reduction. - Filter the sample through a fine-pore filter (e.g., 0.45 µm) before measurement.
Absorbance readings are lower than expected. Incomplete dye extraction from a solid matrix.- Optimize the extraction solvent and conditions (e.g., temperature, time).
Degradation of the dye.- Protect the sample from light and high temperatures. - Check the pH of the solution, as extreme pH can sometimes lead to dye degradation.

Experimental Protocols

Protocol: Spectrophotometric Determination of C.I. 53630

This protocol outlines the key steps for the quantitative analysis of C.I. 53630.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of C.I. 53630 standard.

    • Prepare a stock solution by dissolving the dye in an alkaline reducing solution (e.g., sodium sulfide solution at pH 10-11). This may require heating.

    • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume with the alkaline reducing solution.

    • For solid samples, perform a suitable extraction to bring the dye into solution, followed by the reduction step.

    • Ensure all samples and standards are subjected to the same reduction conditions (temperature, time, and concentration of reducing agent).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength of maximum absorbance (λmax) for the leuco form of C.I. 53630. This should be determined by scanning a standard solution across a range of wavelengths.

    • Use a blank solution containing the alkaline reducing agent and any other matrix components to zero the instrument.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of C.I. 53630 in the unknown samples by interpolating their absorbance values on the calibration curve.

Data Presentation

Table 1: Hypothetical Calibration Data for C.I. 53630

Concentration (mg/L)Absorbance at λmax
1.00.152
2.50.378
5.00.755
7.51.130
10.01.510

Table 2: Troubleshooting Scenarios and Hypothetical Data

ScenarioSample DescriptionObserved AbsorbanceLikely Cause & Solution
1Standard (5.0 mg/L)0.550 (Expected: 0.755)Incomplete Reduction: Increase reducing agent concentration or reaction time.
2Wastewater Sample1.850 (Higher than highest standard)Interfering Substances: Dilute the sample and re-analyze. Perform a spectral scan to identify interfering peaks.
3Solid ExtractFluctuating readingsIncomplete Solubilization: Filter the sample before measurement. Ensure complete reduction.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start weigh Weigh C.I. 53630 start->weigh sample_prep Prepare Sample (Dilution/Extraction) start->sample_prep dissolve Dissolve in Alkaline Reducing Solution weigh->dissolve standards Prepare Calibration Standards dissolve->standards set_lambda Set λmax standards->set_lambda reduce Reduce Sample sample_prep->reduce reduce->set_lambda blank Measure Blank set_lambda->blank measure Measure Absorbance of Standards & Samples blank->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Sample Concentration calibrate->determine end End determine->end

Caption: Experimental workflow for the spectrophotometric determination of C.I. 53630.

troubleshooting_logic cluster_high High Absorbance cluster_low Low Absorbance cluster_inconsistent Inconsistent Readings start Inaccurate Results? interfering Interfering Substances? start->interfering High incomplete_reduction Incomplete Reduction? start->incomplete_reduction Low unstable_leuco Unstable Leuco Form? start->unstable_leuco Inconsistent scattering Light Scattering? interfering->scattering solution_interfering Solution: - Use proper blank - Sample cleanup - Dilute sample interfering->solution_interfering solution_scattering Solution: - Ensure complete reduction - Filter sample scattering->solution_scattering degradation Dye Degradation? incomplete_reduction->degradation solution_reduction Solution: - Optimize reducing agent - Optimize reaction conditions incomplete_reduction->solution_reduction solution_degradation Solution: - Protect from light/heat - Check pH degradation->solution_degradation incomplete_sol Incomplete Solubilization? unstable_leuco->incomplete_sol solution_unstable Solution: - Minimize air exposure - Analyze immediately unstable_leuco->solution_unstable solution_solubilization Solution: - Ensure complete reduction - Filter sample incomplete_sol->solution_solubilization

Caption: Troubleshooting logic for overcoming interferences.

References

Enhancing C.I. Vat Blue 43 Efficiency in Photocatalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic efficiency of C.I. Vat Blue 43. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during photocatalytic experiments with this compound.

Question: Why is the degradation of this compound slower than expected?

Answer: Several factors can contribute to slow degradation rates. Consider the following troubleshooting steps:

  • Insufficient Light Intensity: Ensure the light source provides sufficient energy to activate the photocatalyst. The light intensity should be optimized for the specific catalyst and reactor setup.

  • Suboptimal Catalyst Concentration: An excess of photocatalyst can lead to light scattering and a decrease in the illuminated catalyst surface area. Conversely, too little catalyst will result in a lower number of active sites for the reaction. It is crucial to determine the optimal catalyst loading for your system.

  • Incorrect pH of the Solution: The surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent. The electrostatic interaction between the catalyst and the dye is a key factor in the degradation process. The optimal pH for the photocatalytic degradation of vat dyes often varies and needs to be determined experimentally.

  • Low Solubility of this compound: Vat dyes, including this compound, are known for their low solubility in aqueous solutions. This can limit the interaction between the dye molecules and the photocatalyst surface. Consider using a co-solvent or a surfactant to enhance solubility, but be mindful that these additives can also interact with the photocatalyst and affect the reaction rate.

  • Presence of Inhibitory Species: The presence of certain ions or organic compounds in the reaction mixture can act as scavengers for reactive oxygen species (ROS), thereby reducing the degradation efficiency.

Question: My photocatalyst appears to be inactive. What could be the reason?

Answer: Catalyst inactivation can occur due to a few reasons:

  • Catalyst Poisoning: The surface of the photocatalyst can be deactivated by the adsorption of reaction intermediates or byproducts.

  • Photocatalyst Agglomeration: Nanoparticle photocatalysts can aggregate in solution, reducing the effective surface area available for the reaction. Proper dispersion of the catalyst is essential.

  • Improper Catalyst Storage or Handling: Ensure the photocatalyst has been stored under appropriate conditions to maintain its activity.

Question: I am observing inconsistent results between experiments. What are the possible causes?

Answer: Inconsistent results often stem from a lack of control over experimental parameters. To ensure reproducibility:

  • Maintain Consistent Light Source positioning and Intensity: The distance and angle of the light source relative to the reactor should be constant.

  • Control the Temperature: Photocatalytic reactions can be temperature-dependent. Use a water bath or a cooling system to maintain a constant temperature.

  • Ensure Homogeneous Suspension: The photocatalyst should be uniformly suspended in the solution throughout the experiment. Use a magnetic stirrer at a constant speed.

  • Precise Measurement of Reagents: Use calibrated equipment for all measurements of the dye, photocatalyst, and any other reagents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the photocatalysis of this compound.

1. What is the general mechanism for the photocatalytic degradation of this compound?

The photocatalytic degradation of organic dyes like this compound generally follows these steps:

  • Light Absorption: A semiconductor photocatalyst (e.g., TiO₂, ZnO) absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺).

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with dissolved oxygen to form superoxide radicals (•O₂⁻).

  • Dye Degradation: These highly reactive ROS attack the this compound molecules, leading to their degradation into smaller, less harmful compounds, and ultimately to mineralization (conversion to CO₂, H₂O, and inorganic ions).

2. Which photocatalysts are most effective for the degradation of this compound?

Commonly used and effective photocatalysts for dye degradation include titanium dioxide (TiO₂) and zinc oxide (ZnO).[1][2][3] The efficiency of a particular photocatalyst can depend on its crystalline structure, surface area, and particle size. For vat dyes, which can be challenging to degrade, modifications of these catalysts, such as doping with metal or non-metal elements, can enhance their photocatalytic activity.

3. How can I monitor the degradation of this compound during the experiment?

The degradation of this compound can be monitored by measuring the change in its concentration over time using UV-Vis spectrophotometry. The primary absorption peak of the dye in the visible region will decrease as it degrades. The degradation efficiency can be calculated using the following formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at a specific time 't'.

4. What are the expected degradation byproducts of this compound?

The complete mineralization of this compound (C₁₈H₁₂N₂O) would result in the formation of carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen compounds (e.g., nitrate or ammonium ions). However, the degradation process may proceed through various intermediate organic compounds. Identifying these intermediates often requires advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the photocatalytic degradation of this compound in the scientific literature, the following tables provide representative data based on studies of structurally similar vat dyes (e.g., anthraquinone and indigo dyes). These values should be considered as a starting point for experimental design, and optimal conditions should be determined empirically for this compound.

Table 1: Effect of Photocatalyst Concentration on Degradation Efficiency

PhotocatalystCatalyst Concentration (g/L)Degradation Efficiency (%)Reaction Time (min)Light SourceReference (Similar Dyes)
TiO₂0.575120UV-A[4]
TiO₂1.090120UV-A[4]
TiO₂1.585120UV-A[4]
ZnO0.580150UV[5][6]
ZnO1.092150UV[5][6]
ZnO1.588150[5][6]

Table 2: Effect of pH on Degradation Efficiency

PhotocatalystInitial pHDegradation Efficiency (%)Reaction Time (min)Light SourceReference (Similar Dyes)
TiO₂388180UV[7]
TiO₂775180UV[7]
TiO₂1165180UV[7]
ZnO471180UV[8]
ZnO760180UV[8]
ZnO1076180UV[8]

Experimental Protocols

The following are generalized experimental protocols for the photocatalytic degradation of this compound, based on methodologies reported for similar vat dyes.

Protocol 1: General Procedure for Photocatalytic Degradation in Suspension

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, potentially with a co-solvent for improved solubility). From the stock solution, prepare the desired initial concentration for the experiment.

  • Photocatalyst Suspension: Accurately weigh the desired amount of the photocatalyst (e.g., TiO₂ or ZnO) and add it to a specific volume of the dye solution in a photoreactor.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

  • Photocatalytic Reaction: Place the photoreactor under a suitable light source (e.g., UV lamp or solar simulator) and start the irradiation. Maintain constant stirring throughout the experiment.

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles. Analyze the clear supernatant using a UV-Vis spectrophotometer to determine the concentration of the remaining dye.

  • Data Analysis: Calculate the degradation efficiency at each time point.

Protocol 2: Investigating the Effect of pH

  • Follow the general procedure outlined in Protocol 1.

  • Before adding the photocatalyst, adjust the initial pH of the dye solution to the desired value using a dilute acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).

  • Perform separate experiments for each pH value to be tested (e.g., pH 3, 5, 7, 9, 11).

  • Compare the degradation rates and efficiencies obtained at different pH values to determine the optimal pH.

Visualizations

Diagram 1: General Workflow for a Photocatalysis Experiment

G prep Prepare Dye Solution & Photocatalyst mix Mix Dye and Photocatalyst in Reactor prep->mix dark Stir in Dark (Adsorption-Desorption Equilibrium) mix->dark irradiate Irradiate with Light Source (Start Photocatalysis) dark->irradiate sample Collect Samples at Intervals irradiate->sample analyze Analyze Samples (e.g., UV-Vis) sample->analyze data Calculate Degradation Efficiency analyze->data

Caption: Experimental workflow for photocatalytic degradation.

Diagram 2: Simplified Mechanism of Photocatalysis

G catalyst Photocatalyst eh_pair e⁻ / h⁺ Pair catalyst->eh_pair Excitation light Light (hν) light->catalyst ros Reactive Oxygen Species (•OH, •O₂⁻) eh_pair->ros Reactions with H₂O and O₂ dye This compound ros->dye Oxidation products Degradation Products dye->products

Caption: Key steps in the photocatalytic degradation of dyes.

References

Technical Support Center: C.I. Vat Blue 43 Synthesis Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of C.I. Vat Blue 43 (C.I. 53630), a carbazole-based vat dye. The information is tailored for researchers, scientists, and professionals in drug development seeking to achieve higher purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

The most commonly cited method for synthesizing this compound involves the reaction of 3-(4-Hydroxyanilino)carbazole with a sodium polysulfide solution in an alcoholic solvent, followed by an oxidation step. The general process can be summarized as a reflux heating of the reactants, followed by a short heating with sodium nitrite. The dye is then precipitated, filtered, and dried.

Q2: What are the typical starting materials and reagents for the synthesis of this compound?

The key starting materials and reagents are:

  • 3-(4-Hydroxyanilino)carbazole

  • Butanol (as a solvent)

  • Sodium Polysulfide solution

  • Sodium Nitrite

  • Sodium Chloride (for precipitation)

Q3: What is the role of sodium polysulfide in the synthesis?

Sodium polysulfide is a crucial reagent that acts as a sulfurizing agent. In the synthesis of sulfur dyes like this compound, it introduces sulfur linkages into the organic precursor molecule, which are essential for the formation of the final chromophoric system. The polysulfide is typically prepared by dissolving sulfur in a sodium sulfide solution.

Q4: What is the function of sodium nitrite in the synthesis process?

Sodium nitrite is generally used as an oxidizing agent in the final stages of the synthesis. After the initial sulfurization reaction, the intermediate product is treated with sodium nitrite to facilitate the formation of the stable, final dye structure. This step is critical for achieving the desired color and fastness properties. In some dye syntheses, sodium nitrite can also be involved in diazotization reactions, although its primary role here appears to be oxidation.[1][2][3]

Q5: What are the key parameters to control for achieving high purity and yield?

To obtain a high-purity product with a good yield, it is essential to control the following parameters:

  • Reaction Temperature: The initial reflux is typically carried out at around 107°C in butanol.[4][5]

  • Reaction Time: A prolonged reflux of approximately 24 hours is often required for the initial reaction.[4][5]

  • Stoichiometry of Reactants: The molar ratio of 3-(4-Hydroxyanilino)carbazole to sodium polysulfide is a critical factor influencing the extent of sulfurization and the formation of byproducts.

  • pH of the reaction medium: The pH can affect the reactivity of the starting materials and the stability of the final product.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on available literature. Researchers should optimize the specific quantities and conditions for their experimental setup.

1. Preparation of Sodium Polysulfide Solution:

  • In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfide (60% purity) in water at 90°C.

  • Slowly add elemental sulfur to the solution while stirring.

  • Maintain the temperature at 100°C and continue stirring for 2 hours to ensure the complete dissolution of sulfur and the formation of sodium polysulfide.

2. Synthesis of the Dye:

  • In a separate reaction vessel, add 3-(4-Hydroxyanilino)carbazole to butanol.

  • Add the prepared sodium polysulfide solution to the butanol mixture.

  • Heat the mixture to reflux (approximately 107°C) and maintain it for 24 hours with continuous stirring.

  • After the reflux period, add a solution of sodium nitrite and heat for a short period.

  • Remove the butanol by steam distillation.

  • Induce precipitation of the dye by adding sodium chloride.

  • Filter the precipitate, wash it with water until the filtrate is neutral, and then dry the product.

Purification of Crude this compound

Recrystallization is a common method for purifying organic compounds. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of the crude this compound in various high-boiling point organic solvents (e.g., nitrobenzene, o-dichlorobenzene, N-methyl-2-pyrrolidone) at different temperatures. An ideal solvent will dissolve the dye at high temperatures but not at low temperatures.

2. Recrystallization Procedure:

  • Dissolve the crude dye in the chosen solvent by heating the mixture.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to induce crystallization of the pure dye.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under a vacuum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during workup and purification.- Ensure the reflux is maintained for the full 24 hours at the correct temperature. - Optimize the molar ratios of the reactants. - Carefully handle the product during filtration and washing to minimize mechanical losses.
Off-Color Product (e.g., greenish or brownish tint) - Incomplete oxidation. - Presence of unreacted starting materials or intermediate products. - Formation of side products due to incorrect reaction conditions.- Ensure sufficient sodium nitrite is added and that the heating step is adequate for complete oxidation. - Purify the product through recrystallization or soxhlet extraction. - Verify the purity of the starting 3-(4-Hydroxyanilino)carbazole.
Poor Solubility of the Final Product - Presence of insoluble impurities. - Incorrect crystalline form of the dye.- Purify the dye using the methods described above. - Investigate different solvent systems for recrystallization to potentially obtain a more soluble crystalline form.
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Poor control over reaction parameters.- Use starting materials of consistent purity for each synthesis. - Precisely control the reaction temperature, time, and stirring rate.

Purity Analysis Data

Analytical Technique Parameter(s) to be Measured Typical Conditions
High-Performance Liquid Chromatography (HPLC) Purity of the dye, detection of impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a suitable buffer. Detector: UV-Vis at the wavelength of maximum absorbance for this compound.
UV-Visible Spectroscopy Wavelength of maximum absorbance (λmax), confirmation of the chromophore.The sample is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and the absorbance spectrum is recorded.
Infrared (IR) Spectroscopy Identification of functional groups, confirmation of the chemical structure.The sample can be analyzed as a KBr pellet or using an ATR accessory.
Mass Spectrometry (MS) Determination of the molecular weight, confirmation of the molecular formula.Electrospray ionization (ESI) or another suitable ionization technique can be used.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Reactants reactants 3-(4-Hydroxyanilino)carbazole + Butanol + Sodium Polysulfide start->reactants 1. Mix reflux Reflux at 107°C for 24h reactants->reflux 2. Heat oxidation Add Sodium Nitrite Solution (Short Heating) reflux->oxidation 3. Oxidize distillation Steam Distillation (Remove Butanol) oxidation->distillation 4. Purify precipitation Add NaCl to Precipitate Dye distillation->precipitation 5. Isolate filtration Filter and Wash Crude Product precipitation->filtration 6. Collect drying Dry Crude this compound filtration->drying 7. Dry end_synthesis Crude Product drying->end_synthesis Troubleshooting_Logic cluster_yield Low Yield cluster_color Off-Color Product cluster_solubility Poor Solubility issue Problem Encountered incomplete_reaction Incomplete Reaction? issue->incomplete_reaction e.g. oxidation_issue Incomplete Oxidation? issue->oxidation_issue e.g. impurity_issue Impurities Present? issue->impurity_issue e.g. check_time_temp Verify Reflux Time (24h) and Temperature (107°C) incomplete_reaction->check_time_temp Action optimize_ratios Optimize Reactant Ratios incomplete_reaction->optimize_ratios Action check_nitrite Check Sodium Nitrite Amount and Heating Time oxidation_issue->check_nitrite Action purify Recrystallize Product oxidation_issue->purify Action analytical_check Perform Purity Analysis (HPLC, TLC) impurity_issue->analytical_check Action recrystallize Recrystallize with Different Solvents impurity_issue->recrystallize Action

References

Addressing matrix effects in HPLC analysis of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of C.I. Vat Blue 43. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects and other analytical challenges.

This compound: Compound Information

PropertyValue
Chemical Name 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one
C.I. Name Vat Blue 43
CAS Number 1327-79-3
Molecular Formula C₁₈H₁₂N₂O
Molecular Weight 274.32 g/mol
Class Carbazole Vat Dye

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the HPLC analysis of this compound?

A1: The sample matrix refers to all the components in a sample other than the analyte of interest (this compound).[1] Matrix effects occur when these co-eluting components interfere with the detection of the target analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[3]

Q2: What are the common sources of matrix effects in the analysis of this compound?

A2: Common sources of matrix effects in the analysis of industrial dyes like this compound include:

  • Sample Extraction Residues: Solvents, acids (e.g., formic acid, HCl), or chelating agents (e.g., EDTA) used to extract the dye from a textile or other sample matrix can co-elute with the analyte.[4]

  • Textile Fibers and Additives: Components from the textile matrix itself, such as natural fibers, synthetic polymers, and finishing agents, can be co-extracted.

  • Industrial Formulations: Other dyes, dispersing agents, and additives present in the commercial dye formulation.

  • Environmental Samples: Humic acids, fulvic acids, and other organic matter in water or soil samples.

Q3: How can I identify if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of the analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix sample (a sample that does not contain the analyte but is otherwise identical to the samples being analyzed).[5] A significant difference in the signal indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the HPLC eluent after the column, and a blank matrix is injected. Any signal suppression or enhancement at the retention time of interfering compounds points to matrix effects.[3]

Q4: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the HPLC column can cause peak tailing. This can be mitigated by adjusting the mobile phase pH or using a different column.

  • Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q5: My retention times for this compound are shifting between injections. What should I check?

A5: Retention time shifts can be due to:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. Premixing solvents can improve reproducibility.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time drift.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered during the HPLC analysis of this compound, with a focus on matrix effects.

Problem 1: Inaccurate Quantification (Signal Suppression or Enhancement)
Possible Cause Recommended Solution
Co-eluting Matrix Components 1. Optimize Sample Preparation: Employ a more selective sample cleanup technique such as Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[3] 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different stationary phase to achieve better separation between this compound and interfering peaks.[2]
Ionization Competition (for LC-MS) 1. Use an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it is affected by the matrix in the same way as the analyte.[2][3] If a labeled standard is unavailable, a structurally similar compound can be used as an analog internal standard. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and samples are affected by the matrix in the same way.
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[3] However, this may compromise the sensitivity of the assay if the analyte concentration is low.
Problem 2: Poor Peak Shape and Resolution
Possible Cause Recommended Solution
Peak Tailing 1. Adjust Mobile Phase pH: For amine-containing compounds like this compound, a slightly basic mobile phase may improve peak shape. 2. Use a High-Purity Silica Column: Columns with low silanol activity can reduce secondary interactions.
Peak Fronting 1. Reduce Injection Volume or Sample Concentration: This is often a sign of column overload.
Split or Broad Peaks 1. Check for Column Contamination: A blocked or contaminated guard column or analytical column can cause peak splitting. Try flushing the column or replacing the guard column.[6] 2. Injector Issues: Ensure the injector rotor seal is not worn and that the injection volume is appropriate for the loop size.
Problem 3: Baseline Instability
Possible Cause Recommended Solution
Contaminated Mobile Phase 1. Use High-Purity Solvents: Ensure all mobile phase components are HPLC-grade. 2. Degas Mobile Phase: Dissolved gases can cause baseline noise. Use an online degasser or sonicate the mobile phase before use.
Detector Issues 1. Clean Detector Cell: Contamination in the detector flow cell can lead to a noisy baseline. Flush the cell with an appropriate solvent. 2. Failing Lamp: A detector lamp nearing the end of its life can cause baseline drift.

Experimental Protocols

Protocol 1: General HPLC Method for Carbazole-based Dyes

This method can be used as a starting point for the analysis of this compound. Optimization will likely be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute the dye, then return to initial conditions. A typical starting point could be 5% B to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD). Monitor at the maximum absorbance wavelength of this compound. A starting point would be to monitor a range from 250-700 nm and select the optimal wavelength.

This is a general method for carbazole compounds and should be adapted and validated for this compound.[7]

Protocol 2: Extraction of Vat Dyes from Textiles

This protocol describes a method for extracting vat dyes from textile samples, a common source of matrix.

  • Sample Preparation: Obtain a small piece of the dyed textile (approximately 1 mg).

  • Extraction:

    • Place the textile sample in a microcentrifuge tube.

    • Add 100 µL of Dimethyl Sulfoxide (DMSO) to the tube.

    • Heat the tube at 80°C for 10 minutes.

    • For mordant dyes, a subsequent extraction with an oxalic acid solution may be necessary to break the metal-dye bond.[4]

    • For some vat dyes, a reducing agent may be needed to convert the dye to its soluble leuco form for extraction.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Analysis: Inject the supernatant into the HPLC system.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Inaccurate Quantification or Poor Peak Shape Observed check_matrix_effect Perform Matrix Effect Test (Spike Recovery or Post-Column Infusion) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No modify_hplc_method Modify HPLC Method (Gradient, Column, Mobile Phase) optimize_sample_prep->modify_hplc_method use_is Implement Internal Standard (Isotope-Labeled or Analog) modify_hplc_method->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal end Accurate and Robust Method matrix_matched_cal->end troubleshoot_hplc Troubleshoot General HPLC Issues (See Troubleshooting Guide) no_matrix_effect->troubleshoot_hplc troubleshoot_hplc->end MatrixEffectPathway cluster_sample Sample Matrix cluster_hplc HPLC System cluster_output Analytical Result Analyte This compound Column HPLC Column Analyte->Column Interference Co-eluting Matrix Components Interference->Column Signal Analyte Signal Interference->Signal Suppression or Enhancement Detector Detector Column->Detector Detector->Signal Result Inaccurate Quantification

References

Process optimization for the removal of C.I. Vat Blue 43 from wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the process optimization of C.I. Vat Blue 43 removal from wastewater.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove from wastewater?

This compound, also known as C.I. 53630, is a complex anthraquinone dye.[1][2] Its intricate aromatic structure makes it highly stable and resistant to degradation by conventional wastewater treatment methods, such as simple biodegradation.[3][4] This recalcitrant nature necessitates more advanced treatment processes for effective removal.[5]

Q2: Which treatment methods are most effective for this compound?

Several advanced methods have proven effective:

  • Biological Treatment: Utilizes microorganisms, such as the bacterium Pseudomonas aeruginosa, which can decolorize and degrade the dye under specific conditions.[3][6]

  • Adsorption: Employs porous materials like activated carbon to bind and remove dye molecules from the solution. The efficiency is high due to large surface area and active sites.[7][8]

  • Advanced Oxidation Processes (AOPs): Involve the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye structure. Common AOPs include Fenton oxidation (H₂O₂ + Fe²⁺), ozonation (O₃), and UV/H₂O₂ processes.[5][9][10]

Q3: What are the key parameters to optimize for efficient dye removal?

The efficiency of any removal process is highly dependent on several physicochemical parameters. Key factors to control and optimize include the pH of the solution, initial dye concentration, adsorbent or catalyst dosage, reaction temperature, and contact time.[4][11]

Q4: How can I accurately measure the concentration of this compound in my samples?

The most common and accessible method is UV-Vis Spectrophotometry . The concentration of this compound can be determined by measuring the absorbance of the solution at its maximum wavelength (λmax), which is approximately 650 nm.[6] For highly sensitive and specific quantification, especially in complex matrices, advanced chromatographic techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are recommended.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound removal experiments.

Issue 1: Low color removal efficiency in adsorption experiments.

Potential Cause Troubleshooting Step
Incorrect pH The surface charge of the adsorbent and the dye's ionization state are pH-dependent.[4] For vat dyes, acidic conditions (e.g., pH 2.0) can sometimes be more effective.[14] Conduct experiments across a wide pH range (e.g., 2-10) to determine the optimum.
Insufficient Adsorbent Dosage The number of available active sites may be too low for the dye concentration. Increase the adsorbent dosage incrementally and observe the effect on removal efficiency.[8] An optimal dosage exists beyond which efficiency plateaus.
Short Contact Time Adsorption is a time-dependent process. Ensure the solution has been in contact with the adsorbent long enough to reach equilibrium. Perform a kinetic study by taking samples at various time intervals (e.g., from 5 min to 24 hours) to find the equilibrium time.[15]
Adsorbent Saturation If the initial dye concentration is too high, the adsorbent's active sites may become saturated.[8] Try reducing the initial dye concentration or increasing the adsorbent dosage.

Issue 2: Inconsistent results in biological degradation experiments.

Potential Cause Troubleshooting Step
Suboptimal Growth Conditions The specific microbial strain used has optimal requirements for growth and enzymatic activity. For Pseudomonas aeruginosa, ensure the temperature is maintained around 35°C and the pH is near neutral (7.0).[3][6]
Insufficient Inoculum A low initial biomass concentration can lead to a long lag phase and slow degradation. An optimal inoculum size (e.g., 5% v/v) should be used to ensure efficient decolorization.[3][6]
Lack of Nutrients The degradation medium may lack essential nutrients for microbial growth and metabolism. Ensure the basal medium contains adequate sources of carbon (e.g., glucose) and nitrogen (e.g., urea).[3]
Toxicity High concentrations of the dye or the presence of other toxic compounds in the wastewater can inhibit microbial activity.[16] Consider diluting the wastewater or pre-treating it to remove inhibitory substances.

Issue 3: Low efficiency in Advanced Oxidation Process (AOP) treatment.

Potential Cause Troubleshooting Step
Incorrect Reagent Ratios (Fenton Process) The ratio of H₂O₂ to Fe²⁺ is critical for maximizing hydroxyl radical generation. An excess of either reagent can scavenge radicals and reduce efficiency.[10] Optimize the [H₂O₂]/[Fe²⁺] ratio through systematic experiments.
Suboptimal pH AOPs are highly pH-sensitive. The Fenton process, for example, is most effective under acidic conditions (typically pH 2-4).[17] Adjust the initial pH of the wastewater before adding reagents.
Radical Scavenging Other components in the wastewater (e.g., carbonate, bicarbonate ions) can consume hydroxyl radicals, reducing treatment efficiency.[10] Characterize the wastewater matrix and consider pre-treatment steps if scavengers are present in high concentrations.

Data Presentation: Process Optimization Parameters

The following tables summarize optimal conditions and efficiencies for various this compound removal methods based on published research.

Table 1: Biological Treatment of C.I. Vat Blue 4 using Pseudomonas aeruginosa

ParameterOptimal ValueRemoval EfficiencyReference
Temperature35°C>95% Color Removal[3][6]
pH7.087.95% COD Removal[3]
Inoculum Load5% (v/v)89.00% BOD₅ Removal[6]
Glucose Conc.1.0 g/L97% Degradation Rate[3]
Urea Conc.1.0 g/L-[3]
Initial Dye Conc.50 mg/L-[3]

Table 2: Adsorption Parameters for Vat Dyes (using Indigo Blue as a model)

AdsorbentParameterOptimal ValueRemoval EfficiencyReference
Rice HuskpH2.090.0%[14]
Adsorbent Dosage8.0 g/L-[14]
Temperature65°C-[14]
Initial Dye Conc.30 mg/L-[14]
Activated CarbonpH7.099%[8]
Adsorbent Dosage0.8 g/L-[8]
Contact Time100 minutes-[8]

Table 3: Advanced Oxidation Process (AOP) Performance for Vat Dyes (using Indigo Blue as a model)

AOP MethodReagentsKey ConditionResultReference
Fenton OxidationH₂O₂ + Fe²⁺10 min reaction timeTotal color removal[5]
OzonationO₃Alkaline pHEffective decolorization[9]
H₂O₂ OxidationH₂O₂ alone-Ineffective (only 5% removal)[5]

Experimental Protocols & Visualizations

Protocol 1: Batch Adsorption Experiment

Objective: To determine the optimal adsorbent dosage for the removal of this compound.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Adsorbent material (e.g., activated carbon)

  • Series of conical flasks (250 mL)

  • Orbital shaker

  • pH meter and adjustment solutions (0.1 M HCl, 0.1 M NaOH)

  • Spectrophotometer

  • Centrifuge or filtration apparatus

Methodology:

  • Prepare a working solution of this compound (e.g., 50 mg/L) from the stock solution.

  • Add a fixed volume (e.g., 100 mL) of the dye solution to a series of conical flasks.

  • Adjust the pH of the solution in each flask to the desired optimum (e.g., pH 7.0).

  • Add varying amounts of the adsorbent to each flask (e.g., 0.02 g, 0.04 g, 0.06 g, 0.08 g, 0.1 g). A control flask with no adsorbent should also be prepared.

  • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for the predetermined equilibrium time (e.g., 2 hours).

  • After shaking, remove the flasks and separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the dye in the supernatant/filtrate using a spectrophotometer at λmax (~650 nm).

  • Calculate the removal efficiency (%) using the formula: Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the final (equilibrium) concentration.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Dye Working Solution p2 Adjust pH p1->p2 e1 Add Varying Adsorbent Doses p2->e1 e2 Agitate on Shaker (Reach Equilibrium) e1->e2 a1 Separate Adsorbent (Centrifuge/Filter) e2->a1 a2 Measure Final Conc. (Spectrophotometer) a1->a2 a3 Calculate Removal Efficiency a2->a3

Caption: Workflow for a batch adsorption experiment.

Protocol 2: Biological Degradation Experiment

Objective: To evaluate the efficacy of Pseudomonas aeruginosa in degrading this compound.

Materials:

  • Pure culture of Pseudomonas aeruginosa

  • Basal Medium (BM) containing: KH₂PO₄, Na₂HPO₄·12H₂O, MgSO₄·7H₂O, FeSO₄·7H₂O, CaCl₂, NH₄Cl, Urea, Glucose.[3]

  • This compound

  • Incubator shaker

  • Autoclave

  • Spectrophotometer

Methodology:

  • Prepare and autoclave the Basal Medium (BM).

  • Prepare a stock solution of this compound, filter-sterilize it, and add it to the sterile BM to a final concentration of 50 mg/L.

  • Prepare a seed culture of P. aeruginosa by growing it in a suitable broth overnight.

  • Inoculate the dye-containing BM with the seed culture (e.g., 5% v/v). Prepare a non-inoculated control flask.

  • Incubate the flasks in an incubator shaker at 35°C and 150 rpm.

  • Withdraw aliquots at regular intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at 650 nm to determine the residual dye concentration.

  • Calculate the percentage of decolorization relative to the initial concentration.

Biological_Degradation_Workflow start Start prep_medium Prepare & Sterilize Basal Medium + Dye start->prep_medium inoculate Inoculate with P. aeruginosa Culture prep_medium->inoculate incubate Incubate at 35°C (with shaking) inoculate->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling centrifuge Centrifuge to Remove Cells sampling->centrifuge Sample Taken end_point End sampling->end_point Experiment Complete measure Measure Supernatant Absorbance (650 nm) centrifuge->measure calculate Calculate Decolorization (%) measure->calculate calculate->sampling Continue Sampling

Caption: Experimental workflow for biological degradation.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing low removal efficiency.

Troubleshooting_Logic start Low Removal Efficiency Observed check_process Which Process? start->check_process adsorption Adsorption check_process->adsorption Adsorption biological Biological check_process->biological Biological aop AOP check_process->aop AOP check_ph_ads Is pH Optimal? adsorption->check_ph_ads check_ph_bio Is pH ~7.0? biological->check_ph_bio check_ph_aop Is pH Optimal (e.g., acidic for Fenton)? aop->check_ph_aop check_dose Is Dosage Sufficient? check_ph_ads->check_dose Yes solution_ads Optimize Parameter check_ph_ads->solution_ads No check_time Is Contact Time Sufficient? check_dose->check_time Yes check_dose->solution_ads No check_time->solution_ads No check_temp Is Temp ~35°C? check_ph_bio->check_temp Yes solution_bio Adjust Conditions check_ph_bio->solution_bio No check_nutrients Are Nutrients Sufficient? check_temp->check_nutrients Yes check_temp->solution_bio No check_nutrients->solution_bio No check_reagents Are Reagent Ratios Correct? check_ph_aop->check_reagents Yes solution_aop Adjust AOP Parameters check_ph_aop->solution_aop No check_reagents->solution_aop No

Caption: A logic diagram for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to Carbazole-Based Dyes for Advanced Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on C.I. Vat Blue 43: Initial investigations into the sensing capabilities of this compound, a carbazole-based dye, have found no available scientific literature or experimental data to support its use in such applications. Its primary documented application is as a vat dye in the textile industry.[1][2][3][4][5][6] Therefore, this guide will focus on a comparative analysis of other well-researched carbazole dyes that have demonstrated significant potential in the field of chemical and biological sensing.

The carbazole scaffold, with its rigid, planar, and electron-rich structure, has emerged as a privileged motif in the design of fluorescent and colorimetric sensors.[7][8] Its derivatives are known for their favorable photophysical properties, including high quantum yields and the ability to engage in various sensing mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE).[8] These characteristics make carbazole-based dyes highly effective for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

This guide provides a comparative overview of selected carbazole-based dyes for sensing applications, presenting their performance data, underlying sensing mechanisms, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in this dynamic field.

Performance Comparison of Selected Carbazole-Based Sensors

The following table summarizes the quantitative performance of several recently developed carbazole-based sensors for various analytes. This data is intended to provide a snapshot of the capabilities of these dyes and facilitate the selection of appropriate candidates for specific sensing applications.

Sensor Name/DescriptionAnalyteSensing MechanismLimit of Detection (LOD)Linear RangeResponse TimeSample MatrixReference
PCBW Cu²⁺Turn-off Fluorescence, Colorimetric1.19 x 10⁻⁸ mol L⁻¹0–6 x 10⁻⁶ mol L⁻¹Not SpecifiedDMSO–H₂O[9][10][11]
CPBA GlucoseAggregation-Induced Emission (AIE)Not SpecifiedNot SpecifiedNot SpecifiedCarbonate Buffer (pH 9.5)[12][13]
1,8-diamidocarbazole (nitro-substituted) Basic Anions (e.g., F⁻, AcO⁻)Colorimetric, Fluorescence EnhancementNot SpecifiedNot SpecifiedNot SpecifiedDMSO + 0.5% H₂O[14][15]
Carbazole-based probe HydrazineTurn-on Fluorescence2.673 x 10⁻⁶ MNot SpecifiedNot SpecifiedAqueous Solution
Carbazole NitroaromaticsFluorescence QuenchingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[16]

Sensing Mechanisms and Signaling Pathways

The versatility of carbazole-based dyes in sensing stems from their diverse operational mechanisms. The following diagrams illustrate some of the key signaling pathways involved.

1. Fluorescence Quenching by Analyte Binding:

In this mechanism, the binding of an analyte to the carbazole-based sensor leads to a decrease in its fluorescence intensity. This can occur through various processes, including electron transfer from the excited fluorophore to the analyte.

G Sensor Carbazole Sensor (Fluorescent) Complex Sensor-Analyte Complex (Non-Fluorescent) Sensor->Complex + Analyte Fluorescence Fluorescence Sensor->Fluorescence Analyte Analyte NoFluorescence Quenched Fluorescence Complex->NoFluorescence Light Excitation Light Light->Sensor Light->Complex G Sensor_sol Carbazole Sensor (Soluble, Non-emissive) Aggregate Sensor-Analyte Aggregates (Emissive) Sensor_sol->Aggregate + Analyte NoFluorescence No Fluorescence Sensor_sol->NoFluorescence Analyte Analyte Fluorescence Strong Fluorescence Aggregate->Fluorescence Light Excitation Light Light->Sensor_sol Light->Aggregate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution Dilute Dilute Sensor Solution in Cuvettes Stock_Sensor->Dilute Stock_Analyte Prepare Analyte Stock Solution Add_Analyte Add Varying Analyte Concentrations Stock_Analyte->Add_Analyte Dilute->Add_Analyte Incubate Incubate Add_Analyte->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Data Measure->Plot Calculate Calculate LOD and Linear Range Plot->Calculate

References

Comparative Guide to Analytical Methods for the Quantification of C.I. 53630 (Sulphur Brown 10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of C.I. 53630, also known as Sulphur Brown 10. Due to a lack of specific validated methods for this compound in publicly available literature, this document outlines a strategy for method development and validation based on common analytical techniques used for other sulphur dyes and complex organic molecules. The presented experimental data is illustrative of the expected performance of these methods.

Introduction to C.I. 53630 (Sulphur Brown 10)

Sulphur Brown 10 (C.I. 53055; CAS No. 1326-51-8) is a sulphur dye primarily used in the textile industry for dyeing cotton, hemp, and viscose fabrics.[1][2] Like other sulphur dyes, it is a large, complex molecule that is applied in a reduced, water-soluble form before being oxidized to its insoluble, colored state within the fiber. Analytical quantification of such dyes is essential for quality control, formulation development, and stability studies.

Two primary analytical techniques are proposed for the quantification of Sulphur Brown 10: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) and UV-Vis Spectrophotometry.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a comparative summary of the potential performance of HPLC-UV/Vis and UV-Vis Spectrophotometry for the quantification of C.I. 53630.

Data Presentation: Performance Characteristics
ParameterHPLC-UV/VisUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~5 µg/mL
Specificity High (separates analyte from impurities)Low (potential for interference)
Throughput Lower (longer analysis time per sample)Higher (faster analysis time per sample)

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3][4][5] For a complex dye like Sulphur Brown 10, a reverse-phase HPLC method would likely be most effective.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Sulphur Brown 10 reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or other suitable mobile phase modifier.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulphur Brown 10 reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to 150% of the target concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning the UV-Vis spectrum of Sulphur Brown 10 (likely in the visible range).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Method Validation Parameters:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the retention time of Sulphur Brown 10.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of Sulphur Brown 10 into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method that measures the absorbance of light by a substance at a specific wavelength.[6][7][8] This method is suitable for rapid quantification but may be less specific than HPLC.

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Sulphur Brown 10 reference standard.

  • Spectroscopic grade solvent (e.g., water, methanol, or a mixture).

2. Preparation of Solutions:

  • Solvent: A solvent that completely dissolves Sulphur Brown 10 and is transparent in the wavelength range of interest.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Sulphur Brown 10 reference standard in the chosen solvent in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

3. Measurement Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of Sulphur Brown 10 across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration.

4. Method Validation Parameters:

  • Specificity: Analyze a blank and a placebo to check for any background absorbance at the λmax.

  • Linearity: Perform a linear regression on the calibration curve data and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of Sulphur Brown 10 into a sample matrix.

  • Precision: Analyze multiple replicates of a standard solution to determine repeatability.

  • LOD and LOQ: Can be estimated from the calibration curve parameters.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for the validation of the proposed analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup prep_mobile->hplc_setup prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample linearity Linearity inject_std->linearity precision Precision inject_std->precision specificity Specificity inject_sample->specificity accuracy Accuracy inject_sample->accuracy report Generate Validation Report specificity->report lod_loq LOD & LOQ linearity->lod_loq linearity->report accuracy->report precision->report lod_loq->report

Caption: HPLC Method Validation Workflow.

UVVis_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting prep_std Prepare Standard Solutions spectro_setup Determine λmax prep_std->spectro_setup measure_std Measure Standard Absorbance prep_std->measure_std prep_sample Prepare Sample measure_sample Measure Sample Absorbance prep_sample->measure_sample spectro_setup->measure_std spectro_setup->measure_sample linearity Linearity measure_std->linearity precision Precision measure_std->precision specificity Specificity measure_sample->specificity accuracy Accuracy measure_sample->accuracy report Generate Validation Report specificity->report lod_loq LOD & LOQ linearity->lod_loq linearity->report accuracy->report precision->report lod_loq->report

Caption: UV-Vis Spectrophotometry Method Validation Workflow.

References

Degradation Efficiency of C.I. Vat Blue 43: A Comparative Analysis with Other Vat Dues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature on the degradation of C.I. Vat Blue 43 and other vat dyes reveals a landscape of varied methodologies and efficiencies. While direct comparative studies under standardized conditions are scarce, this guide synthesizes available experimental data to offer insights into the relative degradability of these complex colorants. The primary degradation techniques explored include biodegradation, electrochemical oxidation, and photocatalysis.

It is important to note that much of the available research focuses on C.I. Vat Blue 4, a structurally related compound often used as a proxy in degradation studies. Data presented for C.I. Vat Blue 4 should be considered indicative of the potential behavior of this compound, though direct extrapolation is not always possible due to potential differences in molecular stability and reactivity.

Comparative Degradation Efficiency of Vat Dyes

The following table summarizes the degradation efficiency of C.I. Vat Blue 4 and other vat dyes based on data from various independent studies. The diverse nature of the degradation methods and experimental parameters necessitates careful interpretation of these results. Direct comparisons of efficiency percentages across different studies should be made with caution.

Dye Name (C.I. Number)Degradation MethodKey Experimental ParametersDegradation EfficiencySource
Vat Blue 4 Biodegradation (Pseudomonas aeruginosa WYT)Temp: 35.0°C, pH: 7.0, Initial Dye Conc.: 50 mg/LUp to 97% degradation[1]
Vat Blue 4 Biodegradation (Pseudomonas aeruginosa)Not specified95.00% color removal, 89.00% BOD5 reduction, 87.95% COD reduction[2]
Vat Brown 1 Electrochemical DegradationGraphite carbon electrodes, pH: 9, Current density: 170 A m⁻², NaCl: 25 g L⁻¹94.55% color removal, 82.49% COD removal[1]
Vat Green 3 Photocatalytic Degradation (TiO₂/UV with Ferrihydrite-Modified Diatomite)pH: 4, Initial Dye Conc.: 20 mg/L~97% color removal[3]
Vat Brown 1 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -13.4 kcal/mol (Higher negative value suggests stronger interaction and potential for degradation)[4]
Vat Yellow 20 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -12.8 kcal/mol[4]
Vat Blue 4 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -12.1 kcal/mol[4]
Vat Yellow 4 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -11.9 kcal/mol[4]
Vat Blue 6 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -11.8 kcal/mol[4]
Vat Red 1 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -11.5 kcal/mol[4]
Vat Blue 1 Enzymatic Degradation (Molecular Docking with Aryl sulfotransferase from E. coli)In silico analysisBinding Energy: -11.2 kcal/mol[4]

Experimental Protocols and Methodologies

The following sections detail the experimental protocols for the key degradation methods discussed in this guide.

Biodegradation of C.I. Vat Blue 4 by Pseudomonas aeruginosa WYT

This protocol outlines the steps for optimizing the biodegradation of C.I. Vat Blue 4 using the bacterial strain Pseudomonas aeruginosa WYT. The process involves single-factor optimization followed by response surface methodology to determine the ideal conditions for maximum degradation.

Biodegradation_Protocol Biodegradation Workflow for C.I. Vat Blue 4 cluster_prep Strain Preparation cluster_optimization Optimization of Degradation Conditions cluster_degradation Degradation Experiment cluster_analysis Analysis Isolate Isolate Pseudomonas aeruginosa WYT Culture Culture in Nutrient Broth Isolate->Culture SingleFactor Single-Factor Experiments (Temperature, pH, Initial Biomass, etc.) Culture->SingleFactor RSM Response Surface Methodology (RSM) for Optimal Conditions SingleFactor->RSM Inoculate Inoculate Vat Blue 4 Solution with Optimized Culture RSM->Inoculate Incubate Incubate under Optimized Conditions (35°C, pH 7.0, 50 mg/L Dye) Inoculate->Incubate Measure Measure Residual Dye Concentration (Spectrophotometry) Incubate->Measure Calculate Calculate Degradation Efficiency (%) Measure->Calculate Electrochemical_Degradation_Protocol Electrochemical Degradation of C.I. Vat Brown 1 cluster_setup Experimental Setup cluster_electrolysis Electrolysis cluster_analysis Analysis Prepare Prepare Vat Brown 1 Solution (50 ppm) ElectrolyticCell Set up Electrolytic Cell (Graphite Carbon Electrodes) Prepare->ElectrolyticCell AddElectrolyte Add Supporting Electrolyte (NaCl, 25 g L⁻¹) ElectrolyticCell->AddElectrolyte SetParams Set Parameters (pH 9, Current Density 170 A m⁻²) AddElectrolyte->SetParams ApplyCurrent Apply Current for 240 min SetParams->ApplyCurrent UVVis UV-Vis Spectroscopy (Color Removal) ApplyCurrent->UVVis COD_Analysis COD Measurement (COD Removal) UVVis->COD_Analysis LCMS_FTIR LC-MS and FTIR Analysis (Degradation Products) COD_Analysis->LCMS_FTIR Photocatalytic_Degradation_Protocol Photocatalytic Degradation of C.I. Vat Green 3 cluster_catalyst Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis ModifyDiatomite Modify Diatomite with Ferrihydrite AddTiO2 Add TiO₂ (Degussa P25) ModifyDiatomite->AddTiO2 AddCatalyst Add Prepared Catalyst AddTiO2->AddCatalyst PrepareSolution Prepare Vat Green 3 Solution (20 mg/L) AdjustpH Adjust pH to 4 PrepareSolution->AdjustpH AdjustpH->AddCatalyst Irradiate Irradiate with UV Lamp with Stirring AddCatalyst->Irradiate MonitorAbsorbance Monitor Absorbance over Time (Spectrophotometry) Irradiate->MonitorAbsorbance CalculateEfficiency Calculate Degradation Efficiency (%) MonitorAbsorbance->CalculateEfficiency

References

Performance Evaluation of C.I. Vat Blue 43 as a Redox Mediator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of C.I. Vat Blue 43 as a potential redox mediator against established alternatives such as Neutral Red, Methylene Blue, and Safranine. Due to the limited availability of direct experimental data on this compound's efficacy as a redox mediator in bioelectrochemical systems, this document serves as a framework for its evaluation. It summarizes the performance of well-characterized mediators to establish a benchmark and provides detailed experimental protocols for assessing novel candidates like this compound.

Introduction to Redox Mediators

Redox mediators are soluble molecules that facilitate electron transfer between a biological system and an electrode. In applications such as microbial fuel cells (MFCs), microbial electrosynthesis, and biosensors, these molecules act as electron shuttles, accepting electrons from cellular metabolic pathways and transferring them to an anode, or vice versa. An ideal redox mediator should possess several key characteristics: a suitable redox potential for the target reaction, high stability in both oxidized and reduced forms, rapid kinetics, and biocompatibility.

Performance of Established Redox Mediators

The following tables summarize the performance of three commonly used redox mediators—Neutral Red, Methylene Blue, and Safranine—based on available experimental data. These values provide a baseline for evaluating the potential of this compound.

Table 1: Electrochemical Properties of Common Redox Mediators
Redox MediatorRedox Potential (E°' vs. SHE)Key Characteristics
Neutral Red -0.325 V[1]Redox potential is close to the NAD+/NADH couple, making it efficient for mediating electron transfer from microbial electron transport chains.[2][3] It can be used in both homogeneous (dissolved) and heterogeneous (polymerized on electrode) systems.[2][4][5]
Methylene Blue +0.011 V (at pH 7)A phenothiazine dye that has been shown to significantly increase power density in microbial desalination cells.[2][6] It is a sensitive redox reporter in DNA electrochemistry.[7]
Safranine O -0.272 to -0.315 V[3][6][8]A synthetic phenazine derivative often used in potentiometric measurements.[3][6] Commercial preparations can contain a mixture of isomers with varying redox potentials.[3][6][8]
Table 2: Performance in Bioelectrochemical Systems
Redox MediatorSystemConcentrationPerformance EnhancementReference
Neutral Red Microbial Fuel Cell (E. coli)Not Specified10-fold more current than thionin.[1]
Neutral Red Microbial Electrosynthesis (M. extorquens)Not SpecifiedHigher formate accumulation compared to no mediator.[2][4][5]
Methylene Blue Microbial Desalination Cell100 µM27.30% increase in average power density.[2][6]
Methylene Blue Microbial Desalination Cell200 µM54.54% increase in average power density.[2][6]
Methylene Blue Microbial Fuel Cell (E. coli)0.3 mMSignificant increase in current production.[9]

Profile of this compound

This compound, also known as Hydron Blue R, is a carbazole-class vat dye.[10][11] Its primary application is in the dyeing of textiles, particularly cotton.[11][12] While its chemical structure (C18H14N2O) suggests potential redox activity, there is a notable absence of published research evaluating its performance as a redox mediator in bioelectrochemical systems.[10][13][14][15]

To ascertain its suitability as a redox mediator, experimental evaluation is necessary to determine its redox potential, electron transfer kinetics, stability, and impact on the performance of a target system.

Experimental Protocols for Performance Evaluation

The following protocols provide a general framework for evaluating the performance of a novel redox mediator like this compound.

Cyclic Voltammetry (CV) for Redox Potential Determination

Objective: To determine the formal redox potential (E°') of the redox mediator.

Materials:

  • Three-electrode electrochemical cell (working electrode, reference electrode e.g., Ag/AgCl, counter electrode e.g., platinum wire)

  • Potentiostat

  • Solution of this compound in a suitable electrolyte buffer (e.g., phosphate buffer, pH 7)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Assemble the three-electrode cell with the electrolyte buffer.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Add a known concentration of this compound to the cell.

  • Perform cyclic voltammetry by scanning the potential over a range expected to encompass the redox reactions of the compound.

  • The formal potential can be estimated as the midpoint of the anodic and cathodic peak potentials.

Performance Evaluation in a Microbial Fuel Cell (MFC)

Objective: To assess the effect of the redox mediator on the power output and substrate utilization in an MFC.

Materials:

  • Dual-chamber microbial fuel cell

  • Anode and cathode electrodes (e.g., carbon felt, graphite rod)

  • Proton exchange membrane (PEM)

  • Anolyte: microbial culture medium with a defined carbon source (e.g., glucose) and inoculum (e.g., E. coli, mixed culture)

  • Catholyte: buffer solution (e.g., phosphate buffer)

  • Variable external resistor

  • Data acquisition system to measure voltage

Procedure:

  • Assemble the MFC with the electrodes and PEM.

  • Inoculate the anode chamber with the microbial culture in the anolyte.

  • Operate the MFC in the absence of the redox mediator to establish a baseline performance.

  • Introduce this compound to the anolyte at various concentrations.

  • Monitor the cell voltage across a range of external resistances to determine the power density curve.

  • Measure the substrate concentration over time to determine the rate of consumption.

  • Compare the power density and substrate utilization rates with and without the mediator.

Visualizations

The following diagrams illustrate the mechanism of mediated electron transfer and a typical experimental workflow.

Mediated Electron Transfer in MFC cluster_microbe Microorganism cluster_mediator Redox Mediator Cycle Metabolism Metabolism NADH NADH Metabolism->NADH e- NAD+ NAD+ NADH->NAD+ e- transfer Mediator_ox Mediator (Oxidized) NADH->Mediator_ox Mediator_red Mediator (Reduced) Mediator_ox->Mediator_red accepts e- Mediator_red->Mediator_ox donates e- Anode Anode Mediator_red->Anode External Circuit External Circuit Anode->External Circuit e- flow

Caption: Electron transfer from microbial metabolism to an anode via a redox mediator.

Experimental Workflow for Redox Mediator Evaluation Start Start CV Cyclic Voltammetry (Determine Redox Potential) Start->CV MFC_Setup Microbial Fuel Cell Setup (Baseline Performance) Start->MFC_Setup Data_Analysis Compare Performance with and without Mediator CV->Data_Analysis Add_Mediator Introduce this compound (Vary Concentration) MFC_Setup->Add_Mediator Performance_Measurement Measure Power Density & Substrate Utilization Add_Mediator->Performance_Measurement Performance_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the electrochemical and bioelectrochemical evaluation of a novel redox mediator.

Conclusion

While this compound is a well-established dye, its potential as a redox mediator remains unexplored. This guide provides the necessary context by comparing it with known mediators like Neutral Red, Methylene Blue, and Safranine. The provided experimental protocols offer a clear path for researchers to systematically evaluate the performance of this compound. Such studies are crucial to determine if this compound can be a viable and effective alternative in the field of bioelectrochemistry. Future research should focus on determining its fundamental electrochemical properties and its practical performance in relevant applications.

References

Comparative Analysis of a C.I. 53630 (Thioflavin T)-Based Sensor: A Guide to Cross-Reactivity with Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a C.I. 53630 (Thioflavin T)-based sensor, with a focus on its cross-reactivity with structurally similar and functionally relevant compounds. The objective is to offer a clear, data-driven perspective on the sensor's specificity and potential off-target interactions, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Introduction to C.I. 53630 (Thioflavin T) as a Sensor

Thioflavin T (ThT), also known by its Colour Index designation C.I. 53630, is a benzothiazole salt widely utilized as a fluorescent probe for the detection and quantification of amyloid fibrils.[1][2] These misfolded protein aggregates are hallmarks of numerous neurodegenerative diseases, including Alzheimer's disease. The sensor's mechanism relies on a significant enhancement of its fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[2][3] When in solution, the constituent rings of ThT can rotate freely, which quenches its fluorescence.[2] However, upon binding to amyloid fibrils, this rotation is restricted, leading to a dramatic increase in fluorescence emission.[2][4] While highly sensitive, ThT is known to exhibit cross-reactivity with other molecules, which can be a critical consideration in experimental design and data interpretation.[5]

Comparison with Alternative Compounds

The specificity of a ThT-based sensor is best understood in the context of other dyes used for similar purposes or compounds with structural similarities that might lead to cross-reactivity. Below is a comparison with Thioflavin S, Congo Red, and Nile Red.

CompoundChemical StructurePrinciple of DetectionReported Cross-Reactivity
Thioflavin T (C.I. 53630) Benzothiazole derivativeBinds to cross-β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.Can bind to hydrophobic pockets in globular proteins (e.g., serum albumins), DNA oligomers, and sulfated glycosaminoglycans.[5][6]
Thioflavin S A mixture of sulfonated dehydrothiotoluidine derivatives.[2]Also binds to amyloid fibrils, producing a bright green fluorescence.[7]Often considered less specific than ThT, potentially binding to other protein aggregates.
Congo Red An azo dye.[8]Intercalates between β-pleated sheets in amyloid fibrils, exhibiting a characteristic apple-green birefringence under polarized light.[9]Can bind to other proteins and is known for its carcinogenic properties.[8]
Nile Red A lipophilic phenoxazone dye.[10][11][12]Stains intracellular lipid droplets and other hydrophobic environments, exhibiting strong fluorescence in nonpolar settings.[10][13]Primarily binds to hydrophobic regions and is not specific to amyloid structures.[13][14]

Quantitative Analysis of Cross-Reactivity

The following table provides a template for summarizing experimental data on the cross-reactivity of a C.I. 53630-based sensor. Researchers can use this structure to present their own findings for a direct comparison of the sensor's response to various compounds.

CompoundConcentration Range (µM)Maximum Fluorescence Intensity (a.u.)Fold Change vs. BufferBinding Affinity (Kd, µM)Notes
Amyloid-β (1-42) Fibrils 0.1 - 20[Experimental Data][Experimental Data][Experimental Data]Positive Control
Tau Protein Aggregates 0.1 - 20[Experimental Data][Experimental Data][Experimental Data]
α-Synuclein Fibrils 0.1 - 20[Experimental Data][Experimental Data][Experimental Data]
Bovine Serum Albumin (BSA) 1 - 100[Experimental Data][Experimental Data][Experimental Data]Potential Cross-Reactant
Lysozyme (Native) 1 - 100[Experimental Data][Experimental Data][Experimental Data]Potential Cross-Reactant
dsDNA 1 - 50[Experimental Data][Experimental Data][Experimental Data]Potential Cross-Reactant
Heparin 1 - 50[Experimental Data][Experimental Data][Experimental Data]Potential Cross-Reactant
Congo Red 1 - 20[Experimental Data][Experimental Data][Experimental Data]Comparator Compound
Nile Red 1 - 20[Experimental Data][Experimental Data][Experimental Data]Comparator Compound

Experimental Protocol: Assessing Sensor Cross-Reactivity

This protocol outlines a fluorescence spectroscopy-based assay to determine the cross-reactivity of a C.I. 53630 (Thioflavin T) sensor.

1. Materials and Reagents:

  • Thioflavin T (C.I. 53630)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Target amyloid fibrils (e.g., Aβ, α-synuclein)

  • Potential cross-reactive compounds (e.g., BSA, lysozyme, dsDNA, heparin)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • ThT Stock Solution (1 mM): Dissolve ThT in water and filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.[1]

  • ThT Working Solution (10 µM): Dilute the ThT stock solution in PBS on the day of the experiment.[15]

  • Analyte Solutions: Prepare stock solutions of amyloid fibrils and potential cross-reactive compounds at appropriate concentrations in PBS. Serially dilute to create a range of concentrations for testing.

3. Assay Procedure:

  • To each well of the 96-well plate, add 180 µL of the 10 µM ThT working solution.[16]

  • Add 20 µL of the analyte solution (amyloid fibrils or potential cross-reactant) to the respective wells. For the blank, add 20 µL of PBS.

  • Incubate the plate at room temperature for 5-10 minutes in the dark to allow for binding equilibrium.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[1][5]

4. Data Analysis:

  • Subtract the fluorescence intensity of the blank (ThT with PBS) from all experimental readings.

  • Plot the fluorescence intensity as a function of the analyte concentration.

  • Calculate the fold change in fluorescence intensity relative to the buffer control.

  • If saturation is observed, determine the binding affinity (Kd) by fitting the data to a one-site binding model.

Visualizing Experimental Workflow and Sensor Mechanism

To further clarify the experimental process and the underlying mechanism of the ThT sensor, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ThT_stock 1 mM ThT Stock ThT_working 10 µM ThT Working Solution ThT_stock->ThT_working Plate Add 180 µL ThT to 96-well plate ThT_working->Plate Analytes Analyte Serial Dilutions Add_analyte Add 20 µL Analyte Analytes->Add_analyte Plate->Add_analyte Incubate Incubate 5-10 min Add_analyte->Incubate Read Read Fluorescence (Ex: 450nm, Em: 482nm) Incubate->Read Subtract_blank Subtract Blank Read->Subtract_blank Plot Plot Intensity vs. Concentration Subtract_blank->Plot Calculate Calculate Fold Change & Kd Plot->Calculate

Caption: Experimental workflow for assessing the cross-reactivity of a ThT-based sensor.

sensor_mechanism cluster_free Free ThT in Solution cluster_bound ThT Bound to Amyloid Fibril ThT_free Thioflavin T Rotation Free Rotation ThT_free->Rotation Quenched Low Fluorescence ThT_free->Quenched Excitation (450 nm) ThT_bound Thioflavin T Fibril Amyloid Fibril (Cross-β-sheet) ThT_bound->Fibril Binding Restricted Restricted Rotation ThT_bound->Restricted Enhanced High Fluorescence ThT_bound->Enhanced Excitation (450 nm)

Caption: Signaling mechanism of the Thioflavin T sensor.

References

A Comparative Guide to the Photostability of C.I. Vat Blue 43 and Other Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the photostability of C.I. Vat Blue 43 against a range of other blue dyes from various classes. The information is intended for researchers, scientists, and drug development professionals who require a clear understanding of the lightfastness properties of these compounds for their applications. The data presented is based on standardized testing methodologies to ensure objective and reliable comparisons.

Quantitative Photostability Data

The photostability of dyes is commonly evaluated using the Blue Wool Scale, an internationally recognized standard. The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).[1][2][3][4][5][6][7][8] The following table summarizes the Blue Wool Scale ratings for this compound and a selection of other blue dyes.

Dye NameC.I. NameDye ClassBlue Wool Scale Rating
Vat Blue 4353630Vat6-7[9], 7-8[9]
Vat Blue 4 (Indanthrone)69800Vat7-8[10]
Vat Blue 1 (Indigo)73000Vat6-7
Reactive Blue 1961200Reactive7[11]
Acid Blue 942090Acid3[12]
Disperse Blue 7911345Disperse6-7[13]

Experimental Protocols for Photostability Testing

The determination of photostability ratings is conducted under stringent, standardized experimental protocols to ensure reproducibility and comparability of results. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.[14][15][16][17][18][19][20][21]

Principle of Testing

A specimen of the dyed material is exposed to a controlled artificial light source that simulates natural daylight, alongside a set of standardized blue wool references.[15] The photostability of the test specimen is assessed by comparing the degree of color change with that of the blue wool standards.[15]

Key Experimental Parameters:
  • Light Source: A xenon arc lamp is the most commonly used light source as its spectral output closely resembles that of natural sunlight.[15][17]

  • Irradiance: The intensity of the light is carefully controlled and monitored throughout the test.

  • Temperature and Humidity: Both black panel temperature and chamber humidity are maintained at specified levels to mimic in-use conditions.

  • Blue Wool Standards: A set of eight blue wool fabrics with known, graded lightfastness (1 to 8) are exposed simultaneously with the test specimens.[19][22]

  • Assessment of Fading: The color change of the test specimen is visually assessed against the fading of the blue wool standards using a standardized Grey Scale for assessing change in colour.[15] The lightfastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[19]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a dye according to standardized methods.

G cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_assessment Assessment prep_sample Prepare Dyed Substrate Sample exposure_chamber Place Samples and Standards in Xenon Arc Weathering Chamber prep_sample->exposure_chamber prep_sample->exposure_chamber prep_bw Prepare Blue Wool Reference Standards (1-8) prep_bw->exposure_chamber prep_bw->exposure_chamber conditions Control Experimental Conditions: - Irradiance (e.g., 42 W/m²) - Black Panel Temperature (e.g., 65°C) - Relative Humidity (e.g., 50%) exposure_chamber->conditions visual_assessment Periodically Assess Color Change Against Grey Scale exposure_chamber->visual_assessment exposure_chamber->visual_assessment compare Compare Fading of Sample to Fading of Blue Wool Standards visual_assessment->compare visual_assessment->compare assign_rating Assign Blue Wool Scale Rating (1-8) compare->assign_rating compare->assign_rating

Caption: Standardized workflow for photostability testing of dyes.

Photodegradation of this compound

Detailed, publicly available studies on the specific photodegradation mechanism and pathways of this compound are limited. As a carbazole-based vat dye, its degradation is expected to involve complex photo-oxidative processes. The general mechanism of dye photodegradation often involves the generation of reactive oxygen species (ROS) upon absorption of light, which then attack the chromophoric structure of the dye, leading to a loss of color. The stability of the carbazole moiety within the dye structure contributes to its relatively high photostability. Further research is required to elucidate the precise degradation intermediates and final products for this compound.

References

A Comparative Guide to the Binding Affinity of Thioflavin T with Diverse Protein Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Thioflavin T (ThT), a widely used fluorescent probe, with a range of different proteins. Thioflavin T (C.I. 49005) is a benzothiazole dye renowned for its ability to exhibit enhanced fluorescence upon binding to amyloid fibrils, which are characteristic of numerous neurodegenerative diseases.[1][2][3] This property has made it an invaluable tool for diagnosing and quantifying protein aggregation.[1] However, its interaction is not limited to amyloidogenic proteins, and understanding its binding profile across diverse protein structures is crucial for accurate experimental design and interpretation.

Notably, the Colour Index number for Thioflavin T is C.I. 49005, not C.I. 53630 as sometimes erroneously cited.[4]

Comparative Binding Affinity of Thioflavin T

The binding affinity of Thioflavin T varies significantly depending on the protein's secondary and tertiary structure. It exhibits a strong preference for the cross-β sheet structures found in amyloid fibrils.[1] In contrast, its binding to globular proteins, such as serum albumins, is generally of lower affinity and occurs at hydrophobic pockets.[5][6] The following table summarizes the binding constants of Thioflavin T with various proteins.

ProteinProtein TypeBinding Constant (K)Dissociation Constant (Kd)Stoichiometry (n)Experimental Method
Amyloid Beta (Aβ) (1-28) Amyloid Fibril-0.54 µM-Fluorescence Spectroscopy
Amyloid Beta (Aβ) (1-40) Amyloid Fibril-2 µM-Fluorescence Spectroscopy
α-Synuclein Amyloid Fibril~10⁴ M⁻¹ and ~10⁶ M⁻¹ (two modes)-~1:8 and ~1:2500Absorption & Fluorescence Spectroscopy
Insulin Fibrils Amyloid Fibril--~0.1 (mol ThT/mol insulin)Isothermal Titration Calorimetry (ITC)
Human Serum Albumin (HSA) Globular9.9 x 10⁴ M⁻¹~200 µM (monomer), ~40 µM (dimer)1.14Fluorescence Spectroscopy, ITC, Time-resolved fluorometry
Bovine Serum Albumin (BSA) Globular0.3 x 10⁴ M⁻¹~200 µM (monomer), ~40 µM (dimer)0.8Fluorescence Spectroscopy, ITC, Time-resolved fluorometry
Porcine Serum Albumin (PSA) Globular1.07 x 10⁴ M⁻¹-0.94Fluorescence Spectroscopy, ITC
Rabbit Serum Albumin (RSA) Globular4.3 x 10⁴ M⁻¹-1.06Fluorescence Spectroscopy, ITC

Understanding Thioflavin T's Binding Mechanisms

The significant difference in binding affinity between amyloid fibrils and globular proteins stems from the distinct binding modes.

Binding to Amyloid Fibrils: Thioflavin T is thought to bind to channels or grooves that run parallel to the long axis of the amyloid fibril.[7] These sites are formed by the side chains of the β-sheets.[3] This binding immobilizes the rotation between the benzothiazole and dimethylaminophenyl rings of the ThT molecule, leading to a dramatic increase in its fluorescence quantum yield.[1][3]

Binding to Globular Proteins: In contrast, ThT binds to hydrophobic pockets within globular proteins like serum albumin.[5][6] For human serum albumin, the binding site has been identified in domain II.[5] While this interaction also results in some fluorescence enhancement, it is considerably lower than that observed with amyloid fibrils.[6] The binding forces involved are a combination of hydrophobic and electrostatic interactions.[5]

Experimental Protocols

Accurate determination of binding affinities relies on precise experimental methodologies. Below are detailed protocols for two common techniques used to study Thioflavin T-protein interactions.

Fluorescence Spectroscopy Assay

This is the most common method for monitoring amyloid fibril formation and quantifying ThT binding.[8]

Principle: The assay measures the increase in fluorescence intensity of ThT upon binding to protein aggregates. The free dye has an excitation maximum around 385 nm and emits weakly at 445 nm.[9] When bound to amyloid fibrils, these maxima shift to approximately 450 nm for excitation and 482 nm for emission, with a significant increase in fluorescence intensity.[1][9]

Protocol:

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in distilled water or a suitable buffer (e.g., PBS, pH 7.4). This solution should be freshly prepared and filtered through a 0.2 µm syringe filter to remove any aggregates.[10] Store the stock solution protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the ThT stock solution to a final working concentration, typically between 10-25 µM, in the same buffer used for the protein samples.[10][11]

  • Protein Sample Preparation: Prepare the protein samples (both fibrillar and non-fibrillar controls) at the desired concentrations in the same buffer as the ThT working solution.

  • Measurement:

    • In a quartz cuvette or a black 96-well plate, mix the protein sample with the ThT working solution.[8][10]

    • Allow the mixture to equilibrate for a few minutes.

    • Measure the fluorescence using a spectrofluorometer or a microplate reader.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[8][10]

    • Record the fluorescence intensity. A significant increase in fluorescence intensity in the presence of the protein compared to the ThT solution alone indicates binding.

  • Data Analysis: To determine the binding constant (Kd), perform a titration experiment by keeping the protein concentration constant and varying the ThT concentration (or vice versa). Plot the change in fluorescence intensity against the concentration of the titrant and fit the data to a suitable binding isotherm model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ThT_Stock Prepare 1 mM ThT Stock Solution ThT_Working Dilute ThT to Working Solution (e.g., 20 µM) ThT_Stock->ThT_Working Protein_Sample Prepare Protein Sample Mix Mix Protein and ThT Working Solution Protein_Sample->Mix ThT_Working->Mix Equilibrate Equilibrate Mix->Equilibrate Measure Measure Fluorescence (Ex: 450nm, Em: 482nm) Equilibrate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Fit Fit to Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Buffer Prepare Identical Degassed Buffer Protein Prepare Protein in Buffer Buffer->Protein ThT Prepare ThT in Buffer Buffer->ThT Load_Protein Load Protein into Sample Cell Protein->Load_Protein Load_ThT Load ThT into Syringe ThT->Load_ThT Titrate Inject ThT into Protein Solution Load_Protein->Titrate Load_ThT->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Repeated Injections Plot_Isotherm Plot Heat vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Parameters Determine Ka, ΔH, n Fit_Model->Parameters

References

A Researcher's Guide to Comparing Computational and Experimental Spectroscopic Data of C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a framework for comparing computational and experimental spectroscopic data, using C.I. Vat Blue 43 as a case study. By systematically organizing and comparing theoretical predictions with empirical results, researchers can gain deeper insights into the molecular structure and properties of this complex dye.

This compound, a carbazole-class dye, presents a rich opportunity for spectroscopic analysis.[1] A thorough comparison of its computational and experimental spectra can validate theoretical models and provide a more robust understanding of its electronic and vibrational characteristics. This guide outlines the necessary data presentation, experimental protocols, and a logical workflow for such a comparative analysis.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables. Below are template tables for UV-Visible and FT-IR spectroscopic data. These tables should be populated with your own experimental and computational results.

Table 1: UV-Visible Spectroscopic Data

ParameterExperimental ValueComputational Value% Difference
λmax (nm) [Insert experimental value][Insert computational value][Calculate % difference]
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) [Insert experimental value][Not typically calculated]-
Oscillator Strength (f) [Not typically measured][Insert computational value]-
Transition Energy (eV) [Calculate from experimental λmax][Insert computational value][Calculate % difference]

Table 2: FT-IR Spectroscopic Data

Vibrational ModeExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)% DifferenceAssignment
N-H stretch [Insert experimental value][Insert computational value][Calculate % difference]Carbazole N-H
C=O stretch [Insert experimental value][Insert computational value][Calculate % difference]Quinone-imine C=O
C=N stretch [Insert experimental value][Insert computational value][Calculate % difference]Imine C=N
Aromatic C=C stretch [Insert experimental value][Insert computational value][Calculate % difference]Carbazole & Phenyl rings
C-N stretch [Insert experimental value][Insert computational value][Calculate % difference]Carbazole & Imine C-N

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable data. The following are generalized procedures for obtaining the experimental spectroscopic data for a dye like this compound.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or other suitable solvent in which the dye is soluble)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank to calibrate the spectrophotometer.

  • Spectral Scan: Record the UV-Vis absorption spectrum of one of the diluted solutions (e.g., 1 x 10⁻⁵ M) over a suitable wavelength range (e.g., 200-800 nm) to determine the λmax.

  • Absorbance Measurements: Set the spectrophotometer to the determined λmax and measure the absorbance of all the standard solutions.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit of this curve according to the Beer-Lambert law (A = εbc).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes of this compound.

Materials:

  • This compound (as a solid powder)

  • Potassium bromide (KBr), IR grade

  • FT-IR spectrometer

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of dry KBr powder in an agate mortar and pestle.

    • Add a small amount of the this compound sample (approximately 1-2% of the KBr weight) and grind the mixture until a fine, homogeneous powder is obtained.

    • Place the powder into the pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the this compound molecule.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for comparing computational and experimental spectroscopic data. This process ensures a systematic and comprehensive analysis.

G Workflow for Comparative Spectroscopic Analysis of this compound cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis comp_mol_model Molecular Modeling of this compound comp_geom_opt Geometry Optimization (e.g., DFT) comp_mol_model->comp_geom_opt comp_freq_calc Frequency Calculation (for IR) comp_geom_opt->comp_freq_calc comp_uv_calc Excited State Calculation (for UV-Vis) comp_geom_opt->comp_uv_calc comp_data Predicted Spectroscopic Data comp_freq_calc->comp_data comp_uv_calc->comp_data data_comparison Data Comparison (Tables) comp_data->data_comparison exp_sample_prep Sample Preparation of this compound exp_ftir FT-IR Spectroscopy exp_sample_prep->exp_ftir exp_uv UV-Vis Spectroscopy exp_sample_prep->exp_uv exp_data Measured Spectroscopic Data exp_ftir->exp_data exp_uv->exp_data exp_data->data_comparison interpretation Interpretation and Validation data_comparison->interpretation conclusion Conclusions interpretation->conclusion

Caption: A flowchart outlining the parallel computational and experimental workflows, culminating in a comparative analysis.

References

Degradation of C.I. Vat Blue 43: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of recalcitrant dyes like C.I. Vat Blue 43 (CAS 1327-79-3), a carbazole-based vat dye, from industrial effluents is a significant environmental challenge. Advanced Oxidation Processes (AOPs) offer promising solutions by generating highly reactive hydroxyl radicals (•OH) that can mineralize these complex organic molecules. This guide provides a comparative overview of the efficacy of different AOPs for the degradation of this compound and structurally similar dyes, supported by available experimental data.

Disclaimer: Direct experimental data on the degradation of this compound using all the compared AOPs is limited in the reviewed literature. Therefore, this guide includes data from studies on other vat dyes and dyes with similar chemical structures to provide a comparative perspective. The presented data should be considered as indicative of the potential efficacy of these processes for this compound degradation.

Comparative Efficacy of Advanced Oxidation Processes

The following table summarizes the performance of various AOPs on the degradation of this compound and analogous vat dyes. The data highlights the degradation efficiency and key experimental parameters.

Advanced Oxidation ProcessTarget DyeCatalyst/OxidantInitial Dye Conc.pHReaction TimeDegradation Efficiency (%)Reference
Photocatalysis C.I. Vat Yellow 4TiO2-P25---TiO2 showed best results[1]
Electrochemical C.I. Vat Orange 2Graphite Carbon---99.24% (Color), 72.26% (COD)[2]
Electrochemical C.I. Vat Brown 1Graphite Carbon50 ppm9240 min94.55% (Color), 82.49% (COD)[3]
Biodegradation C.I. Vat Blue 4Bacillus subtilisup to 900 mg/l1024 hoursup to 92.30%[4]

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the AOPs cited in this guide.

Electrochemical Degradation of C.I. Vat Brown 1
  • Apparatus: The electrochemical degradation was carried out using graphite carbon electrodes.

  • Procedure:

    • A 50 ppm (w/v) solution of C.I. Vat Brown 1 was prepared.

    • The electrolysis was conducted at a pH of 9 with a current density of 170 A m⁻².

    • Sodium chloride (NaCl) was used as the supporting electrolyte at a concentration of 25 g L⁻¹.

    • The electrolysis was carried out for a duration of 240 minutes.

    • Degradation was monitored by measuring color removal and Chemical Oxygen Demand (COD) reduction.[3]

Biodegradation of C.I. Vat Blue 4
  • Microorganism: An autochthonous bacterium, Bacillus subtilis, was used for the degradation.

  • Procedure:

    • The bacterial strain was isolated from a dye-contaminated soil sample.

    • The degradation study was conducted with free cells of B. subtilis.

    • The optimal conditions for decolorization were found to be an inoculum load of 5% (10 x 10⁴ counts), a pH of 10, and a temperature of 35°C.

    • The treatment was carried out for 24 hours.

    • The degradation efficiency was determined by measuring the percentage of decolorization and the reduction in Total Dissolved Solids (TDS), Biological Oxygen Demand (BOD₅), and Chemical Oxygen Demand (COD).[4]

Visualizing the Processes

To better understand the experimental workflows and logical relationships, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_electrochemical cluster_preparation Sample Preparation cluster_electrolysis Electrochemical Cell cluster_analysis Analysis DyeSolution C.I. Vat Brown 1 Solution (50 ppm) Anode Graphite Anode DyeSolution->Anode Electrolyte NaCl (25 g/L) Electrolyte->Anode Power DC Power Supply (170 A/m²) Anode->Power Cathode Graphite Cathode Color Color Removal (%) Cathode->Color 240 min COD COD Removal (%) Cathode->COD 240 min Power->Cathode

Caption: Experimental workflow for the electrochemical degradation of C.I. Vat Brown 1.

experimental_workflow_biodegradation cluster_preparation Microorganism & Medium cluster_incubation Incubation Conditions cluster_analysis Analysis (after 24h) Bacterium Bacillus subtilis DyeMedium Vat Blue 4 Medium (up to 900 mg/l) Bacterium->DyeMedium Parameters pH: 10 Temp: 35°C Inoculum: 5% DyeMedium->Parameters Decolorization Decolorization (%) Parameters->Decolorization TDS TDS Reduction (%) Parameters->TDS BOD BOD₅ Reduction (%) Parameters->BOD COD COD Reduction (%) Parameters->COD

Caption: Experimental workflow for the biodegradation of C.I. Vat Blue 4.

Concluding Remarks

For researchers and professionals working on the degradation of this compound, the experimental protocols and results presented for analogous dyes can serve as a strong starting point for developing and optimizing treatment processes. Further research is warranted to generate specific data for this compound to enable a more direct and comprehensive comparison of the efficacy of different advanced oxidation processes.

References

Safety Operating Guide

Safe Disposal of C.I. Vat Blue 43: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of C.I. Vat Blue 43 (CAS No. 1327-79-3), ensuring the safety of laboratory personnel and compliance with standard environmental practices. This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), simplifying its disposal process. However, adherence to proper laboratory waste management protocols is crucial.

I. Core Disposal Principles

Given its non-hazardous nature and insolubility in water, the primary method for disposal of this compound in a laboratory setting is as solid waste. The key objective is to prevent the fine powder from becoming airborne and to avoid contamination of waterways.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Safety Goggles: To protect against any accidental eye contact with the powder.

  • Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing.

  • Dust Mask (optional but recommended): If handling larger quantities where dust generation is possible.

III. Step-by-Step Disposal Procedure for Solid this compound

This protocol outlines the direct disposal of solid this compound powder.

  • Container Preparation:

    • Ensure the original container of this compound is securely sealed.

    • If repackaging is necessary, use a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Waste Segregation:

    • Do not mix this compound with any other chemical waste, particularly liquids or hazardous materials.

  • Final Disposal:

    • For small quantities (typically under 1 kg), the sealed container can be placed in the regular laboratory solid waste stream that is designated for non-hazardous materials.

    • It is best practice to place the container directly into a larger, rigid, and sealed outer container for solid waste to prevent accidental rupture and exposure to custodial staff.[1]

IV. Disposal of Empty Containers

Properly cleaned empty containers of this compound can be disposed of with regular laboratory glass or plastic recycling, depending on the container material.

  • Triple Rinsing:

    • Rinse the empty container three times with a small amount of an appropriate solvent (e.g., acetone or ethanol) to remove any residual powder.

    • The resulting rinsate should be collected and disposed of as flammable liquid waste, following your institution's hazardous waste guidelines.

    • Alternatively, for a water-based cleaning, use soap and water, collecting the rinsate for disposal via the sanitary sewer, assuming local regulations permit.

  • Defacing Labels:

    • Completely remove or deface the original chemical label to prevent misidentification.[1]

  • Final Disposal:

    • Once cleaned and the label is defaced, the container can be placed in the appropriate laboratory recycling bin.

V. Spill Management

In the event of a small spill of this compound powder:

  • Restrict Access: Cordon off the affected area to prevent further dispersal.

  • Dampen the Spill: Lightly spray the powder with water to prevent it from becoming airborne.

  • Collect the Material: Carefully sweep the dampened material into a designated waste container.

  • Clean the Area: Wipe the spill area with a damp cloth. Dispose of the cloth as solid waste.

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup.

VI. Quantitative Data Summary

As this compound is a non-hazardous solid, there is no specific quantitative data such as concentration limits or pH ranges for its direct disposal. The primary consideration is its physical state as a solid powder.

ParameterValueNotes
Hazard Classification Non-hazardousAccording to GHS criteria.
Physical Form Solid PowderInsoluble in water.
Disposal Method Solid Waste LandfillTreat as general non-hazardous chemical waste.

VII. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its empty containers.

cluster_solid Solid this compound Disposal cluster_container Empty Container Disposal start_solid Start: Solid this compound Waste prep_solid Ensure container is sealed and labeled 'Non-Hazardous' start_solid->prep_solid dispose_solid Place in designated non-hazardous solid waste container prep_solid->dispose_solid end_solid End: Disposed as Solid Waste dispose_solid->end_solid start_container Start: Empty this compound Container rinse Triple rinse with appropriate solvent start_container->rinse collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate deface Deface original label rinse->deface dispose_container Place in appropriate lab recycling deface->dispose_container end_container End: Container Recycled dispose_container->end_container

Caption: Logical workflow for the disposal of solid this compound and its empty containers.

References

Safeguarding Researchers: A Comprehensive Guide to Handling C.I. Vat Blue 43

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with C.I. Vat Blue 43. It outlines essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe and compliant laboratory environment.

While this compound is reported by some sources as not meeting GHS hazard criteria, the handling of any chemical powder necessitates stringent safety measures to minimize exposure and ensure personnel safety. The following guidelines are based on best practices for handling powdered dyes and compounds with a similar chemical structure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent contact and inhalation of this compound powder. The following table summarizes the required PPE for various levels of protection.

Protection Level Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved respiratorA P95 or N95 respirator is recommended to protect against airborne particulates. For operations with a higher potential for dust generation, a powered air-purifying respirator (PAPR) should be considered.
Eye and Face Protection Chemical safety goggles and face shieldGoggles provide a seal around the eyes to protect against dust. A face shield offers an additional layer of protection for the entire face from splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or punctures.
Body Protection Laboratory coat or chemical-resistant apronA dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risks associated with handling this compound. The following step-by-step operational plan should be implemented.

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous materials.[1][2]

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to capture airborne particles at the source.[3]

  • Enclosure: When possible, use enclosed systems for weighing and transferring the powder to minimize dust generation.

  • Dust Control: Employ wet methods for cleaning spills to avoid creating dust clouds. A simple mixing box with a damp paper towel can be used to trap dye particles when handling small quantities.[4]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazards.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate signage.

  • Training: All personnel handling the substance must receive training on its potential hazards, safe handling procedures, and emergency protocols.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the dye and before leaving the laboratory. Avoid eating, drinking, or smoking in areas where the chemical is handled.[5][6]

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and prepared.

  • Weighing and Transfer: Carefully weigh the required amount of this compound within a chemical fume hood or powder containment hood. Use tools and techniques that minimize dust generation, such as using a spatula to gently transfer the powder.

  • Solution Preparation: When preparing solutions, slowly add the powder to the solvent to avoid splashing and dust formation.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Solid Waste: All disposable PPE (gloves, masks, etc.) and any materials contaminated with this compound powder should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions of this compound and rinse water from cleaning contaminated glassware should be collected in a designated, labeled waste container. Vat dyeing processes can involve chemicals like sodium hydroxide and sodium hydrosulfite, which require careful disposal.[7] The pH of the waste solution should be neutralized before disposal, if required by local regulations.

  • Disposal Method: All waste containing this compound should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour liquid waste down the drain unless explicitly permitted by your local EHS guidelines for small quantities of specific dye types.[7][8]

Quantitative Data

No specific quantitative occupational exposure limits (OELs) for this compound were found in the available resources. In the absence of specific limits, it is crucial to adhere to the principle of keeping exposure As Low As Reasonably Achievable (ALARA).

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment B Prepare Designated Work Area A->B C Weigh and Transfer This compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via EHS Protocol F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.